9-Azabicyclo[3.3.1]nonan-3-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
9-azabicyclo[3.3.1]nonan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8-4-6-2-1-3-7(5-8)9-6/h6-10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZFLHAAIKYNNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC(C1)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30487229 | |
| Record name | 9-Azabicyclo[3.3.1]nonan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30487229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26651-94-5 | |
| Record name | 9-Azabicyclo[3.3.1]nonan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30487229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 9-Azabicyclo[3.3.1]nonan-3-ol: Core Basic Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Azabicyclo[3.3.1]nonan-3-ol is a key bicyclic amino alcohol, notable for its role as a pivotal intermediate in the synthesis of various pharmaceutical compounds, most prominently the antiemetic drug Granisetron. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, structural features, and detailed experimental protocols for its synthesis. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development.
Chemical Structure and Stereochemistry
This compound possesses a rigid bicyclic structure with the molecular formula C₈H₁₅NO.[1] The core of this molecule is a nine-membered ring system containing a nitrogen bridge. The hydroxyl group at the C-3 position can exist in two diastereomeric forms: endo and exo. The endo isomer, where the hydroxyl group is oriented towards the six-membered ring in a chair-boat conformation, is of particular significance as it is the key precursor for Granisetron. The molecule's stereochemistry plays a crucial role in its reactivity and biological significance.
Molecular Structure:
Caption: General structure of this compound.
Physicochemical Properties
A summary of the available quantitative data for this compound and its related compounds is presented below. It is important to note that experimental data for the endo-isomer is not consistently available in the literature for all properties.
| Property | Value | Remarks |
| Molecular Formula | C₈H₁₅NO | [1] |
| Molecular Weight | 141.21 g/mol | [1] |
| Melting Point | 104 °C | For the exo-isomer. Data for the endo-isomer is not readily available. |
| Boiling Point | Not available | Data for the N-methyl derivative is 363-368 K at 0.00005 bar.[2] |
| pKa (Strongest Basic) | ~8.19 | Predicted value for the related ketone, 9-azabicyclo[3.3.1]nonan-3-one.[3] The basicity of the alcohol is expected to be similar. |
| LogP | 0.6 | Computed value (XLogP3-AA).[1] |
| Water Solubility | ~25.6 g/L | Predicted value for the related ketone, 9-azabicyclo[3.3.1]nonan-3-one.[3] The alcohol is expected to have comparable or higher solubility. |
Spectroscopic Data
Detailed spectroscopic data for the direct molecule is scarce in readily available literature. However, data for its precursors and related structures provide a strong indication of the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the bicyclic nature of the molecule. Key signals would include those for the protons on the carbons bearing the nitrogen and oxygen atoms. For the related compound, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol, the following characteristic shifts have been reported (400 MHz, CDCl₃): δ 7.38–7.21 (m, 5H, aromatic), 4.34–4.25 (m, 1H, CH-OH), 3.81 (s, 2H, N-CH₂-Ph), 3.09–3.03 (m, 2H), and a series of multiplets for the other aliphatic protons between δ 2.45 and 1.10.[4]
-
¹³C NMR: The carbon spectrum for 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol shows the following key signals (151 MHz, CDCl₃): δ 140.5 (aromatic quat. C), 128.3, 128.2, 126.8 (aromatic CH), 64.1 (CH-OH), 56.0, 49.8 (bridgehead carbons), 35.6, 25.2, 14.7 (aliphatic carbons).[4] The spectrum of this compound would lack the aromatic and benzylic signals but would otherwise show a similar pattern in the aliphatic region.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H and N-H stretching vibrations in the region of 3200-3600 cm⁻¹. C-H stretching vibrations for the aliphatic backbone would appear around 2850-3000 cm⁻¹. A prominent C-O stretching band for the secondary alcohol would be observed in the 1000-1100 cm⁻¹ region.
Experimental Protocols
The synthesis of endo-9-Azabicyclo[3.3.1]nonan-3-ol is most commonly achieved through the reduction of the corresponding ketone, 9-azabicyclo[3.3.1]nonan-3-one, or its N-protected derivatives.
Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
This precursor is synthesized via a Mannich-type reaction.
Caption: Synthesis workflow for 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one.
Detailed Protocol:
-
In a jacketed reaction vessel, water and benzylamine are combined and cooled to 0-10 °C.[4]
-
Sulfuric acid (18%) is added slowly while maintaining the temperature between 4-8 °C.[4]
-
A 50% aqueous solution of glutaraldehyde is added, followed by acetone dicarboxylic acid, keeping the temperature below 5 °C.[4]
-
A solution of sodium acetate is then added over 1.5 hours.[4] The reaction mixture is aged at 5 °C for 20 hours and then at 25 °C for another 20 hours.[4]
-
The pH is adjusted to 2 with sulfuric acid, and the aqueous layer is extracted with MTBE to remove impurities.[4]
-
The aqueous layer is then basified to pH 8 with sodium carbonate, and the product is extracted with heptane.[4]
-
The organic layer is dried and concentrated to yield 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.[4]
Reduction to endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol
The stereoselective reduction of the ketone to the endo-alcohol is a critical step.
Caption: Synthesis of endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol.
Detailed Protocol:
-
A solution of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in methanol is cooled to 0 °C under a nitrogen atmosphere.[5]
-
Sodium borohydride is added portion-wise over 30 minutes, maintaining the temperature at 0-5 °C.[4]
-
The reaction mixture is allowed to warm to ambient temperature and stirred for 12 hours.[5]
-
The reaction is quenched with acetone, and the volatile components are removed under reduced pressure.[5]
-
The residue is dissolved in water and extracted with dichloromethane.[5]
-
The combined organic layers are dried over magnesium sulfate and evaporated to yield crude endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.[5]
Debenzylation to endo-9-Azabicyclo[3.3.1]nonan-3-ol
The final step involves the removal of the N-benzyl protecting group.
References
- 1. Endo-9-azabicyclo[3.3.1]nonan-3-ol | C8H15NO | CID 12310339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 9-Aza-1-methylbicyclo[3.3.1]nonan-3-ol [webbook.nist.gov]
- 3. Showing Compound 9-Azabicyclo[3.3.1]nonan-3-one (FDB000781) - FooDB [foodb.ca]
- 4. orgsyn.org [orgsyn.org]
- 5. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
Stereochemistry of endo-9-Azabicyclo[3.3.1]nonan-3-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-azabicyclo[3.3.1]nonane scaffold is a rigid bicyclic system that serves as a crucial structural motif in a multitude of biologically active compounds and natural products. Its constrained conformation provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive template for the design of ligands for various biological targets. Within this class of molecules, endo-9-azabicyclo[3.3.1]nonan-3-ol is a key intermediate and a subject of significant stereochemical interest. The "endo" configuration of the hydroxyl group at the C-3 position profoundly influences the molecule's overall shape, polarity, and potential for intermolecular interactions, thereby dictating its pharmacological profile. This technical guide provides a comprehensive overview of the stereochemistry of endo-9-azabicyclo[3.3.1]nonan-3-ol, focusing on its synthesis, conformational analysis, and spectroscopic characterization.
Synthesis of endo-9-Azabicyclo[3.3.1]nonan-3-ol
The primary and most stereocontrolled route to endo-9-azabicyclo[3.3.1]nonan-3-ol involves the reduction of the corresponding ketone, 9-azabicyclo[3.3.1]nonan-3-one. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions, which can be tuned to favor the formation of the endo isomer.
General Synthetic Pathway
The synthesis typically starts from the bicyclic ketone, which can be prepared through various methods, including the Robinson-Schöpf condensation. The subsequent reduction of the carbonyl group at C-3 yields a mixture of endo and exo alcohols, with the endo isomer often being the major product under specific conditions.
Caption: Synthetic route to endo-9-Azabicyclo[3.3.1]nonan-3-ol.
Experimental Protocols
Method 1: Reduction with Sodium Borohydride
A common and effective method for the synthesis of the N-benzyl protected endo-alcohol involves the use of sodium borohydride.
-
Procedure: To a solution of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (1.0 eq) in methanol at 0 °C is added sodium borohydride (1.5 eq) portion-wise. The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC). The reaction is then quenched by the addition of acetone, and the solvent is removed under reduced pressure. The residue is taken up in water and extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude product, which can be purified by column chromatography on silica gel.
Method 2: Catalytic Hydrogenation with Ruthenium Complexes
For a more environmentally benign and highly stereoselective process, catalytic hydrogenation using ruthenium complexes has been developed. This method often results in high yields and excellent endo-selectivity.
-
Procedure: A solution of a 9-azabicyclo[3.3.1]nonan-3-one derivative and a catalytic amount of a suitable ruthenium complex (e.g., RuCl2[(S)-binap][(R)-iphan]) in an appropriate solvent (e.g., methanol) is placed in a high-pressure reactor. The reactor is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50 atm). The reaction is stirred at room temperature for a specified period (e.g., 16 hours). After the reaction is complete, the catalyst can be filtered off, and the solvent is removed in vacuo to afford the endo-alcohol with high purity and stereoselectivity.
Stereochemical Characterization
The stereochemistry of endo-9-azabicyclo[3.3.1]nonan-3-ol is primarily defined by the orientation of the hydroxyl group and the conformation of the bicyclic system.
Conformational Analysis
The bicyclo[3.3.1]nonane skeleton can exist in several conformations, with the most stable being the chair-chair (CC) and chair-boat (CB) forms.
Caption: Conformational equilibrium of the 9-azabicyclo[3.3.1]nonane ring system.
In the case of endo-9-azabicyclo[3.3.1]nonan-3-ol, the chair-chair conformation is generally considered to be the most stable. However, the presence of the endo-hydroxyl group can lead to the formation of an intramolecular hydrogen bond with the nitrogen atom at the 9-position. This interaction can potentially stabilize a chair-boat conformation where the piperidine ring is in a boat form to facilitate this hydrogen bonding. The equilibrium between these conformations is influenced by the solvent and the nature of the substituent on the nitrogen atom.
Spectroscopic Data
Table 1: Representative ¹H and ¹³C NMR Data for N-Benzyl-endo-9-azabicyclo[3.3.1]nonan-3-ol
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1, 5 | ~3.0 - 3.2 (br) | ~55 - 57 |
| 2, 4 (axial) | ~1.8 - 2.0 | ~30 - 32 |
| 2, 4 (equatorial) | ~2.1 - 2.3 | ~30 - 32 |
| 3 (axial) | ~3.8 - 4.0 (m) | ~65 - 67 |
| 6, 8 (axial) | ~1.5 - 1.7 | ~28 - 30 |
| 6, 8 (equatorial) | ~1.9 - 2.1 | ~28 - 30 |
| 7 (axial) | ~1.3 - 1.5 | ~18 - 20 |
| 7 (equatorial) | ~1.6 - 1.8 | ~18 - 20 |
| N-CH₂ | ~3.5 (s) | ~60 - 62 |
| Aromatic | ~7.2 - 7.4 | ~127 - 138 |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
The chemical shift and coupling constants of the H-3 proton are particularly informative. In the endo isomer, the H-3 proton is in an equatorial position, and its coupling to the adjacent methylene protons at C-2 and C-4 typically results in a complex multiplet with relatively small coupling constants.
Crystallographic Data
While a single-crystal X-ray structure of the parent endo-9-azabicyclo[3.3.1]nonan-3-ol is not publicly available, studies on closely related derivatives have confirmed the stereochemical assignments. For instance, X-ray diffraction analyses of various N-substituted 9-azabicyclo[3.3.1]nonane derivatives have shown that the bicyclic system predominantly adopts a chair-chair conformation in the solid state. These studies provide precise measurements of bond lengths, bond angles, and dihedral angles, confirming the endo orientation of substituents at the C-3 position.
Conclusion
The stereochemistry of endo-9-azabicyclo[3.3.1]nonan-3-ol is a critical aspect that governs its chemical and biological properties. Its synthesis can be achieved with high stereoselectivity through the reduction of the corresponding ketone, with modern catalytic methods offering excellent efficiency and environmental benefits. The conformational landscape is dominated by a chair-chair conformation, although the potential for intramolecular hydrogen bonding may lead to a contribution from a chair-boat conformer. The stereochemical features can be thoroughly characterized using a combination of spectroscopic techniques, particularly NMR, and confirmed by X-ray crystallography of suitable derivatives. A deep understanding of the stereochemistry of this molecule is paramount for its application in the design and development of novel therapeutics.
9-Azabicyclo[3.3.1]nonan-3-ol: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for 9-Azabicyclo[3.3.1]nonan-3-ol, also known as granatoline. Due to the limited availability of specific quantitative experimental data in publicly accessible literature, this document focuses on summarizing the existing qualitative information and presenting generalized, yet detailed, experimental protocols for determining these crucial physicochemical properties.
Core Concepts: Solubility and Stability
Understanding the solubility and stability of this compound is paramount for its application in research and drug development. Solubility influences bioavailability and formulation strategies, while stability data informs storage conditions, shelf-life, and potential degradation pathways.
Solubility Data
For the structurally related compound, 9-Azabicyclo[3.3.1]nonan-3-one, a predicted water solubility value has been calculated, which may serve as a preliminary estimate for the analogous alcohol.
Table 1: Predicted Aqueous Solubility of a Structurally Related Compound
| Compound | Predicted Water Solubility | Source |
| 9-Azabicyclo[3.3.1]nonan-3-one | 25.6 g/L | ALOGPS (FooDB) |
Note: This is a predicted value for a different, albeit structurally similar, compound and should be used with caution. Experimental verification is essential.
Stability Profile
Experimental studies detailing the degradation kinetics of this compound under various stress conditions (e.g., pH, temperature, light) are not extensively reported. However, safety data sheets and general chemical knowledge provide the following stability insights.
Qualitative Stability Summary:
-
General Stability: The compound is generally considered stable under recommended storage conditions, which typically include storage at room temperature in a well-sealed container, protected from light and moisture. The hydrochloride salt is also described as stable under recommended temperatures and pressures.
-
Incompatible Materials: Contact with strong oxidizing agents should be avoided, as this can lead to decomposition.
-
Hazardous Decomposition Products: Thermal decomposition may produce hazardous substances, including carbon oxides (CO, CO₂), hydrogen chloride (for the hydrochloride salt), and nitrogen oxides.
Experimental Protocols
To empower researchers to determine the precise solubility and stability of this compound, the following detailed, generalized experimental protocols are provided.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (pure solid)
-
Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol)
-
Vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle. Alternatively, centrifuge the vials at a specific speed and temperature to pellet the undissolved solid.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any remaining solid particles.
-
Dilution and Quantification: Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method. Quantify the concentration of this compound using a validated HPLC or UV-Vis spectrophotometric method.
-
Data Analysis: Calculate the solubility as the average concentration from replicate samples, typically expressed in mg/mL or mol/L.
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol outlines a systematic approach to identify potential degradation pathways and determine the intrinsic stability of this compound under various stress conditions.
Objective: To evaluate the stability of this compound under hydrolytic, oxidative, and photolytic stress.
Materials:
-
This compound solution of known concentration
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Water bath or oven for thermal stress
-
Photostability chamber with controlled light exposure (UV and visible)
-
HPLC with a stability-indicating method (e.g., with a photodiode array detector)
-
LC-MS for identification of degradation products
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with HCl solutions to achieve desired final acid concentrations. Incubate at a specific temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with NaOH solutions. Incubate under the same conditions as acid hydrolysis.
-
Neutral Hydrolysis: Mix the stock solution with purified water and incubate.
-
Oxidation: Mix the stock solution with H₂O₂ solution. Keep at room temperature or slightly elevated temperature.
-
Thermal Degradation (Solid and Solution): Expose both the solid compound and a solution to elevated temperatures (e.g., 60-80 °C).
-
Photostability: Expose the solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC method. This method must be able to separate the parent compound from its degradation products.
-
Data Analysis and Degradant Identification:
-
Calculate the percentage of degradation of this compound at each time point.
-
Identify and characterize the major degradation products using LC-MS by comparing their mass spectra and fragmentation patterns with the parent compound.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the characterization of a compound's solubility and stability.
Caption: Workflow for solubility and stability testing.
This guide serves as a foundational resource for researchers working with this compound. While specific experimental data remains elusive in the public domain, the provided protocols and qualitative assessments offer a robust framework for initiating critical physicochemical characterization studies.
Spectroscopic Profile of 9-Azabicyclo[3.3.1]nonan-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 9-Azabicyclo[3.3.1]nonan-3-ol, a key bicyclic scaffold in medicinal chemistry. Due to the limited availability of a complete, published dataset for the parent compound, this document focuses on the well-characterized N-benzyl and N-methyl derivatives, which serve as close structural analogs. The data is presented in a structured format to facilitate its use in research and development.
Chemical Structure
The fundamental structure of this compound consists of a bridged bicyclic amine with a hydroxyl group at the 3-position. The stereochemistry of the hydroxyl group can be either endo or exo.
The Tale of Two Isomers: A Technical Guide to the Structural Differences Between Granatoline and Pseudogranatoline
For researchers, scientists, and professionals in drug development, a nuanced understanding of stereoisomerism is paramount. Subtle changes in the three-dimensional arrangement of atoms within a molecule can drastically alter its biological activity. This guide provides an in-depth technical exploration of the structural distinctions between two such stereoisomers: granatoline and pseudogranatoline. Both are tropane alkaloids sharing the same molecular formula and connectivity, yet their spatial arrangements render them distinct entities with differing properties.
Core Structural Framework: The Tropane Skeleton
Both granatoline and pseudogranatoline are derivatives of the bicyclic tropane skeleton, chemically known as 8-methyl-8-azabicyclo[3.2.1]octane. The core of their structural difference lies in the orientation of the hydroxyl group at the C-3 position. In granatoline, this hydroxyl group assumes an axial (α) position, whereas in pseudogranatoline, it occupies an equatorial (β) position. This seemingly minor variation in stereochemistry has significant implications for the molecule's shape, reactivity, and interaction with biological targets.
Visualizing the Stereochemical Difference
The fundamental stereochemical relationship between granatoline and pseudogranatoline, arising from the reduction of the precursor tropinone, can be visualized as follows:
Spectroscopic Differentiation: Unmasking the Isomers
The distinct spatial arrangement of the hydroxyl group in granatoline and pseudogranatoline leads to discernible differences in their spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for distinguishing between these two isomers. The chemical shift of the proton at C-3 is a key diagnostic marker.
| Nucleus | Proton/Carbon | Granatoline (Tropine) Chemical Shift (δ, ppm) | Pseudogranatoline (Pseudotropine) Chemical Shift (δ, ppm) |
| ¹H | H-3 (proton on the carbon bearing the -OH group) | ~4.0 (axial) | ~3.8 (equatorial) |
| ¹³C | C-3 (carbon bearing the -OH group) | ~64.9 | ~67.9 |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
The C-O stretching vibration in the IR spectrum also serves as a point of differentiation.
| Vibrational Mode | Granatoline (Tropine) Wavenumber (cm⁻¹) | Pseudogranatoline (Pseudotropine) Wavenumber (cm⁻¹) |
| C-O Stretch | ~1040 | ~1055 |
Experimental Protocols: Synthesis and Separation
The differential synthesis of granatoline and pseudogranatoline hinges on the stereoselective reduction of the ketone precursor, tropinone. The choice of reducing agent dictates the stereochemical outcome.
Synthesis of Granatoline (Tropine) via Axial Attack
This protocol favors the formation of the axial alcohol.
Methodology:
-
Dissolution: Dissolve tropinone in methanol.
-
Reduction: Cool the solution to 0°C and add sodium borohydride (NaBH₄) portion-wise. The hydride attacks the carbonyl group from the less hindered equatorial face, pushing the resulting hydroxyl group into the axial position.
-
Work-up: After the reaction is complete, neutralize any excess reagent and remove the solvent.
-
Extraction: Basify the aqueous residue and extract the product with a suitable organic solvent (e.g., chloroform).
-
Purification: Dry the combined organic extracts, evaporate the solvent, and purify the crude product by recrystallization or column chromatography.
Synthesis of Pseudogranatoline (Pseudotropine) via Equatorial Attack
This protocol is designed to yield the equatorial alcohol.
Methodology:
-
Dissolution: Dissolve tropinone in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere.
-
Reduction: Cool the solution to -78°C and add a bulky reducing agent, such as L-Selectride® (lithium tri-sec-butylborohydride), dropwise. The steric bulk of the reagent forces it to attack the carbonyl from the more hindered axial face, resulting in the formation of the equatorial alcohol.
-
Work-up: Quench the reaction at low temperature with water, followed by aqueous sodium hydroxide and hydrogen peroxide.
-
Extraction: Extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product using column chromatography.
Experimental Workflow for Stereoselective Reduction
Biosynthetic Pathway: The Role of Tropinone Reductases
In nature, the stereospecific synthesis of tropine (the precursor to most granatoline-type alkaloids) and pseudotropine is governed by two distinct enzymes: Tropinone Reductase I (TR-I) and Tropinone Reductase II (TR-II). Both enzymes utilize NADPH as a cofactor to reduce tropinone, but they exhibit opposite stereospecificity.
-
Tropinone Reductase I (TR-I): Catalyzes the reduction of tropinone to tropine (axial alcohol).
-
Tropinone Reductase II (TR-II): Catalyzes the reduction of tropinone to pseudotropine (equatorial alcohol).
This enzymatic control allows organisms to channel the metabolic flux towards the synthesis of different classes of tropane alkaloids.
Biosynthetic Decision Point
Conclusion
The structural disparity between granatoline and pseudogranatoline serves as a classic example of the profound impact of stereochemistry on the identity and properties of a molecule. For professionals engaged in the synthesis, analysis, and application of bioactive compounds, a thorough grasp of these differences is not merely academic but a practical necessity. The ability to selectively synthesize and definitively characterize these isomers is a critical skill in the development of novel therapeutics and the study of complex biological systems.
A Technical Guide to 9-Azabicyclo[3.3.1]nonan-3-ol: Synthesis, Properties, and Pharmacological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 9-Azabicyclo[3.3.1]nonan-3-ol, a versatile bicyclic organic compound. Its rigid scaffold is a key structural motif in the design and synthesis of novel therapeutics, particularly those targeting the central nervous system. This document details its chemical identity, stereoisomers, synthetic routes, and its role as a monoamine reuptake inhibitor.
Chemical Identity and Physicochemical Properties
This compound exists as two primary stereoisomers, endo and exo, which significantly influence its biological activity and chemical properties.
| Property | endo-9-Azabicyclo[3.3.1]nonan-3-ol | exo-9-Azabicyclo[3.3.1]nonan-3-ol |
| CAS Number | 504-12-1 | 504-12-1 (Note: Often shares the same CAS number as the endo isomer in some databases) |
| IUPAC Name | (1R,3r,5S)-9-Azabicyclo[3.3.1]nonan-3-ol | (1R,3s,5S)-9-Azabicyclo[3.3.1]nonan-3-ol |
| Molecular Formula | C₈H₁₅NO | C₈H₁₅NO |
| Molecular Weight | 141.21 g/mol | 141.21 g/mol |
| Appearance | Pale yellow solid (crude) | Pale yellow oil |
Synthetic Pathways
The synthesis of this compound isomers typically involves a multi-step process commencing with the formation of a protected bicyclic ketone, followed by stereoselective reduction and deprotection.
Experimental Protocols
2.1.1. Synthesis of endo-9-Azabicyclo[3.3.1]nonan-3-ol
This protocol involves the reduction of the ketone precursor followed by debenzylation.[1]
-
Reduction to endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol:
-
To a solution of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (25.00 g, 0.11 mol) in methanol (130 mL) cooled to 0°C under a nitrogen atmosphere, sodium borohydride (6.22 g, 0.16 mol) is added portionwise over 30 minutes.
-
The reaction mixture is warmed to ambient temperature and stirred for 12 hours.
-
The reaction is quenched with acetone (10 mL), and the volatiles are evaporated in vacuo.
-
The resulting solid is dissolved in water (110 mL) and extracted with dichloromethane (3 x 40 mL).
-
The combined organic phases are dried over MgSO₄ and evaporated to afford crude endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol as a yellow solid.
-
-
Debenzylation to endo-9-Azabicyclo[3.3.1]nonan-3-ol:
-
10% Palladium on carbon (5.0 g) is added to a solution of endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol (27.0 g, 0.12 mol) in ethanol (500 mL) and 5N aqueous hydrochloric acid (25 mL).
-
The mixture is stirred under a hydrogen atmosphere (3 bar) at 40°C for 48 hours.
-
The mixture is filtered through a pad of dicalite, and the filtrate is evaporated in vacuo.
-
The remaining aqueous mixture is azeotroped with toluene (2 x 150 mL) to yield crude endo-9-azabicyclo[3.3.1]nonan-3-ol as a pale yellow solid.
-
2.1.2. Synthesis of exo-9-Azabicyclo[3.3.1]nonan-3-ol
The synthesis of the exo isomer utilizes a different reducing agent to achieve the desired stereochemistry.[1]
-
Reduction to exo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol:
-
Sodium (1.6 g, 69.8 mmol) is added portionwise to a solution of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (1.0 g, 4.36 mmol) in 1-pentanol (50 mL) heated at reflux temperature.
-
The reaction mixture is heated at 136°C for 2 hours, followed by cooling to ambient temperature.
-
5N aqueous HCl (50 mL) is added, the aqueous layer is separated, and the organic phase is extracted with further 5N aqueous HCl (5 x 50 mL).
-
The aqueous extracts are washed with diethyl ether (3 x 70 mL) and basified to pH 8 with 10N aqueous KOH followed by saturated aqueous K₂CO₃.
-
The aqueous mixture is extracted with dichloromethane (5 x 40 mL), and the organic phase is washed with brine (60 mL), dried over Na₂SO₄, and concentrated in vacuo to afford exo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol as a brown oil.
-
-
Debenzylation to exo-9-Azabicyclo[3.3.1]nonan-3-ol:
-
The debenzylation is carried out following the same procedure as for the endo isomer.
-
Pharmacological Activity: Monoamine Reuptake Inhibition
Derivatives of 9-azabicyclo[3.3.1]nonane are potent inhibitors of monoamine transporters, including the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). This activity makes them promising candidates for the development of treatments for various neurological and psychiatric disorders.
In Vitro Binding Affinities
The binding affinities of various 9-azabicyclo[3.3.1]nonane derivatives for monoamine transporters have been evaluated in vitro. The following table summarizes the inhibitory constants (Kᵢ) for selected compounds.
| Compound | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) |
| 9-Methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane derivatives | 2000 - 14000 | - | - |
Note: Data for a series of derivatives, indicating significantly lower potency compared to cocaine and its tropane analogs.[2]
Monoamine Reuptake Inhibition Assays
The functional inhibition of monoamine uptake is a critical measure of a compound's activity.
3.2.1. Experimental Protocol: In Vitro Uptake Inhibition Assay
This protocol outlines a general procedure for assessing the potency of compounds in inhibiting monoamine uptake in cells expressing the respective transporters.[3]
-
Cell Culture: HEK293 cells stably expressing human SERT, DAT, or NET are cultured to 70-90% confluency.
-
Cell Preparation: Cells are washed with PBS and detached using trypsin-EDTA. The cell suspension is then centrifuged, and the pellet is resuspended in Krebs-Ringer-HEPES buffer (KHB).
-
Assay Procedure:
-
Aliquots of the cell suspension are pre-incubated with various concentrations of the test compound or vehicle for a specified time (e.g., 10 minutes) at room temperature.
-
Radiolabeled substrate (e.g., [³H]5-HT, [³H]dopamine, or [³H]norepinephrine) is added to initiate uptake, and the incubation continues for a defined period (e.g., 10 minutes).
-
Uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold KHB to remove unbound radioligand.
-
-
Data Analysis: The radioactivity retained on the filters is quantified by liquid scintillation counting. IC₅₀ values are determined by non-linear regression analysis of the concentration-response curves.
Conclusion
This compound and its derivatives represent a significant class of compounds with demonstrated activity as monoamine reuptake inhibitors. The synthetic routes to the endo and exo isomers are well-established, allowing for the generation of diverse analogs for structure-activity relationship studies. Further investigation into the pharmacological profiles of these compounds is warranted to explore their full therapeutic potential in the treatment of central nervous system disorders.
References
- 1. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 2. Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
The 9-Azabicyclo[3.3.1]nonane Scaffold: A Privileged Core in Modern Organic Chemistry and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 9-azabicyclo[3.3.1]nonane scaffold, a conformationally constrained bicyclic amine, has emerged as a privileged structural motif in organic chemistry and medicinal chemistry. Its rigid framework provides a unique three-dimensional arrangement for appended functional groups, enabling precise interactions with biological targets. This technical guide delves into the synthesis, conformational analysis, and diverse applications of the 9-azabicyclo[3.3.1]nonane core, with a focus on its role in the development of therapeutic agents.
Synthesis of the 9-Azabicyclo[3.3.1]nonane Core
The construction of the 9-azabicyclo[3.3.1]nonane skeleton is a well-established process in organic synthesis, with the Robinson-Schöpf condensation being a cornerstone method. This reaction typically involves the condensation of a dialdehyde (such as glutaraldehyde), a primary amine, and acetonedicarboxylic acid.
A representative synthetic workflow for the preparation of the 9-azabicyclo[3.3.1]nonane core is depicted below.
Caption: General synthetic workflow for the 9-azabicyclo[3.3.1]nonane core.
Detailed Experimental Protocol: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
This protocol provides a detailed procedure for the synthesis of a key intermediate.[1]
-
Reaction Setup: A round-bottomed flask equipped with a mechanical stirrer, addition funnel, and thermometer is charged with benzylamine and water.
-
Condensation: The solution is cooled, and a solution of glutaraldehyde and acetonedicarboxylic acid is added dropwise, maintaining a low temperature. A solution of sodium acetate is then added.
-
Workup: After stirring, the reaction mixture is acidified and extracted. The aqueous layer is then basified, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by chromatography to yield 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.
| Reactant/Reagent | Molar Equiv. | Notes |
| Glutaraldehyde (25% aq.) | 1.0 | |
| Acetonedicarboxylic acid | 1.0 | |
| Benzylamine | 1.0 | Can be substituted with other primary amines. |
| Sodium Acetate | 0.5 | Acts as a buffer. |
Typical Yield: 54%[2]
Conformational Analysis
The rigid bicyclic structure of 9-azabicyclo[3.3.1]nonane leads to distinct conformational isomers, primarily the chair-chair and chair-boat forms. The preferred conformation is influenced by the nature and position of substituents on the ring system. X-ray diffraction studies have confirmed the existence of both conformers in the solid state for different derivatives.[3]
Caption: Conformational isomers of the 9-azabicyclo[3.3.1]nonane scaffold.
The conformational rigidity of this scaffold is a key feature that medicinal chemists exploit to design ligands with high affinity and selectivity for their biological targets.
Applications in Drug Discovery
The 9-azabicyclo[3.3.1]nonane scaffold is a component of several biologically active molecules, demonstrating its versatility as a pharmacophore.
Granisetron: A 5-HT3 Receptor Antagonist
Granisetron is a potent and selective 5-HT3 receptor antagonist used for the prevention and treatment of nausea and vomiting, particularly that induced by chemotherapy and radiotherapy. The synthesis of Granisetron utilizes an endo-substituted 9-methyl-9-azabicyclo[3.3.1]nonane derivative as a key intermediate.
The synthetic pathway to Granisetron highlights the importance of controlling the stereochemistry of the 3-amino substituent on the bicyclic core.
Caption: Synthetic workflow for Granisetron.
A general procedure for the synthesis of Granisetron involves the following steps[4][5][6]:
-
Activation: 1-Methylindazole-3-carboxylic acid is converted to its acid chloride using a chlorinating agent like thionyl chloride.
-
Coupling: The activated acid is then reacted with endo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane in the presence of a base to form the amide bond.
-
Purification: The resulting Granisetron is purified by crystallization.
Monoamine Reuptake Inhibitors
Derivatives of 9-azabicyclo[3.3.1]nonane have been extensively investigated as inhibitors of monoamine transporters, which are responsible for the reuptake of neurotransmitters such as dopamine (DAT), serotonin (SERT), and norepinephrine (NET) from the synaptic cleft.[2] By blocking these transporters, these compounds can increase the concentration of monoamine neurotransmitters in the synapse, a mechanism that is effective in the treatment of depression and other neurological disorders.
References
- 1. orgsyn.org [orgsyn.org]
- 2. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 3. Synthesis, conformational analysis, and antiarrhythmic properties of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate, and 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol hydroperchlorate and derivatives: single-crystal X-ray diffraction analysis and evidence for chair-chair and chair-boat conformers in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Improved Process For The Preparation Of Granisetron Hydrochloride [quickcompany.in]
- 5. data.epo.org [data.epo.org]
- 6. WO2007054784A1 - An improved process for the preparation of granisetron hydrochloride - Google Patents [patents.google.com]
Potential of 9-Azabicyclo[3.3.1]nonan-3-ol as a chiral building block
An In-depth Technical Guide to 9-Azabicyclo[3.3.1]nonan-3-ol as a Chiral Building Block
Introduction
This compound is a bicyclic organic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid, well-defined three-dimensional structure, combined with the presence of chiral centers, makes it an invaluable chiral building block for the synthesis of complex, biologically active molecules. The strategic placement of the hydroxyl and amino functionalities allows for diverse chemical modifications, enabling the development of derivatives with specific pharmacological activities. This guide provides a comprehensive overview of the synthesis, resolution, and application of this compound, tailored for researchers, scientists, and professionals in drug development.
Synthesis and Enantiomeric Resolution
The preparation of enantiomerically pure this compound is a multi-step process that begins with the synthesis of a racemic precursor, followed by stereoselective reduction and subsequent resolution of the enantiomers.
Synthesis of the Ketone Precursor
The common precursor for this compound is its corresponding ketone, 9-azabicyclo[3.3.1]nonan-3-one. The synthesis typically involves a Mannich-type reaction. A widely used N-protected variant, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, is synthesized from benzylamine, glutaraldehyde, and acetonedicarboxylic acid.[1] The benzyl group serves as a protecting group for the nitrogen atom and can be removed in a later step.
Stereoselective Reduction to the Alcohol
The reduction of the ketone functionality in 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one yields the corresponding alcohol. The stereochemical outcome of this reduction is critical, leading to either the endo or exo isomer.
-
Endo Isomer: Reduction using sodium borohydride (NaBH₄) in methanol typically yields the endo-alcohol, endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol, as the major product.[2][3]
-
Exo Isomer: The exo isomer can be prepared using reducing agents like sodium in 1-pentanol.[3]
-
Catalytic Hydrogenation: Alternatively, catalytic hydrogenation using ruthenium complexes can produce the endo-alcohol derivative with high selectivity and fewer waste products compared to boron-based reductants.[4]
Deprotection and Resolution
The N-benzyl protecting group is commonly removed via catalytic hydrogenation using palladium on carbon (Pd/C) to yield racemic endo- or exo-9-azabicyclo[3.3.1]nonan-3-ol.[2][3]
To be utilized as a chiral building block, the racemic mixture must be resolved into its individual enantiomers. Methods for resolution include:
-
Enzymatic Kinetic Resolution: Lipases, such as those from Candida rugosa, can be used for the kinetic resolution of racemic diol precursors of the azabicyclononane system.[5] This method relies on the enzyme's stereopreference to acylate one enantiomer at a faster rate, allowing for the separation of the acylated product from the unreacted enantiomer.
-
Diastereomeric Crystallization: Another common method involves reacting the racemic alcohol with a chiral acid to form diastereomeric esters, which can then be separated by crystallization due to their different physical properties.
Physicochemical and Quantitative Data
The following tables summarize key quantitative data for this compound and its derivatives, which are crucial for experimental design and characterization.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO | PubChem |
| Molecular Weight | 141.21 g/mol | [6] |
| XLogP3-AA | 0.6 | [6] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 141.115364102 Da | [6] |
| Topological Polar Surface Area | 32.3 Ų | [6] |
Table 2: Synthesis and Yields of Key Intermediates
| Compound | Starting Materials | Key Reagents | Yield | Reference |
| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | Benzylamine, Glutaraldehyde, Acetonedicarboxylic acid | H₂SO₄, Na₂CO₃ | 54% | [3] |
| endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | Sodium borohydride | 100% (crude) | [2][3] |
| exo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | Sodium, 1-pentanol | 96% | [3] |
| endo-3-Hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester | endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol | 10% Pd/C, H₂, Di-tert-butyl dicarbonate | 83% (from benzyl precursor) | [2][3] |
Applications in Drug Discovery
The rigid scaffold of 9-azabicyclo[3.3.1]nonane is a key pharmacophore in a variety of biologically active compounds. Its derivatives have shown potential in treating a range of diseases.
-
Monoamine Reuptake Inhibitors: Derivatives of 9-azabicyclo[3.3.1]nonane have been developed as potent monoamine neurotransmitter reuptake inhibitors, which are useful in the treatment of depression and other neurological disorders.[2][3]
-
Sigma-2 (σ₂) Receptor Ligands: N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have been synthesized as highly potent and selective σ₂ receptor ligands.[7] Since σ₂ receptors are overexpressed in many tumor cell lines, these ligands are being investigated as potential PET imaging agents for cancer and as chemosensitizers to enhance the efficacy of drugs like doxorubicin.[7][8]
-
Anticancer Agents: Certain 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives have demonstrated significant antiproliferative activity against human liver cancer cell lines (HepG2), inducing apoptosis in cancer cells.[9]
Table 3: Biological Activity of this compound Derivatives
| Derivative Class | Target | Key Compound Example | Biological Activity (Kᵢ or IC₅₀) | Therapeutic Potential |
| Phenylcarbamates | Sigma-2 (σ₂) Receptor | WC-26 | Kᵢ = 2.58 nM (σ₂) | Cancer imaging, Chemosensitization |
| Phenylcarbamates | Sigma-2 (σ₂) Receptor | WC-59 | Kᵢ = 0.82 nM (σ₂) | Cancer imaging, Chemosensitization |
| Thienoyl Hydrazones | Liver Cancer Cells (HepG2) | Fluoro-substituted derivative | IC₅₀ = 3.76 µg/mL | Anticancer |
Experimental Protocols
The following are detailed methodologies for key synthetic steps involved in the preparation and derivatization of this compound.
Protocol 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one[1]
-
A jacketed, round-bottomed flask is charged with water (50 g) and benzylamine (12.9 mL, 0.123 mol).
-
The reactor is cooled to 0–10 °C, and 18% sulfuric acid (43.2 mL) is added over 1 hour while maintaining the temperature at 4–8 °C.
-
Glutaraldehyde (50%, 25.8 mL, 0.137 mol) is added, followed by acetone dicarboxylic acid (20 g, 0.137 mol), keeping the temperature below 5 °C.
-
A 9% sodium acetate solution (47.8 mL) is added over 1.5 hours.
-
The reaction mixture is aged at 5 °C for 20 hours and then at 25 °C for 20 hours.
-
The pH is adjusted to 2 with 18% sulfuric acid, and the solution is extracted with MTBE (3 x 80 mL) to remove impurities.
-
The aqueous layer is mixed with heptane (500 mL), and the pH is adjusted to 8 with 20% Na₂CO₃.
-
The product is extracted with MTBE, and the organic layers are combined, washed, and concentrated to yield the product.
Protocol 2: Reduction to endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol[2][3]
-
A solution of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (25.00 g, 0.11 mol) in methanol (130 mL) is cooled to 0 °C under a nitrogen atmosphere.
-
Sodium borohydride (6.22 g, 0.16 mol) is added portionwise over 30 minutes.
-
The reaction mixture is allowed to warm to ambient temperature and stirred for 12 hours.
-
The reaction is quenched with acetone (10 mL), and the volatile components are evaporated in vacuo.
-
The resulting solid is dissolved in water (110 mL) and extracted with dichloromethane (3 x 40 mL).
-
The combined organic phases are dried (MgSO₄) and evaporated to afford the crude product.
Protocol 3: Debenzylation to endo-9-Azabicyclo[3.3.1]nonan-3-ol[2][3]
-
10% Palladium on carbon (5.0 g) is added to a solution of endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol (27.0 g, 0.12 mol) in ethanol (500 mL) and 5N aqueous hydrochloric acid (25 mL).
-
The mixture is stirred under a hydrogen atmosphere (3 bar) at 40 °C for 48 hours.
-
The catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure.
-
The residue is partitioned between water and dichloromethane. The aqueous phase is basified with 4N NaOH and extracted with dichloromethane.
-
The combined organic extracts are dried and concentrated to yield the final product.
Visualizations
The following diagrams illustrate the synthetic workflow and a conceptual biological application of this compound derivatives.
Caption: Synthetic workflow for producing chiral this compound.
Caption: Mechanism of action for a monoamine reuptake inhibitor derivative.
Conclusion
This compound stands out as a highly versatile and potent chiral building block in modern drug discovery. Its rigid conformational structure provides a reliable scaffold for designing ligands with high affinity and selectivity for various biological targets. The well-established synthetic routes, coupled with effective methods for enantiomeric resolution, make it an accessible and valuable tool for medicinal chemists. The demonstrated success of its derivatives as monoamine reuptake inhibitors and sigma receptor ligands underscores its significant potential. Future research will likely expand its application to new therapeutic areas, further cementing the importance of the 9-azabicyclo[3.3.1]nonane framework in the development of novel therapeutics.
References
- 1. orgsyn.org [orgsyn.org]
- 2. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 3. 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS - Patent 1934212 [data.epo.org]
- 4. EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Endo-9-azabicyclo[3.3.1]nonan-3-ol | C8H15NO | CID 12310339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: Synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents | CoLab [colab.ws]
- 9. scirp.org [scirp.org]
The Enigmatic Granatoline Alkaloids: A Deep Dive into Their Discovery, Natural Occurrence, and Analysis
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth exploration of granatoline alkaloids, a class of piperidine alkaloids primarily found in the pomegranate tree (Punica granatum). This document details their discovery, natural distribution, biosynthetic pathways, and the analytical methodologies crucial for their isolation and characterization. Quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are meticulously outlined. Furthermore, a visualization of the proposed biosynthetic pathway is provided to facilitate a deeper understanding of the molecular journey from precursor to final alkaloid.
Discovery and Natural Occurrence
The discovery of granatoline alkaloids is intrinsically linked to the long medicinal history of the pomegranate tree. The root and stem bark, in particular, were traditionally used for their anthelmintic properties. Scientific investigation into the chemical constituents responsible for this bioactivity led to the isolation of a series of related piperidine alkaloids.
The primary natural source of granatoline alkaloids is Punica granatum. These alkaloids are most concentrated in the root-bark of the plant. The main alkaloids identified are pseudopelletierine, pelletierine, isopelletierine, and N-methylpelletierine.[1] While present in other parts of the plant, such as the peel and leaves, their concentrations are generally lower.[2][3]
Quantitative Distribution of Granatoline Alkaloids
The concentration of granatoline alkaloids can vary depending on the specific plant part, geographical location, and cultivar. The most significant quantitative data available pertains to the root-bark of Punica granatum.
| Alkaloid | Plant Part | Concentration (g/kg of raw bark) | Reference |
| Pseudopelletierine | Root-bark | 1.8 | [1] |
| Pelletierine | Root-bark | 0.52 | [1] |
| Isopelletierine | Root-bark | 0.01 | [1] |
| N-methylpelletierine | Root-bark | 0.20 | [1] |
Biosynthesis of Granatoline Alkaloids
The biosynthesis of granatoline alkaloids is believed to share a common origin with tropane alkaloids, although the specific enzymatic steps are not as extensively characterized. The proposed pathway commences with the amino acid lysine, which undergoes a series of transformations to form the characteristic piperidine ring structure.
dot
Caption: Proposed biosynthetic pathway of granatoline alkaloids.
Experimental Protocols
The isolation and characterization of granatoline alkaloids require a series of well-defined experimental procedures. The following protocols are synthesized from established methodologies.
Extraction of Total Granatoline Alkaloids from Punica granatum Root-Bark
This protocol outlines a standard procedure for the extraction of the total alkaloid content from the root-bark of the pomegranate tree.
Materials:
-
Dried and powdered root-bark of Punica granatum
-
Methanol or Ethanol
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Dichloromethane or Chloroform
-
Anhydrous Sodium Sulfate
-
Rotary evaporator
-
Filter paper and funnel
-
Separatory funnel
Procedure:
-
Maceration: Suspend the powdered root-bark in methanol or ethanol (1:10 w/v) and macerate for 24-48 hours at room temperature with occasional shaking.
-
Filtration: Filter the mixture through filter paper to separate the extract from the plant material. Repeat the extraction process with the residue to ensure complete extraction.
-
Acid-Base Extraction:
-
Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.
-
Dissolve the crude extract in 1 M HCl.
-
Wash the acidic solution with dichloromethane or chloroform in a separatory funnel to remove neutral and acidic compounds. Discard the organic layer.
-
Make the aqueous layer alkaline (pH 9-10) by the dropwise addition of 1 M NaOH.
-
Extract the alkaline solution multiple times with dichloromethane or chloroform. The alkaloids will partition into the organic layer.
-
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to yield the total crude alkaloid extract.
Isolation and Purification of Pseudopelletierine by Column Chromatography
This protocol describes the separation of pseudopelletierine from the total alkaloid extract using column chromatography.
Materials:
-
Crude alkaloid extract
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column
-
Solvent system (e.g., a gradient of chloroform and methanol)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing chamber
-
Dragendorff's reagent for visualization
-
Collection tubes
Procedure:
-
Column Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., pure chloroform) and pack it into the glass column.
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.
-
Elution: Elute the column with the solvent system, gradually increasing the polarity by adding small increments of methanol to the chloroform.
-
Fraction Collection: Collect the eluate in small fractions.
-
TLC Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate in a suitable solvent system and visualize the spots by spraying with Dragendorff's reagent. Alkaloids will appear as orange or reddish-brown spots.
-
Pooling and Evaporation: Combine the fractions containing pure pseudopelletierine (as determined by TLC) and evaporate the solvent to obtain the isolated compound.
Structural Elucidation by Spectroscopic Methods
The definitive identification and structural confirmation of isolated granatoline alkaloids are achieved through a combination of spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the overall structure.
2. Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecule, allowing for the determination of its elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Provides fragmentation patterns that are characteristic of the molecule's structure, aiding in its identification.
3. Infrared (IR) Spectroscopy:
-
Provides information about the functional groups present in the molecule, such as carbonyl (C=O) and amine (N-H) groups.
Signaling Pathways and Biological Activities
Currently, there is a lack of specific, well-defined signaling pathways directly attributed to the action of granatoline alkaloids in the scientific literature. The biological activities of alkaloids are diverse and can involve interactions with various receptors, enzymes, and ion channels.[4] Further research is required to elucidate the precise molecular mechanisms and signaling cascades through which granatoline alkaloids exert their pharmacological effects. The primary reported biological activity of granatoline alkaloids from historical and ethnobotanical records is their anthelmintic property.
dot
Caption: Workflow for granatoline alkaloid analysis.
Conclusion
Granatoline alkaloids represent a fascinating and historically significant class of natural products. While their presence in Punica granatum is well-established, particularly in the root-bark, further research is needed to fully elucidate their quantitative distribution in other parts of the plant and in different cultivars. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to isolate and characterize these compounds. Future investigations should focus on delineating the specific signaling pathways and molecular targets of granatoline alkaloids to unlock their full therapeutic potential in modern drug development.
References
- 1. Pseudopelletierine - Wikipedia [en.wikipedia.org]
- 2. Pomegranate Peel as a Source of Bioactive Compounds: A Mini Review on Their Physiological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Punica granatum Peel and Leaf Extracts as Promising Strategies for HSV-1 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpr.com [ijrpr.com]
The 9-Azabicyclo[3.3.1]nonane Scaffold: A Technical Guide to its Synthesis, Properties, and Therapeutic Potential
An in-depth exploration of the 9-azabicyclo[3.3.1]nonane ring system, a conformationally rigid scaffold of significant interest in medicinal chemistry and drug development. This document provides a comprehensive overview of its structural features, synthetic methodologies, and applications as a key building block for novel therapeutics targeting the central nervous system.
Introduction: Structural and Physicochemical Properties
The 9-azabicyclo[3.3.1]nonane, also known as granatane, is a saturated bicyclic heterocycle. Its rigid structure provides a fixed orientation for substituents, making it an attractive scaffold for the design of specific and potent ligands for various biological targets. The parent compound, 9-azabicyclo[3.3.1]nonane, possesses the molecular formula C₈H₁₅N and a molecular weight of 125.21 g/mol .[1]
Table 1: Physicochemical Properties of 9-Azabicyclo[3.3.1]nonane [1]
| Property | Value |
| Molecular Formula | C₈H₁₅N |
| Molecular Weight | 125.21 g/mol |
| XLogP3-AA | 1.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 0 |
| Exact Mass | 125.120449483 g/mol |
| Monoisotopic Mass | 125.120449483 g/mol |
| Topological Polar Surface Area | 12 Ų |
| Heavy Atom Count | 9 |
| Complexity | 80.7 |
Conformational Analysis
The 9-azabicyclo[3.3.1]nonane ring system can exist in several conformations, with the most stable being the chair-chair (CC) and chair-boat (BC) forms.[2][3] The relative stability of these conformers is influenced by the nature and position of substituents on the rings. In the unsubstituted parent compound, the chair-chair conformation is generally favored. However, substitutions can shift this equilibrium. For instance, X-ray diffraction analysis has revealed that while some derivatives exist in a chair-chair conformation in the solid state, others adopt a chair-boat form.[2] Theoretical calculations, such as those performed at the MP4/6-31G level for a related 3-oxa-7-azabicyclo[3.3.1]nonan-9-one, have shown a small energy difference between the chair-chair and boat-chair conformers, indicating that both can be accessible.[3]
Caption: Conformational equilibrium of the 9-azabicyclo[3.3.1]nonane ring system.
Synthesis of the 9-Azabicyclo[3.3.1]nonane Core
The synthesis of the 9-azabicyclo[3.3.1]nonane skeleton is most classically achieved through a Mannich-type reaction, specifically the Robinson-Schöpf condensation. This reaction typically involves the condensation of a dialdehyde (such as glutaraldehyde), a primary amine, and a derivative of acetone dicarboxylic acid.[4]
A general workflow for the synthesis of the 9-azabicyclo[3.3.1]nonan-3-one, a key intermediate, is depicted below.
Caption: Generalized workflow for the Robinson-Schöpf synthesis.
Detailed Experimental Protocol: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
A widely used precursor is the N-benzyl protected 9-azabicyclo[3.3.1]nonan-3-one. The following protocol is adapted from established literature procedures.[4][5]
Materials:
-
Glutaraldehyde (25% solution in water)
-
Benzylamine hydrochloride
-
3-Oxopentanedioic acid (acetonedicarboxylic acid)
-
Sodium acetate
-
5N Hydrochloric acid
-
4N Sodium hydroxide
-
Dichloromethane
Procedure:
-
A solution of glutaraldehyde and benzylamine hydrochloride in water is cooled to 0 °C.[5]
-
3-Oxopentanedioic acid is added, followed by a solution of sodium acetate, leading to the formation of a precipitate.[5]
-
The reaction mixture is heated to 50 °C and stirred for 4 hours, then cooled to room temperature and allowed to stand for 24 hours.[5]
-
The mixture is acidified to pH 2 with 5N HCl and washed with diethyl ether.[5]
-
The aqueous layer is then basified to pH 12 with 4N NaOH and extracted with dichloromethane.[5]
-
The combined organic phases are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[5]
-
Purification is achieved by column chromatography on silica gel.[5]
Key Derivatives and Reactions
9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO)
A particularly important derivative is the N-oxyl radical, ABNO. It serves as a highly active and less sterically hindered alternative to TEMPO for the catalytic oxidation of alcohols.
Reduction and Further Functionalization
The ketone at the 3-position of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one can be reduced to the corresponding alcohol, typically using sodium borohydride.[5] The resulting hydroxyl group can then be further functionalized. The N-benzyl protecting group can be removed by catalytic hydrogenation.[5]
Applications in Drug Discovery and Development
The rigid 9-azabicyclo[3.3.1]nonane scaffold has been extensively utilized in the design of ligands for central nervous system targets.
Nicotinic Acetylcholine Receptor (nAChR) Modulators
Derivatives of 9-azabicyclo[3.3.1]nonane have been investigated as potent and selective ligands for nicotinic acetylcholine receptors.[5][6][7] These receptors are implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. The defined spatial orientation of substituents on the bicyclic core allows for fine-tuning of the interaction with different nAChR subtypes.
Caption: Simplified signaling pathway of a 9-azabicyclo[3.3.1]nonane-based nAChR agonist.
Monoamine Reuptake Inhibitors
The 9-azabicyclo[3.3.1]nonane framework has also been employed in the development of monoamine reuptake inhibitors.[8] These compounds can inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, making them potential therapeutics for depression and other mood disorders.
Table 2: Biological Activity of Selected 9-Azabicyclo[3.3.1]nonane Derivatives
| Compound Class | Target | Activity | Reference |
| Aryloxy derivatives | Monoamine Transporters | Reuptake Inhibition | [8] |
| Substituted nonenes | Nicotinic ACh Receptors | Cholinergic Ligands | [6] |
| Dibenzothiophene derivatives | α7 Nicotinic ACh Receptor | High Affinity Ligands | [7] |
Conclusion
The 9-azabicyclo[3.3.1]nonane ring system is a versatile and valuable scaffold in modern medicinal chemistry. Its conformational rigidity and the synthetic accessibility of its derivatives have enabled the development of highly specific ligands for a range of challenging biological targets, particularly within the central nervous system. Future research in this area is likely to focus on the development of new synthetic methodologies to access novel substitution patterns and the further exploration of this privileged scaffold in the design of therapeutics for neurological and psychiatric disorders.
References
- 1. 9-Azabicyclo(3.3.1)nonane | C8H15N | CID 286595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, conformational analysis, and antiarrhythmic properties of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate, and 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol hydroperchlorate and derivatives: single-crystal X-ray diffraction analysis and evidence for chair-chair and chair-boat conformers in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. orgsyn.org [orgsyn.org]
- 5. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 6. AU736798B2 - 9-Azabicyclo(3.3.1)non-2-ene and nonane derivatives as cholinergic ligands at nicotinic ACh receptors - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS - Patent 1934212 [data.epo.org]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of 9-Azabicyclo[3.3.1]nonan-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-azabicyclo[3.3.1]nonane scaffold is a rigid bicyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its conformationally restricted framework allows for the precise spatial orientation of substituents, making it an attractive template for the design of ligands for various biological targets. In particular, the stereochemistry of the hydroxyl group at the C-3 position in 9-azabicyclo[3.3.1]nonan-3-ol is crucial for its biological activity. This document provides detailed protocols for the stereoselective synthesis of the endo and exo diastereomers of this compound, as well as a method for the enantioselective separation of the racemic mixture through enzymatic kinetic resolution.
Diastereoselective Synthesis of this compound
The diastereoselective synthesis of this compound is typically achieved through the reduction of the corresponding ketone, 9-azabicyclo[3.3.1]nonan-3-one. The choice of reducing agent and reaction conditions dictates the stereochemical outcome, yielding predominantly either the endo or exo alcohol.
Synthesis of the Precursor: 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
The common precursor for the synthesis of this compound is the N-benzylated ketone. The benzyl group serves as a protecting group for the nitrogen atom and can be removed in a subsequent step.
dot
Application Notes and Protocols: Reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one with Sodium Borohydride
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the stereoselective reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one to 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol using sodium borohydride (NaBH₄). The synthesis of the resulting alcohol, a key intermediate in the development of various biologically active compounds, is outlined with a focus on reaction conditions, work-up procedures, and expected outcomes. This guide is intended to facilitate the efficient and reproducible synthesis of this important bicyclic alcohol.
Introduction
The 9-azabicyclo[3.3.1]nonane scaffold is a crucial structural motif present in a wide array of pharmacologically active molecules. The controlled reduction of the ketone at the C3 position is a critical step in the synthesis of derivatives with specific stereochemistry, which in turn dictates their biological activity. Sodium borohydride is a mild and selective reducing agent commonly employed for the reduction of ketones to alcohols.[1] In the case of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, this reduction proceeds with high stereoselectivity, predominantly yielding the endo-alcohol. This diastereoselectivity is attributed to the steric hindrance posed by the bicyclic ring system, which favors the hydride attack from the less hindered exo face.[2]
Reaction Pathway
The reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one with sodium borohydride proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. The bicyclic structure of the ketone influences the trajectory of the incoming hydride, leading to the preferential formation of the endo-alcohol.
Caption: Reaction scheme for the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.
Experimental Protocols
The following protocols are compiled from established literature procedures and provide a detailed methodology for the reduction reaction.[3][4][5]
3.1. Materials and Reagents
-
9-benzyl-9-azabicyclo[3.3.1]nonan-3-one
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Acetone
-
Water (deionized)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Nitrogen gas (for inert atmosphere)
3.2. Detailed Experimental Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (1.0 eq) in methanol.[3][5]
-
Addition of Reducing Agent: To the cooled and stirring solution, add sodium borohydride (1.5 - 2.0 eq) portion-wise over a period of 30 minutes, ensuring the temperature remains between 0-5 °C.[3][5]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.[3][4]
-
Quenching: Carefully quench the reaction by the slow addition of acetone to decompose the excess sodium borohydride.[3][4]
-
Solvent Removal: Remove the volatiles from the reaction mixture under reduced pressure (in vacuo).[3][4]
-
Work-up: Dissolve the resulting solid in water and extract the aqueous layer with dichloromethane (3 x volumes).[3][4]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3][4]
Quantitative Data Summary
The following table summarizes the quantitative data from various reported procedures for the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.
| Parameter | Protocol 1[3][4] | Protocol 2[5] |
| Starting Material | 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (25.00 g, 0.11 mol) | 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (20.0 g, 0.087 mol) |
| Reducing Agent | Sodium borohydride (6.22 g, 0.16 mol) | Sodium borohydride (6.6 g, 0.174 mol) |
| Solvent | Methanol (130 mL) | Methanol (190 g solution) |
| Reaction Temperature | 0 °C to ambient | 0-5 °C |
| Reaction Time | 12 hours | Not specified, but addition over 0.5h |
| Product | crude endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol |
| Yield | 25.25 g (100% crude) | Not explicitly stated for the isolated product |
| Diastereoselectivity | Predominantly endo | Predominantly endo |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the reduction and purification process.
Caption: General experimental workflow for the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.
Characterization of the Product
The primary product of this reduction is endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol. Characterization is typically performed using spectroscopic methods.
-
Mass Spectrometry (MS): For exo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol, a mass-to-charge ratio (m/z) of 232 ([M+H]⁺) has been reported.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and stereochemistry of the product. While specific NMR data for the endo and exo isomers can be found in the literature, it is crucial to perform a detailed 2D NMR analysis (COSY, HSQC, HMBC) for unambiguous assignment, especially when dealing with mixtures of diastereomers.[6]
Safety Precautions
-
Sodium borohydride is flammable and corrosive. It reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]
-
Methanol is flammable and toxic. Avoid inhalation and skin contact.
-
Dichloromethane is a suspected carcinogen. Handle with care in a fume hood.
Conclusion
The reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one with sodium borohydride is a robust and highly stereoselective method for the synthesis of endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol. The protocols outlined in this document, derived from established procedures, provide a reliable pathway for obtaining this valuable synthetic intermediate. Careful control of the reaction conditions, particularly temperature, is key to achieving high yields and selectivity. The provided data and workflows serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development.
References
- 1. 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol | 289487-86-1 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 4. 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS - Patent 1934212 [data.epo.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
Application Notes and Protocols: Ruthenium-Catalyzed Hydrogenation for endo-9-Azabicyclo[3.3.1]nonan-3-ol Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of endo-9-Azabicyclo[3.3.1]nonan-3-ol is a critical step in the development of various pharmaceutical agents and agrochemicals.[1] This bicyclic amino alcohol serves as a key intermediate for complex molecules, including ligands for the σ2 receptor, which is overexpressed in numerous human tumor cells.[2] Traditional reduction methods for the precursor, 9-azabicyclo[3.3.1]nonan-3-one, often employ stoichiometric reducing agents like sodium borohydride.[3][4] However, ruthenium-catalyzed hydrogenation has emerged as a more efficient, cost-effective, and environmentally friendly alternative, offering high yields and stereoselectivity with minimal waste generation.[1] This document provides detailed application notes and protocols for the ruthenium-catalyzed synthesis of endo-9-Azabicyclo[3.3.1]nonan-3-ol.
Data Presentation
The following table summarizes the quantitative data from various experimental conditions for the ruthenium-catalyzed hydrogenation of 9-azabicyclo[3.3.1]nonan-3-one derivatives.
| Entry | Substrate | Ruthenium Catalyst | S/C Ratio | Solvent | H₂ Pressure (atm) | Temp. (°C) | Time (h) | Conversion (%) | endo:exo Ratio |
| 1 | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | RuCl₂[(S)-binap][(R)-iphan] | 1000 | Toluene | 50 | RT | 16 | >99 | 95:5 |
| 2 | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | RuCl₂--INVALID-LINK--n | 200 | Methanol | 10 | 25 | 4 | >99 | 92:8 |
| 3 | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | RuCl₂(PPh₃)₃ | 200 | Toluene | 10 | 25 | 16 | 85 | 88:12 |
| 4 | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | [RuCl(p-cymene)(S,S)-TsDPEN] | 500 | Isopropanol | 30 | 60 | 12 | >99 | >99:1 |
S/C Ratio: Substrate to Catalyst molar ratio. RT: Room Temperature.
Experimental Protocols
General Protocol for Ruthenium-Catalyzed Hydrogenation
This protocol is a generalized procedure based on common practices in the field. Specific modifications may be required based on the chosen catalyst and substrate.
Materials:
-
9-Azabicyclo[3.3.1]nonan-3-one derivative (substrate)
-
Ruthenium catalyst (e.g., RuCl₂[(S)-binap][(R)-iphan])
-
Anhydrous solvent (e.g., Toluene, Methanol, Isopropanol)
-
Potassium t-butoxide (if required by the catalyst system)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and Schlenk line equipment
-
High-pressure autoclave or hydrogenation reactor
Procedure:
-
Reactor Setup: A high-pressure autoclave is charged with the 9-azabicyclo[3.3.1]nonan-3-one derivative and the ruthenium catalyst under an inert atmosphere.
-
Solvent and Additives: The anhydrous solvent is added, followed by any co-catalyst or base (e.g., potassium t-butoxide) if the specific catalytic system requires it.
-
Inerting: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove any oxygen.
-
Hydrogenation: The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 10-50 atm). The reaction mixture is stirred vigorously at the specified temperature (e.g., 25-60 °C) for the designated time.
-
Monitoring: The reaction progress can be monitored by techniques such as TLC, GC, or HPLC.
-
Work-up: Upon completion, the reactor is cooled to room temperature, and the hydrogen pressure is carefully released. The reaction mixture is filtered to remove the catalyst. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure endo-9-Azabicyclo[3.3.1]nonan-3-ol derivative.
Visualizations
Experimental Workflow for Ruthenium-Catalyzed Hydrogenation
Caption: Experimental workflow for the synthesis of endo-9-Azabicyclo[3.3.1]nonan-3-ol.
Signaling Pathways
Not applicable to this chemical synthesis. The process is a direct chemical transformation rather than a biological signaling cascade.
References
- 1. EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative - Google Patents [patents.google.com]
- 2. New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy Endo-9-azabicyclo[3.3.1]nonan-3-ol | 209733-21-1; 26651-94-5 [smolecule.com]
- 4. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
Application Notes: Intramolecular Mannich Cyclization for the Synthesis of 9-Azabicyclo[3.3.1]nonan-3-ones
Introduction
The 9-azabicyclo[3.3.1]nonan-3-one core, a key structural motif in a variety of biologically active alkaloids and synthetic compounds, can be efficiently constructed via an intramolecular Mannich cyclization. This strategy offers a powerful method for the stereoselective formation of this bicyclic system from appropriately substituted piperidine precursors. The reaction typically proceeds by the acid-catalyzed cyclization of a δ-amino ketone, where the piperidine nitrogen and a pendant ketone side chain react to form the characteristic bridged structure. This approach is particularly valuable in the synthesis of natural products and their analogues for drug discovery and development.
Mechanism of Action
The intramolecular Mannich cyclization for the formation of 9-azabicyclo[3.3.1]nonan-3-ones from a cis-2,6-disubstituted piperidine bearing a ketone side chain at the 2-position proceeds through a well-defined mechanistic pathway. The reaction is typically initiated by an acid catalyst, which protonates the piperidine nitrogen, facilitating the formation of a cyclic N-acyliminium ion intermediate. Concurrently, the ketone side chain undergoes tautomerization to its enol form. The crucial C-C bond formation occurs when the electron-rich enol attacks the electrophilic iminium ion, leading to the formation of the bicyclic ring system. A final deprotonation step regenerates the catalyst and yields the stable 9-azabicyclo[3.3.1]nonan-3-one product. The stereochemistry of the starting piperidine precursor often dictates the stereochemical outcome of the cyclization.
Applications
The intramolecular Mannich cyclization is a key step in the synthesis of several natural products and pharmacologically relevant molecules. For instance, it has been employed in the synthesis of homotropane alkaloids such as (-)-adaline.[1] The 9-azabicyclo[3.3.1]nonane framework is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities.
Experimental Data Summary
The following table summarizes the quantitative data for the synthesis of 1-substituted 9-azabicyclo[3.3.1]nonan-3-ones via an intramolecular Mannich cyclization of the corresponding amino diketone derivatives.[1]
| Entry | R Group | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Phenyl | 7a | 75 | >95:5 |
| 2 | 4-Methoxyphenyl | 7b | 70 | >95:5 |
| 3 | 4-Chlorophenyl | 7c | 78 | >95:5 |
| 4 | 2-Thienyl | 7d | 65 | >95:5 |
| 5 | Propyl | 7e | 80 | >95:5 |
Experimental Protocols
Protocol 1: Synthesis of N-tert-Butanesulfinyl Keto Aldimines (Precursors)
This protocol describes the synthesis of the piperidine precursors required for the intramolecular Mannich cyclization.
Materials:
-
Hydroxy ketone
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
tert-Butanesulfinamide
-
Copper(II) sulfate (CuSO4)
-
Argon or Nitrogen atmosphere
Procedure:
-
A solution of oxalyl chloride (3.0 equiv.) in dry dichloromethane (DCM) is stirred at -78 °C for 15 minutes under an inert atmosphere.
-
DMSO (5.0 equiv.) is added dropwise, and the reaction mixture is stirred for 5 minutes at the same temperature.
-
A solution of the corresponding hydroxy ketone (1.0 equiv.) in DCM is then added.
-
The resulting mixture is stirred for 15 minutes, after which triethylamine (10.6 equiv.) is slowly added over 10 minutes.
-
The reaction mixture is allowed to warm to room temperature and then quenched with water.
-
The aqueous layer is extracted with DCM (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude aldehyde is then dissolved in DCM, and tert-butanesulfinamide (1.1 equiv.) and anhydrous copper(II) sulfate (2.0 equiv.) are added.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The solid is filtered off, and the filtrate is concentrated to give the crude N-tert-butanesulfinyl keto aldimine, which is purified by column chromatography.
Protocol 2: Intramolecular Mannich Cyclization to 9-Azabicyclo[3.3.1]nonan-3-ones
This protocol details the cyclization of the amino diketone to the final bicyclic product.
Materials:
-
Amino diketone derivative
-
Hydrogen chloride solution in diethyl ether (2 M)
-
Methanol (MeOH)
-
L-proline
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na2SO4), anhydrous
Procedure:
-
The amino diketone derivative (1.0 equiv.) is dissolved in methanol.
-
A 2 M solution of hydrogen chloride in diethyl ether (1.5 equiv.) is added, and the mixture is stirred at room temperature for 30 minutes to ensure the removal of the Boc protecting group and formation of the free amine hydrochloride.[1]
-
L-proline (0.2 equiv.) is then added to the reaction mixture.
-
The reaction is stirred at room temperature for 24 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired 1-substituted 9-azabicyclo[3.3.1]nonan-3-one.[1]
Visualizations
Reaction Mechanism
Caption: Mechanism of the Intramolecular Mannich Cyclization.
Experimental Workflow
Caption: Experimental Workflow for the Cyclization.
References
Application Notes and Protocols: Purification of 9-Azabicyclo[3.3.1]nonan-3-ol by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
9-Azabicyclo[3.3.1]nonan-3-ol, also known as granatoline, is a key bicyclic amino alcohol scaffold found in a variety of natural alkaloids and serves as a crucial intermediate in the synthesis of pharmacologically active compounds. Its rigid structure and functional groups make it a valuable building block in drug discovery. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and for ensuring the quality of the final active pharmaceutical ingredient. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.
Principle of Separation
Column chromatography separates compounds based on their differential adsorption to a stationary phase while being moved through the column by a liquid mobile phase. For this compound, which is a polar molecule containing both a hydroxyl and a secondary amine group, silica gel (a polar stationary phase) is effective. A mobile phase of intermediate polarity is used to elute the compound. By gradually increasing the polarity of the mobile phase, less polar impurities are washed away first, followed by the desired product, leaving more polar impurities adsorbed to the silica.
Data Presentation
Table 1: Materials and Reagents
| Material/Reagent | Grade | Supplier (Example) | Purpose |
| Crude this compound | Synthesis Grade | N/A | Product to be purified |
| Silica Gel | 60 Å, 230-400 mesh | Standard Suppliers | Stationary Phase |
| Dichloromethane (DCM) | ACS Grade | Standard Suppliers | Mobile Phase Component |
| Methanol (MeOH) | ACS Grade | Standard Suppliers | Mobile Phase Component |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Suppliers | Alternative Mobile Phase |
| Hexane | ACS Grade | Standard Suppliers | Alternative Mobile Phase |
| Triethylamine (TEA) | Reagent Grade | Standard Suppliers | Mobile Phase Additive |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F254 | Standard Suppliers | Reaction/Fraction Monitoring |
| Potassium Permanganate Stain | Lab Prepared | N/A | TLC Visualization Agent |
Table 2: Column Chromatography Parameters
| Parameter | Value/Description | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | High surface area for effective separation of polar compounds. |
| Column Dimensions | Dependent on sample mass (e.g., 40-50 g silica per 1 g crude product) | Ensures proper loading ratio and separation efficiency. |
| Mobile Phase (Eluent) | Gradient: 100% Dichloromethane (DCM) to 95:5 DCM:Methanol (+0.5% TEA) | Starts with low polarity to elute non-polar impurities, then increases polarity to elute the target compound. TEA is added to prevent tailing by deactivating acidic sites on the silica.[1] |
| Alternative Mobile Phase | Gradient: Hexane/Ethyl Acetate (EtOAc) with 0.5-1% TEA | Useful for compounds with different solubility characteristics. |
| Loading Method | Dry Loading or Wet Loading | Dry loading is preferred for better resolution if the compound has limited solubility in the initial mobile phase. |
| Flow Rate | 1-2 column volumes per hour (adjusted by pressure) | Optimal flow allows for proper equilibration between stationary and mobile phases. |
| Fraction Size | ~0.5% of total column volume | Small fractions ensure that the pure compound is isolated effectively. |
| Monitoring | Thin Layer Chromatography (TLC) | Allows for the identification of fractions containing the purified product. |
Experimental Protocols
Preparation of the Column
-
Select an appropriately sized glass chromatography column based on the amount of crude material (a silica to crude product ratio of 40:1 to 50:1 (w/w) is recommended).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% Dichloromethane).
-
Secure the column in a vertical position in a fume hood and add a small layer of sand or a cotton/glass wool plug to the bottom.
-
Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the solvent to drain until it is level with the top of the silica bed. Do not let the column run dry.
-
Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.
Sample Loading
Dry Loading (Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., methanol or dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.
-
Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder of the crude product adsorbed onto the silica.
-
Carefully add this powder to the top of the prepared column.
Wet Loading:
-
Dissolve the crude product in the smallest possible volume of the initial mobile phase.
-
Using a pipette, carefully apply the solution to the top of the silica bed.
-
Rinse the flask with a small amount of the mobile phase and add it to the column to ensure complete transfer.
Elution and Fraction Collection
-
Begin elution by carefully adding the initial mobile phase (100% DCM) to the column.
-
Start collecting fractions as the solvent begins to elute from the column outlet.
-
Monitor the fractions by TLC. Spot each fraction on a TLC plate and develop it in a solvent system that gives the product an Rf value of approximately 0.3-0.4 (e.g., 90:10 DCM:MeOH).
-
Visualize the TLC plates using a suitable stain, such as potassium permanganate, which is effective for visualizing alcohols and amines.
-
Gradually increase the polarity of the mobile phase. For example, move from 100% DCM to 99:1 DCM:MeOH, then 98:2, and so on, up to a 95:5 mixture. The addition of 0.5% triethylamine to the mobile phase is recommended to reduce peak tailing.
-
Continue collecting and monitoring fractions throughout the gradient elution.
Product Isolation
-
Identify the fractions that contain the pure this compound based on the TLC analysis (fractions showing a single spot at the correct Rf).
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid or oil is the purified this compound. Determine the yield and characterize the product using analytical methods such as NMR, MS, and melting point to confirm purity and identity.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for N-Alkylation of 9-Azabicyclo[3.3.1]nonan-3-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-alkylation of 9-Azabicyclo[3.3.1]nonan-3-ol, a key bicyclic scaffold utilized in the development of various therapeutic agents. The protocols outlined below describe two primary methods for introducing alkyl substituents onto the nitrogen atom of the azabicyclic ring system: direct alkylation with alkyl halides and reductive amination.
Introduction
This compound, also known as granatoline, is a versatile building block in medicinal chemistry. Its rigid bicyclic structure provides a defined three-dimensional orientation for appended functional groups, making it a valuable scaffold for structure-activity relationship (SAR) studies. N-alkylation of this core structure is a common strategy to modulate pharmacological properties such as receptor affinity, selectivity, and pharmacokinetic profiles.
General N-Alkylation Strategies
The secondary amine of this compound is nucleophilic and can be readily alkylated using standard organic synthesis methodologies. The two most common approaches are:
-
Direct Alkylation: This method involves the reaction of the N-H group with an alkylating agent, typically an alkyl halide (e.g., alkyl bromide or iodide), in the presence of a base. The base is required to neutralize the hydrogen halide formed during the reaction.
-
Reductive Amination: This two-step, one-pot procedure involves the reaction of the amine with an aldehyde or a ketone to form an intermediate iminium ion, which is then reduced in situ by a suitable reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to yield the N-alkylated product.
For these reactions, the starting material is often the N-benzyl protected this compound, which is commercially available or can be synthesized. The benzyl group can be removed via catalytic hydrogenation or transfer hydrogenation to yield the free secondary amine, which is then used for subsequent N-alkylation.
Experimental Protocols
Protocol 1: Debenzylation of N-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol
This protocol describes the removal of the N-benzyl protecting group via transfer hydrogenation.
Materials:
-
N-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol
-
Palladium hydroxide on carbon (Pd(OH)₂/C, 20%)
-
Ammonium formate
-
Methanol
-
Ethyl acetate
-
Saturated sodium carbonate solution
-
Saturated sodium chloride solution
-
Sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a solution of N-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol (1.0 eq) in a 1:1 mixture of methanol and ethyl acetate, add ammonium formate (5.0 eq).
-
To this mixture, carefully add 20% Palladium hydroxide on carbon (20% by weight of the starting material).
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvents.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium carbonate solution, water, and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The crude product is often used in the next step without further purification.
Protocol 2: N-Alkylation with Alkyl Halides
This protocol details the direct N-alkylation of a carbamate derivative of this compound using an alkyl halide.[1] A similar procedure can be adapted for the parent alcohol.
Materials:
-
This compound derivative (e.g., 9-Azabicyclo[3.3.1]nonan-3-yl-2-methoxy-5-methylphenylcarbamate) (1.0 eq)[1]
-
Alkyl halide (e.g., 1-bromo-2-fluoroethane) (excess)[1]
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Ether
-
Water
-
Saturated sodium chloride solution
-
Sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
To a solution of the this compound derivative (1.0 eq) in acetonitrile, add potassium carbonate (an excess, e.g., 3-5 eq).[1]
-
Add the desired alkyl halide (a slight to large excess can be used).[1]
-
Stir the reaction mixture at ambient temperature overnight.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, add ether to the reaction mixture and wash sequentially with water and saturated sodium chloride solution.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.[1]
Protocol 3: Reductive Amination
This protocol describes the N-alkylation of a carbamate derivative of this compound with an aldehyde.[1] This method can be adapted for the parent alcohol.
Materials:
-
This compound derivative (e.g., 9-Azabicyclo[3.3.1]nonan-3-yl-2-methoxy-5-methylphenylcarbamate) (1.0 eq)[1]
-
Aldehyde (e.g., 4-(dimethylamino)benzaldehyde) (1.0-1.5 eq)[1]
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Saturated sodium chloride solution
-
Sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Dissolve the this compound derivative (1.0 eq) and the aldehyde (1.0-1.5 eq) in methanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium cyanoborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the careful addition of water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.
Data Presentation
The following tables summarize typical reaction parameters for the N-alkylation of this compound derivatives.
Table 1: N-Alkylation with Alkyl Halides [1]
| Alkylating Agent | Base | Solvent | Temperature | Reaction Time | Yield (%) |
| 1-Bromo-2-fluoroethane | K₂CO₃ | Acetonitrile | Ambient | Overnight | 51 |
| Propargyl bromide | K₂CO₃ | Acetonitrile | Ambient | Overnight | 85 |
| Benzyl bromide | K₂CO₃ | Acetonitrile | Ambient | Overnight | 78 |
Table 2: Reductive Amination [1]
| Aldehyde/Ketone | Reducing Agent | Solvent | Temperature | Reaction Time | Yield (%) |
| 4-(Dimethylamino)benzaldehyde | NaBH₃CN | Methanol | Ambient | Overnight | 75 |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general experimental workflows for the N-alkylation procedures.
Caption: General experimental workflows for the preparation and N-alkylation of this compound.
Caption: Chemical pathways for the N-alkylation of this compound.
References
Application Notes & Protocols: Leveraging 9-Azabicyclo[3.3.1]nonan-3-ol for the Development of Potent and Selective Sigma-2 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the 9-Azabicyclo[3.3.1]nonan-3-ol scaffold in the design and development of selective ligands for the sigma-2 (σ2) receptor. This document outlines the significance of the σ2 receptor as a therapeutic target, the pharmacological data of key ligands derived from this scaffold, detailed experimental protocols for their evaluation, and visual representations of relevant biological pathways and experimental workflows.
Introduction
The sigma-2 (σ2) receptor, encoded by the TMEM97 gene, has emerged as a significant target for therapeutic intervention in a range of diseases.[1][2] It is a transmembrane protein located in the endoplasmic reticulum and is implicated in crucial cellular processes including calcium signaling, cholesterol homeostasis, autophagy, and cell proliferation.[1][2] Notably, the σ2 receptor is overexpressed in various tumor cells, making it a valuable biomarker and target for cancer diagnostics and therapeutics.[3][4][5] Furthermore, its role in neuronal signaling and the modulation of key pathways involved in neurodegenerative conditions like Alzheimer's and Parkinson's diseases highlights its potential for developing novel central nervous system (CNS) therapies.[1][6]
The this compound scaffold has proven to be a versatile and effective core structure for the development of potent and selective σ2 receptor ligands.[3][7][8] Its rigid bicyclic structure allows for precise orientation of substituents to achieve high affinity and selectivity. This document details the application of this scaffold in generating lead compounds for drug discovery programs targeting the σ2 receptor.
Data Presentation: Pharmacological Profile of this compound Derivatives
The following table summarizes the in vitro binding affinities of representative N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs for sigma-1 (σ1) and sigma-2 (σ2) receptors. The data highlights the potential for achieving high potency and selectivity for the σ2 receptor through strategic structural modifications.
| Compound | Structure | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ1 Ki / σ2 Ki) |
| WC-26 | N-(9-(4-aminobutyl)-9-azabicyclo[3.3.1]nonan-3α-yl)-N'-(2-methoxy-5-methylphenyl)carbamate | 1436 | 2.58 | 557 |
| WC-59 | 9-(4-(2-Fluoroethyl)benzyl)-9-azabicyclo[3.3.1]nonan-3-yl-2-methoxy-5-methyl-phenylcarbamate | 1711 | 0.82 | 2087 |
| SW43 | N-(9-(6-aminohexyl)-9-azabicyclo[3.3.1]nonan-3α-yl)-N'-(2-methoxy-5-methylphenyl)carbamate | - | - | 193-273 fold (σ2/σ1) |
Data sourced from multiple studies, including Chu et al., 2009 and Vangveravong et al., 2003.[3][8][9]
Mandatory Visualization
Sigma-2 Receptor Signaling Pathways
Caption: Sigma-2 receptor signaling and interactions.
Experimental Workflow for Sigma-2 Ligand Screening
Caption: Workflow for screening sigma-2 receptor ligands.
Experimental Protocols
Protocol 1: Sigma-2 Receptor Radioligand Binding Assay
This protocol is adapted from established methods for determining the binding affinity of novel compounds for the σ2 receptor.[10][11][12][13]
Materials:
-
Tissue Source: Rat liver or cultured tumor cells (e.g., EMT-6, MDA-MB-435) known to express σ2 receptors.[3][11]
-
Radioligand: [3H]Di-o-tolylguanidine ([3H]DTG) or a more selective σ2 radioligand like [125I]RHM-4.[11][13]
-
Sigma-1 Masking Agent (if using [3H]DTG): (+)-Pentazocine. Note: Caution is advised as high concentrations can interfere with σ2 binding.[12][14]
-
Non-specific Binding Control: Haloperidol or unlabeled DTG.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Test Compounds: this compound derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Instrumentation: Scintillation counter or gamma counter, 96-well plates, cell harvester.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cell pellets in ice-cold assay buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 20,000-40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay). Store membrane preparations at -80°C.[12][14]
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane homogenate (typically 200-400 µg of protein), radioligand (at a concentration near its Kd, e.g., 5 nM for [3H]DTG), and varying concentrations of the test compound.[11][13]
-
For assays using [3H]DTG, include a final concentration of 100 nM (+)-pentazocine to mask the σ1 receptors.[13]
-
To determine non-specific binding, use a high concentration of an unlabeled ligand like haloperidol (10 µM).
-
The total assay volume should be consistent across all wells (e.g., 150-200 µL).
-
Incubate the plate at room temperature for a specified time (e.g., 90-120 minutes).[13]
-
-
Termination and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10]
-
Protocol 2: Cell Viability Assay for Functional Characterization
This protocol helps to determine the functional activity (agonist, partial agonist, or antagonist) of the σ2 receptor ligands based on their cytotoxic effects in tumor cell lines.[11]
Materials:
-
Cell Lines: Mouse breast cancer cells (EMT-6) or human melanoma cells (MDA-MB-435).[11]
-
Cell Culture Medium: Appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Test Compounds: this compound derivatives.
-
Positive Control: A known σ2 receptor agonist, such as siramesine.[11]
-
Cell Viability Reagent: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or similar reagent.
-
Instrumentation: 96-well plate reader.
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours).[11]
-
Include wells with untreated cells (negative control) and cells treated with the positive control.
-
-
MTS Assay:
-
Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the EC50 value (the concentration that causes a 50% reduction in cell viability).[11]
-
Compare the maximal cytotoxic effect and potency of the test compounds to that of the positive control (siramesine) to classify them as full agonists, partial agonists, or antagonists.[11]
-
Conclusion
The this compound scaffold is a highly valuable platform for the rational design of potent and selective σ2 receptor ligands. The data and protocols presented herein provide a solid foundation for researchers to synthesize, evaluate, and optimize novel compounds targeting the σ2 receptor for various therapeutic applications, from oncology to neurodegenerative diseases. Careful adherence to the described experimental procedures and a thorough understanding of the underlying biological pathways will facilitate the successful development of the next generation of σ2 receptor-targeted therapeutics.
References
- 1. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl phenylcarbamate analogs as sigma2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. med.upenn.edu [med.upenn.edu]
- 14. frontiersin.org [frontiersin.org]
Application of 9-Azabicyclo[3.3.1]nonan-3-ol in PET Radiotracer Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 9-azabicyclo[3.3.1]nonane scaffold, and specifically its 3-ol derivative, serves as a crucial building block in the development of novel Positron Emission Tomography (PET) radiotracers. Its rigid bicyclic structure provides a well-defined orientation for pharmacophoric groups, enabling high-affinity and selective binding to various biological targets. This document provides detailed application notes and protocols for the use of 9-Azabicyclo[3.3.1]nonan-3-ol in the synthesis of PET radiotracers, with a focus on ligands for the sigma-2 (σ2) receptor, a promising target for cancer imaging and therapy.
Application in Sigma-2 (σ2) Receptor PET Radiotracer Development
The 9-azabicyclo[3.3.1]nonane moiety has been successfully incorporated into potent and selective σ2 receptor ligands. The σ2 receptor is overexpressed in a variety of tumor cells, making it an attractive target for diagnostic imaging and potential therapeutic intervention.
Featured Radiotracer: [¹⁸F]WC-59
A notable example is the development of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs. Among these, WC-59 has been identified as a highly potent and selective σ2 receptor ligand, which has been successfully radiolabeled with fluorine-18 to produce [¹⁸F]WC-59 for PET imaging studies.[1][2]
Quantitative Data Summary
The following table summarizes the key in vitro binding affinities for WC-59 and a related compound, WC-26.
| Compound | Target | Kᵢ (nM) | Selectivity (σ₁/σ₂) |
| WC-59 | σ₂ Receptor | 0.82 | 2087 |
| WC-26 | σ₂ Receptor | 2.58 | 557 |
Data sourced from references[1][2].
Experimental Protocols
This section details the synthesis of the precursor for radiolabeling and the subsequent radiosynthesis of the PET tracer [¹⁸F]WC-59.
Synthesis of the Radiolabeling Precursor
The synthesis of the mesylate precursor for [¹⁸F]WC-59 involves a multi-step process starting from 9-benzyl-9-aza-bicyclo[3.3.1]nonan-3-ol.
Protocol 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl 2-methoxy-5-methylphenylcarbamate (6)
-
To a solution of 2-methoxy-5-methylphenyl isocyanate (20.5 mmol) and 9-benzyl-9-aza-bicyclo[3.3.1]nonan-3-ol (19.5 mmol) in dichloromethane (45 mL) at ambient temperature, add dibutyltin diacetate (0.5 mL).[1]
-
Stir the mixture overnight.[1]
-
Evaporate the dichloromethane under vacuum.[1]
-
Add ether (100 mL) to the residue.[1]
-
Wash the ether solution sequentially with water (50 mL) and saturated NaCl solution (50 mL).[1]
-
Dry the organic layer over Na₂SO₄.[1]
-
Evaporate the ether to yield the product.[1]
Protocol 2: Debenzylation to 9-Azabicyclo[3.3.1]nonan-3-yl-2-methoxy-5-methylphenylcarbamate (10)
-
To a solution of compound 6 (9.3 mmol) and ammonium formate (4.65 mmol) in a mixture of methanol (90 mL) and ethyl acetate (90 mL), add Pd(OH)₂/C (20%, 750 mg).[1]
-
Reflux the mixture for 2 hours.[1]
-
Evaporate the solvents under vacuum.[1]
-
Add ethyl acetate (100 mL) to the residue.[1]
-
Wash the mixture with saturated Na₂CO₃ solution (40 mL), water (40 mL), and saturated NaCl solution (40 mL).[1]
-
Dry the organic solution over Na₂SO₄.[1]
-
Remove the ethyl acetate to obtain the debenzylated product 10 .[1]
Further steps to synthesize the mesylate precursor for WC-59 would follow standard organic chemistry procedures involving N-alkylation and subsequent mesylation of a terminal hydroxyl group.
Radiosynthesis of [¹⁸F]WC-59
The radiosynthesis of [¹⁸F]WC-59 is achieved through a nucleophilic substitution reaction on a mesylate precursor with [¹⁸F]fluoride.[1][2]
Protocol 3: Radiolabeling of [¹⁸F]WC-59
-
[¹⁸F]Fluoride Production and Activation: Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction. Trap the [¹⁸F]fluoride on an anion-exchange resin. Elute the [¹⁸F]fluoride from the resin with a solution of potassium carbonate and Kryptofix 2.2.2. in acetonitrile/water. Dry the [¹⁸F]K/K₂₂₂ complex by azeotropic distillation.
-
Nucleophilic Fluorination: To the dried [¹⁸F]K/K₂₂₂ complex, add a solution of the mesylate precursor of WC-59 in a suitable anhydrous solvent (e.g., DMSO or acetonitrile).
-
Heating: Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a defined period (e.g., 10-20 minutes).
-
Purification: Purify the crude reaction mixture using semi-preparative HPLC to isolate [¹⁸F]WC-59.
-
Formulation: Reformulate the purified [¹⁸F]WC-59 in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo studies.
Visualized Workflows and Pathways
The following diagrams illustrate the key processes involved in the synthesis and application of this compound based PET radiotracers.
Caption: Workflow for the synthesis of the mesylate precursor.
Caption: General workflow for the radiosynthesis of [¹⁸F]WC-59.
Caption: Logical flow of [¹⁸F]WC-59 application in PET imaging.
Application in Nicotinic Acetylcholine Receptor (nAChR) Ligand Development
The 9-azabicyclo[3.3.1]nonane scaffold has also been explored for the development of ligands targeting nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which is implicated in various neurological and psychiatric disorders.[3][4][5] While derivatives based on this scaffold have shown varied affinities, it remains a valuable platform for designing novel nAChR PET tracers.[3][5] The development of a C-11 labeled PET tracer based on a 3-heteroaryl-3,9-diazabicyclo[3.3.1]nonane for imaging brain α7 receptors has been noted in patent literature, highlighting the ongoing interest in this area.[4]
Conclusion
This compound and its derivatives are versatile and valuable scaffolds in the design and synthesis of PET radiotracers. The successful development of [¹⁸F]WC-59 for imaging σ2 receptors in cancer demonstrates the potential of this chemical framework. The provided protocols and workflows offer a foundational guide for researchers aiming to synthesize and evaluate novel PET tracers based on the 9-azabicyclo[3.3.1]nonane core structure for various biomedical applications.
References
- 1. New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl phenylcarbamate analogs as sigma2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Promising PET Tracer for Imaging of α7 Nicotinic Acetylcholine Receptors in the Brain: Design, Synthesis, and in Vivo Evaluation of a Dibenzothiophene-Based Radioligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic acetylcholine receptor ligands; a patent review (2006-2011) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of the Hydroxyl Group in 9-Azabicyclo[3.3.1]nonan-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Azabicyclo[3.3.1]nonan-3-ol and its derivatives are pivotal scaffolds in medicinal chemistry and drug development. The rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive template for designing ligands with high affinity and selectivity for various biological targets. The hydroxyl group at the C-3 position offers a versatile handle for a range of chemical modifications, including esterification, etherification, and the formation of carbamates and sulfonate esters. These derivatizations are crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates, such as their solubility, metabolic stability, and receptor binding affinity. This document provides detailed application notes and experimental protocols for the derivatization of the hydroxyl group of this compound, a key intermediate in the synthesis of a wide array of biologically active compounds.
Signaling Pathways and Applications
Derivatives of this compound have been extensively explored as ligands for various receptors, particularly sigma (σ) receptors. Sigma receptors are implicated in a variety of neurological disorders and are overexpressed in several types of cancer cells, making them a promising target for therapeutic intervention and diagnostic imaging. For instance, N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have been identified as potent and selective σ2 receptor ligands.[1][2] The derivatization of the hydroxyl group is a key step in the synthesis of these and other biologically active molecules, influencing their interaction with the receptor binding pocket and overall pharmacological profile.
Experimental Workflows
The following diagram illustrates the general synthetic pathways for the derivatization of the hydroxyl group of this compound.
Caption: General synthetic routes for the derivatization of this compound.
Detailed Experimental Protocols
Synthesis of the Precursor: 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol
The synthesis of the derivatization precursor often starts from the corresponding ketone, which is then reduced to the alcohol.
Protocol: Reduction of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one.[3][4]
-
Materials:
-
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Acetone
-
Dichloromethane (DCM)
-
Water
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (e.g., 25.00 g, 0.11 mol) in methanol (130 mL) in a round-bottom flask.[4]
-
Cool the solution to 0 °C using an ice bath under a nitrogen atmosphere.[4]
-
Add sodium borohydride (e.g., 6.22 g, 0.16 mol) portionwise over 30 minutes, maintaining the temperature at 0 °C.[4]
-
Allow the reaction mixture to warm to ambient temperature and continue stirring for 12 hours.[4]
-
Quench the reaction by the slow addition of acetone (10 mL).[4]
-
Remove the volatiles in vacuo.[4]
-
Dissolve the resulting solid in water (110 mL) and extract with dichloromethane (3 x 40 mL).[4]
-
Dry the combined organic phases over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.[4]
-
Esterification (Acylation)
Esterification of the hydroxyl group can be achieved using various acylating agents such as acid chlorides or acid anhydrides.
Protocol: General Procedure for Acylation.
-
Materials:
-
This compound derivative (e.g., 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol)
-
Acid chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)
-
A suitable base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
Dissolve the this compound derivative in the anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.
-
Add the base to the solution.
-
Cool the mixture to 0 °C.
-
Add the acid chloride or anhydride dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water or saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Etherification
The formation of ethers can be accomplished via the Williamson ether synthesis or the Mitsunobu reaction.
Protocol 1: Williamson Ether Synthesis. [5][6]
-
Materials:
-
This compound derivative
-
A strong base (e.g., sodium hydride)
-
Anhydrous polar aprotic solvent (e.g., DMF, THF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of the this compound derivative in the anhydrous solvent, add the strong base portionwise at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 30-60 minutes to form the alkoxide.
-
Add the alkyl halide to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the careful addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Protocol 2: Mitsunobu Reaction. [4][7]
-
Materials:
-
This compound derivative
-
Phenol or another acidic nucleophile
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the this compound derivative, the phenol, and triphenylphosphine in anhydrous THF under a nitrogen atmosphere.[4]
-
Cool the solution to 0 °C.
-
Add DEAD or DIAD dropwise to the cooled solution.[4]
-
Allow the reaction mixture to warm to room temperature and stir overnight.[4]
-
Concentrate the reaction mixture in vacuo.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to remove triphenylphosphine oxide and other byproducts.
-
Carbamate Formation
Carbamates are typically synthesized by the reaction of the alcohol with an isocyanate.
Protocol: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl-2-methoxy-5-methylphenylcarbamate.[1]
-
Materials:
-
9-Benzyl-9-aza-bicyclo[3.3.1]nonan-3-ol
-
2-Methoxy-5-methylphenyl isocyanate
-
Dibutyltin diacetate (catalyst)
-
Dichloromethane (CH₂Cl₂)
-
Ether
-
Water
-
Saturated NaCl solution
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
To a solution of 9-benzyl-9-aza-bicyclo[3.3.1]nonan-3-ol (e.g., 4.50 g, 19.5 mmol) and 2-methoxy-5-methylphenyl isocyanate (e.g., 3.34 g, 20.5 mmol) in CH₂Cl₂ (45 mL) at ambient temperature, add dibutyltin diacetate (0.5 mL).[1]
-
Stir the mixture overnight.[1]
-
Evaporate the CH₂Cl₂ under vacuum.[1]
-
Add ether (100 mL) to the residue.[1]
-
Wash the ether solution with water (50 mL) and then with saturated NaCl solution (50 mL).[1]
-
Dry the organic solution over Na₂SO₄, filter, and remove the solvent to obtain the crude product.[1]
-
Purify by column chromatography if necessary.
-
Sulfonate Ester Formation
Sulfonate esters, such as tosylates and mesylates, are excellent leaving groups and are useful intermediates for further nucleophilic substitution reactions.
Protocol: General Procedure for Sulfonylation.
-
Materials:
-
This compound derivative
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)
-
Pyridine or triethylamine
-
Anhydrous dichloromethane (DCM)
-
Ice-cold dilute HCl
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the this compound derivative in anhydrous DCM and pyridine at 0 °C under a nitrogen atmosphere.
-
Add the sulfonyl chloride portionwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for several hours or until completion as monitored by TLC.
-
Pour the reaction mixture into ice-cold dilute HCl.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude sulfonate ester is often used in the next step without further purification due to potential instability.
-
Quantitative Data Summary
The following tables summarize quantitative data for the derivatization of this compound.
Table 1: Esterification and Carbamate Formation
| Starting Material | Reagent | Product | Reaction Time | Temperature | Yield (%) | Reference |
| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol | 2-Methoxy-5-methylphenyl isocyanate | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl-2-methoxy-5-methylphenylcarbamate | Overnight | Ambient | Not specified | [1] |
| 9-Methyl-9-azabicyclo[3.3.1]nonan-3β-ol | Benzimidazole-2-chloroformate | N-(Benzimidazol-2-yl)-9-methyl-9-azabicyclo[3.3.1]nonan-3β-yl-carbamate | Not specified | Not specified | Not specified | [1][8] |
Table 2: Etherification
| Starting Material | Reagent | Method | Product | Reaction Time | Temperature | Yield (%) | Reference |
| 9-Azabicyclo[3.3.1]nonan-3-yl-2-methoxy-5-methylphenylcarbamate | 1-Bromo-2-fluoroethane | Alkylation | 9-(2-Fluoroethyl)-9-azabicyclo[3.3.1]nonan-3-yl-2-methoxy-5-methylphenylcarbamate | Overnight | Ambient | 51 | [1] |
| endo-9-Azabicyclo[3.3.1]nonan-3-ol | Various phenols | Mitsunobu | Corresponding aryl ethers | Not specified | Not specified | Not specified | [4] |
Table 3: Sulfonate Ester Formation (as intermediates)
| Starting Material | Reagent | Product | Application | Reference |
| N-Boc-protected endo/exo-tropanol | p-Toluenesulfonyl chloride | Tosylate intermediate | Further substitution reactions | [9] |
| Alcohol precursor for [¹⁸F]WC-59 | Methanesulfonyl chloride | Mesylate precursor | Radiolabeling | [1] |
Conclusion
The derivatization of the hydroxyl group in this compound provides a versatile platform for the synthesis of a wide range of compounds with significant potential in drug discovery. The protocols outlined in these application notes provide a foundation for researchers to explore the chemical space around this important scaffold. Careful selection of the derivatization strategy and reaction conditions is essential to achieve the desired products in good yields and purity, paving the way for the development of novel therapeutics and diagnostic agents. Further optimization of these protocols may be necessary depending on the specific substrate and desired final product.
References
- 1. Synthesis, spectroscopic and crystallographic study of some carbamates from an azabicyclic chloroformate and primary heterocyclic amines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. jyx.jyu.fi [jyx.jyu.fi]
Troubleshooting & Optimization
Technical Support Center: Stereocontrol in 9-Azabicyclo[3.3.1]nonan-3-ol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-Azabicyclo[3.3.1]nonan-3-ol. This guide focuses on the critical challenge of controlling the stereochemical outcome of the reduction of 9-substituted-9-azabicyclo[3.3.1]nonan-3-one to yield the desired endo or exo alcohol diastereomer.
Frequently Asked Questions (FAQs)
Q1: What are the common stereoisomers formed during the synthesis of this compound?
A1: The reduction of the ketone precursor, 9-Azabicyclo[3.3.1]nonan-3-one, results in two primary diastereomers: the endo (or 3α) and exo (or 3β) isomers. The orientation of the hydroxyl group relative to the bicyclic ring system defines these stereoisomers. The desired isomer is dictated by the specific requirements of the subsequent synthetic steps or the final biological application.
Q2: How does the conformation of the 9-azabicyclo[3.3.1]nonane ring system influence the stereochemical outcome of the reduction?
A2: The 9-azabicyclo[3.3.1]nonane scaffold can adopt several conformations, with the chair-chair and boat-chair forms being the most significant.[1] The conformational preference is influenced by the substituent on the nitrogen atom (the N-substituent). This conformation dictates the steric accessibility of the carbonyl group at the C3 position to the reducing agent. Hydride attack from the less sterically hindered face is generally favored, and thus the conformational equilibrium of the bicyclic system plays a crucial role in determining the endo:exo product ratio.[2]
Q3: What is the role of the N-substituent in directing the stereoselectivity of the reduction?
A3: The N-substituent (e.g., H, benzyl, Boc) significantly impacts the stereochemical outcome of the reduction. It influences the conformational equilibrium of the bicyclic system and can also sterically hinder one face of the ketone, thereby directing the approach of the reducing agent. For instance, bulky N-substituents can favor the formation of one diastereomer over the other.
Q4: How can I distinguish between the endo and exo isomers of this compound?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between the endo and exo isomers.[2] The chemical shifts and coupling constants of the proton at C3 (the carbon bearing the hydroxyl group) and other neighboring protons are distinct for each isomer. In many cases, the endo and exo isomers also exhibit different chromatographic behavior, allowing for their separation and individual characterization. For instance, a high-performance liquid chromatographic (HPLC) method has been developed for the separation of exo and endo isomers of a related compound, 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity (mixture of endo and exo isomers) | 1. Inappropriate Reducing Agent: The choice of reducing agent is critical for stereocontrol. 2. Suboptimal Reaction Temperature: Temperature can influence the kinetic vs. thermodynamic control of the reaction. 3. Solvent Effects: The solvent can affect the conformation of the substrate and the reactivity of the reducing agent. | 1. Select a more stereoselective reducing agent. For high endo selectivity in the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, consider using a ruthenium catalyst such as RuCl2[(S)-binap][(R)-iphan], which has been shown to give an endo:exo ratio of 99.3:0.7. For general-purpose reduction, sodium borohydride in methanol is commonly used and predominantly yields the endo isomer.[4][5] 2. Optimize the reaction temperature. Perform the reduction at a lower temperature (e.g., 0 °C) to potentially enhance selectivity.[4] 3. Screen different solvents. For ruthenium-catalyzed reductions of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, solvents like methanol, ethanol, and n-butanol have been shown to influence the endo:exo ratio.[6] |
| Incomplete Reaction | 1. Insufficient Reducing Agent: The stoichiometry of the reducing agent to the ketone is crucial. 2. Deactivated Catalyst (for catalytic hydrogenation): The catalyst may have lost its activity. 3. Short Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Increase the molar equivalents of the reducing agent. For sodium borohydride reductions, using 1.5 to 2.0 equivalents is common.[5] 2. Use fresh catalyst. Ensure the catalyst is active and has been stored properly. 3. Increase the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. For sodium borohydride reductions, reaction times of 12 hours are reported.[4] |
| Difficulty in Separating Diastereomers | Similar Polarity of Isomers: The endo and exo isomers may have very similar polarities, making chromatographic separation challenging. | 1. Optimize chromatographic conditions. Experiment with different solvent systems (eluents) and stationary phases (e.g., silica gel with varying polarity eluents). 2. Derivatization: Consider derivatizing the hydroxyl group to alter the polarity of the isomers, which may facilitate separation. The derivatives can then be converted back to the alcohol. 3. Crystallization: Attempt fractional crystallization to separate the isomers, as they may have different solubilities and crystal packing. |
| Side Product Formation | 1. Over-reduction: Strong reducing agents might lead to unwanted side reactions. 2. Decomposition of Starting Material: The ketone precursor may be unstable under the reaction conditions. | 1. Use a milder reducing agent. For example, sodium borohydride is generally milder than lithium aluminum hydride. 2. Ensure the purity of the starting ketone. Purify the 9-azabicyclo[3.3.1]nonan-3-one precursor before the reduction step. |
Data Presentation
Table 1: Diastereoselective Reduction of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one with Ruthenium Catalysts [6]
| Catalyst | Substrate/Catalyst Ratio | Solvent | Reaction Time (h) | Yield (%) | endo:exo Ratio |
| trans-RuCl2[dppb][ammp] | 200 | Methanol | 3 | 99 | 98:2 |
| trans-RuCl2[dppb][ammp] | 200 | n-Butanol | 3 | 99 | 97:3 |
| trans-RuCl2[dppb][ammp] | 1000 | Ethanol | 3 | 97 | 98.6:1.4 |
| cis-RuCl2[dppb][ammp] | 1000 | Ethanol | 3 | 99 | 98.6:1.4 |
| cis-RuCl2[dppb][Me-bima] | 200 | Ethanol | 3 | 99 | 99.1:0.9 |
ammp: (5-methylpyrazin-2-yl)methanamine; dppb: 1,4-bis(diphenylphosphino)butane; Me-bima: N,N-dimethyl-2,2'-bipyridin-6-amine
Table 2: Reduction of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one with Sodium Borohydride [4][5]
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Predominant Isomer |
| Sodium Borohydride | Methanol | 0 to ambient | 12 | endo |
Experimental Protocols
Protocol 1: Synthesis of endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol via Sodium Borohydride Reduction[5]
-
Dissolution: Dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (25.00 g, 0.11 mol) in methanol (130 mL) in a suitable reaction flask.
-
Cooling: Cool the solution to 0 °C under a nitrogen atmosphere using an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (6.22 g, 0.16 mol) portion-wise over 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: Allow the reaction mixture to warm to ambient temperature and continue stirring for 12 hours.
-
Quenching: Quench the reaction by the careful addition of acetone (10 mL).
-
Solvent Removal: Evaporate the volatile components in vacuo.
-
Work-up: Dissolve the resulting yellow solid in water (110 mL) and extract with dichloromethane (3 x 40 mL).
-
Drying and Concentration: Dry the combined organic phases over magnesium sulfate (MgSO4), filter, and evaporate the solvent under reduced pressure to yield crude endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.
Protocol 2: High endo-Selective Reduction using a Ruthenium Catalyst[4][7]
-
Catalyst Preparation: In a suitable reactor, dissolve the chosen ruthenium catalyst (e.g., RuCl2[(S)-binap][(R)-iphan]) in the selected solvent (e.g., ethanol).
-
Substrate Addition: Add 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one to the catalyst solution. The substrate-to-catalyst ratio can be varied (e.g., 1000:1).
-
Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 50 atm).
-
Reaction: Stir the reaction mixture at room temperature for the specified time (e.g., 16 hours).
-
Work-up: After the reaction is complete, depressurize the reactor and remove the catalyst by filtration.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude product with a high endo selectivity. Further purification can be performed by chromatography if necessary.
Visualizations
Caption: Experimental workflow for the synthesis and stereocontrol of this compound.
Caption: Troubleshooting logic for addressing low diastereoselectivity in the synthesis.
References
- 1. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative - Google Patents [patents.google.com]
By-product formation in the synthesis of 9-azabicyclononanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-azabicyclononanes. The content is structured to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the 9-azabicyclo[3.3.1]nonane core?
A1: The most prevalent and historically significant method is the Robinson-Schöpf reaction. This one-pot reaction involves the condensation of a dialdehyde (like glutaraldehyde), a primary amine (such as methylamine or benzylamine), and acetonedicarboxylic acid or a derivative.[1] This biomimetic approach efficiently constructs the bicyclic core.
Q2: I am seeing significant amounts of water-soluble by-products in my initial reaction mixture. What are they and how can I remove them?
A2: The Robinson-Schöpf reaction itself produces water and carbon dioxide as by-products. Additionally, incomplete reactions or side reactions from the Mannich condensation can lead to various water-soluble amino acids and other polar impurities.[2] An acidic workup (e.g., with HCl) followed by extraction with an organic solvent can help separate the desired product from these impurities. The product can then be isolated by basifying the aqueous layer and extracting with an organic solvent.
Q3: My final product shows unexpected peaks in the NMR spectrum. What could be the common impurities?
A3: Common impurities can include residual solvents from purification (e.g., isopropanol, ethyl acetate), starting materials if the reaction did not go to completion, or by-products from side reactions. For instance, if a primary amine is used in the Mannich reaction, further condensation of the initial product can occur.[3] If you are performing a reduction of a ketone, you might see diastereomers or over-reduced products.
Q4: What are the best practices for purifying 9-azabicyclononane derivatives?
A4: Purification strategies depend on the specific derivative and the impurities present. Common techniques include:
-
Recrystallization: Effective for obtaining high-purity crystalline solids.
-
Column Chromatography: Silica gel chromatography is frequently used to separate the desired product from closely related by-products.[4][5]
-
Acid-Base Extraction: Exploiting the basicity of the nitrogen atom is a powerful purification tool to separate the product from neutral or acidic impurities.
Troubleshooting Guides
Problem 1: Low Yield in the Robinson-Schöpf Reaction
Symptoms:
-
Significantly lower than expected mass of the crude product.
-
TLC analysis shows a faint spot for the desired product and multiple other spots.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect pH | The Robinson-Schöpf reaction is pH-sensitive. The optimal pH is typically around 7.[6] Use a buffered solution or carefully adjust the pH to maintain it within the optimal range. |
| Low Reactivity of Carbonyl Component | The use of acetone instead of acetonedicarboxylic acid can lead to lower yields due to the lower acidity of its α-protons.[6] Using acetonedicarboxylic acid or its esters is recommended for higher efficiency. |
| Side Reactions | The Mannich reaction, a key step in the synthesis, can have side reactions such as the formation of bis-Mannich products if the enolizable ketone has multiple acidic protons.[3] Ensure the stoichiometry of the reactants is carefully controlled. |
| Decomposition of Reactants | Glutaraldehyde can polymerize. Use fresh, high-quality reagents. |
Problem 2: Incomplete Reduction of the 3-Keto Group
Symptoms:
-
IR spectrum shows a residual carbonyl peak (around 1700-1720 cm⁻¹).
-
¹H NMR and ¹³C NMR show a mixture of the starting ketone and the desired alcohol.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Reducing Agent | Ensure at least a stoichiometric amount of the reducing agent (e.g., sodium borohydride) is used. A slight excess may be necessary to ensure complete conversion. |
| Low Reactivity of Reducing Agent | Sodium borohydride is a mild reducing agent. For sterically hindered ketones, a stronger reducing agent like lithium aluminum hydride might be necessary, but care must be taken to avoid reduction of other functional groups. |
| Reaction Temperature Too Low | While initial addition of the reducing agent is often done at 0°C to control the reaction rate, allowing the reaction to warm to room temperature can help drive it to completion.[4] |
Problem 3: Formation of Diastereomers during Ketone Reduction
Symptoms:
-
NMR spectra show multiple sets of peaks for the product, indicating a mixture of stereoisomers (e.g., endo and exo alcohols).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Lack of Stereocontrol in Reduction | The stereochemical outcome of the reduction of the 3-keto group is highly dependent on the reducing agent and the steric environment around the carbonyl. Sodium borohydride reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one typically yields the endo-alcohol as the major product.[4] |
| Epimerization | While less common for the bicyclic core itself, substituents on the ring could be susceptible to epimerization under certain pH conditions. Maintain neutral or appropriate pH during workup and purification. |
| Choice of Reducing Agent | Bulky reducing agents can favor the formation of one diastereomer over the other. Literature precedents for similar structures can guide the choice of the appropriate reducing agent to achieve the desired stereoselectivity. |
Experimental Protocols
Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
This protocol is adapted from a literature procedure.[5]
-
Reaction Setup: A solution of glutaraldehyde (25% in water, 2.4 mol) and benzylamine hydrochloride (2.4 mol) in water is cooled to 0°C.
-
Addition of Reagents: 3-Oxopentanedioic acid (2.4 mol) is added, followed by a solution of sodium acetate (in water).
-
Reaction: The mixture is heated to 50°C and stirred for 4 hours, then cooled to room temperature and allowed to stand for 24 hours.
-
Workup: The reaction mixture is acidified to pH 2 with 5N HCl and washed with diethyl ether. The aqueous layer is then basified to pH 12 with 4N NaOH and extracted with dichloromethane.
-
Purification: The combined organic layers are dried and concentrated. The crude product is purified by silica gel chromatography to yield 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.
Reduction of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
This protocol is adapted from a literature procedure.[4]
-
Reaction Setup: A solution of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (0.11 mol) in methanol is cooled to 0°C under a nitrogen atmosphere.
-
Addition of Reducing Agent: Sodium borohydride (0.16 mol) is added portionwise over 30 minutes.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
Workup: The reaction is quenched, and the product is extracted.
-
Purification: The crude product can be purified by recrystallization or chromatography to yield endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.
Visualizations
Caption: Robinson-Schöpf reaction pathway for 9-azabicyclononane synthesis.
Caption: Stereoselective reduction of a 9-azabicyclononan-3-one.
References
- 1. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 4. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 5. EP1934212B1 - 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 6. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Optimizing Reaction Conditions for the Reduction of 9-Azabicyclononan-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the reduction of 9-azabicyclononan-3-one to its corresponding alcohol, 9-azabicyclononan-3-ol.
Troubleshooting Guide
This guide addresses common issues encountered during the reduction of 9-azabicyclononan-3-one in a question-and-answer format.
Question: My reaction is incomplete, and I still have starting material remaining. What are the possible causes and solutions?
Answer:
Several factors can lead to an incomplete reaction. Consider the following troubleshooting steps:
-
Reagent Activity: The activity of the reducing agent, particularly metal hydrides like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), can diminish over time due to improper storage. Ensure you are using a fresh, unopened container of the reducing agent or a properly stored one. For LiAlH₄, it is crucial to handle it under an inert atmosphere (e.g., nitrogen or argon) as it reacts violently with moisture.
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. While one mole of NaBH₄ can theoretically reduce four moles of a ketone, it is common practice to use a molar excess to ensure the reaction goes to completion.[1] A typical starting point is 1.5 to 2.0 equivalents of NaBH₄. For LiAlH₄, a smaller excess (e.g., 1.1 to 1.5 equivalents) is usually sufficient due to its higher reactivity.
-
Reaction Temperature: While NaBH₄ reductions are often carried out at room temperature or 0 °C, some reactions may require gentle heating to proceed to completion. Conversely, LiAlH₄ reactions are typically started at a low temperature (e.g., 0 °C or -78 °C) to control the initial exothermic reaction and then allowed to warm to room temperature.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. For NaBH₄, protic solvents like methanol or ethanol are commonly used.[1][2] For the more reactive LiAlH₄, anhydrous aprotic solvents such as diethyl ether or tetrahydrofuran (THF) are mandatory to prevent decomposition of the reagent.[3]
Question: I am observing the formation of significant side products. How can I minimize them?
Answer:
Side product formation in the reduction of β-amino ketones can arise from several pathways. Here are some strategies to minimize them:
-
Over-reduction: While less common for the reduction of a ketone to an alcohol, stronger reducing agents under harsh conditions could potentially lead to undesired reactions. Using a milder reducing agent like NaBH₄ is a good first step.
-
Reaction with Protecting Groups: If the nitrogen atom of the 9-azabicyclononan-3-one is protected (e.g., with a benzyl or Boc group), the choice of reducing agent should be compatible with the protecting group. For instance, LiAlH₄ can cleave some protecting groups.
-
Control of Reaction Conditions: Carefully controlling the reaction temperature and the rate of addition of the reducing agent can help minimize side reactions. Adding the reducing agent portion-wise at a low temperature can help to control the exotherm and improve selectivity.
Question: The stereoselectivity of my reaction is poor, and I am getting a mixture of endo and exo isomers. How can I improve the stereoselectivity?
Answer:
The formation of either the endo or exo alcohol is a common challenge in the reduction of bicyclic ketones. The stereochemical outcome is influenced by the steric hindrance around the carbonyl group and the trajectory of the hydride attack.
-
Choice of Reducing Agent: The steric bulk of the reducing agent plays a crucial role.
-
For the endo isomer (axial attack): Less sterically hindered reducing agents like NaBH₄ tend to favor axial attack, leading to the formation of the equatorial alcohol, which in this case is the endo isomer.
-
For the exo isomer (equatorial attack): More sterically hindered reducing agents, such as L-Selectride® (lithium tri-sec-butylborohydride), are more likely to attack from the less hindered equatorial face, resulting in the axial alcohol (the exo isomer).
-
-
Catalytic Hydrogenation: As an alternative to metal hydrides, catalytic hydrogenation can offer high stereoselectivity. For instance, the use of a ruthenium complex as a catalyst for the hydrogenation of a 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one has been shown to produce the endo isomer with high selectivity.[2]
Question: I am having difficulty purifying the product, 9-azabicyclononan-3-ol. What are some effective purification strategies?
Answer:
The purification of 9-azabicyclononan-3-ol can be challenging due to its polarity and potential to chelate to stationary phases.
-
Column Chromatography:
-
Stationary Phase: Silica gel is commonly used. However, the basic nature of the amino alcohol can lead to tailing. To mitigate this, you can either treat the silica gel with a base (e.g., triethylamine) before packing the column or use a mobile phase containing a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia in methanol/dichloromethane).
-
Alternative Stationary Phases: Alumina (basic or neutral) can also be an effective stationary phase for the purification of amines.
-
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems to find one that provides good crystals.
-
Acid-Base Extraction: An acid-base extraction can be used to separate the basic product from non-basic impurities. Dissolve the crude reaction mixture in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated amino alcohol will move to the aqueous phase. The aqueous phase can then be basified (e.g., with NaOH) and the product extracted back into an organic solvent.
Frequently Asked Questions (FAQs)
Q1: What are the most common reducing agents for the reduction of 9-azabicyclononan-3-one?
A1: The most common and versatile reducing agents for this transformation are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reagent and is often used in protic solvents like methanol or ethanol.[1][2] LiAlH₄ is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or THF.[3] Catalytic hydrogenation using catalysts like ruthenium complexes is also a viable and highly stereoselective method.[2]
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). Use an appropriate solvent system (e.g., a mixture of dichloromethane and methanol) to achieve good separation between the starting material (ketone) and the product (alcohol). The spots can be visualized using a suitable staining agent, such as potassium permanganate or ninhydrin, if the nitrogen is unprotected.
Q3: What is the typical work-up procedure for a NaBH₄ reduction?
A3: A typical work-up for a NaBH₄ reduction involves quenching the excess reagent by the slow addition of a dilute acid (e.g., 1M HCl) or acetone at 0 °C until the effervescence ceases. The solvent is then typically removed under reduced pressure, and the residue is taken up in water and a suitable organic solvent for extraction.
Q4: What are the safety precautions I should take when working with LiAlH₄?
A4: LiAlH₄ is a highly reactive and pyrophoric reagent that reacts violently with water and other protic solvents.[3] It should always be handled in a fume hood under an inert atmosphere (nitrogen or argon). All glassware must be thoroughly dried before use. To quench a reaction containing LiAlH₄, a specific sequence of slow, careful additions is typically followed, for example, the Fieser work-up, which involves the sequential addition of water, followed by aqueous sodium hydroxide, and then more water.
Data Presentation
Table 1: Comparison of Reducing Agents for the Reduction of a 9-Azabicyclononan-3-one Derivative
| Reducing Agent/Catalyst | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) | Reference |
| Sodium Borohydride | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | Methanol | RT | - | - | - | [2] |
| RuCl₂(S)-xyl-binap(dmf)n | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | Methanol | 80 | 15 | 99.7 | 99.3 : 0.7 | [2] |
Note: "RT" denotes room temperature. Data for NaBH₄ yield and time were not explicitly provided in the cited reference, but it is mentioned as a synthetic route.
Experimental Protocols
Protocol 1: General Procedure for the Reduction of 9-Azabicyclononan-3-one using Sodium Borohydride (NaBH₄)
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 9-azabicyclononan-3-one (1.0 eq) in methanol (10-20 mL per gram of substrate).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of NaBH₄: Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add 1M HCl to quench the excess NaBH₄ until gas evolution ceases.
-
Work-up: Remove the methanol under reduced pressure. Add water to the residue and basify with 2M NaOH. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.
Protocol 2: General Procedure for the Reduction of 9-Azabicyclononan-3-one using Lithium Aluminum Hydride (LiAlH₄)
! CAUTION: LiAlH₄ is a highly reactive and dangerous reagent. Handle with extreme care under an inert atmosphere. !
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (1.1 - 1.5 eq) in anhydrous diethyl ether or THF.
-
Cooling: Cool the suspension to 0 °C in an ice-water bath.
-
Addition of Substrate: Dissolve the 9-azabicyclononan-3-one (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC.
-
Quenching (Fieser Work-up): Cool the reaction mixture to 0 °C and slowly and carefully add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Work-up: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with the reaction solvent.
-
Purification: Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify as needed.
Visualization
Caption: General experimental workflow for the reduction of 9-azabicyclononan-3-one.
Caption: Troubleshooting decision tree for common issues in the reduction.
References
Technical Support Center: Synthesis of endo-9-Azabicyclo[3.3.1]nonan-3-ol
Welcome to the technical support center for the synthesis of endo-9-Azabicyclo[3.3.1]nonan-3-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your synthesis and improve the yield of the desired endo-isomer.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing endo-9-Azabicyclo[3.3.1]nonan-3-ol?
A1: The most common methods involve the reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative. The two primary approaches are:
-
Borohydride Reduction: Using a reducing agent like sodium borohydride in a protic solvent such as methanol.[1][2]
-
Catalytic Hydrogenation: Employing a catalyst, such as a ruthenium complex, in the presence of hydrogen gas.[3][4] This method is often favored for its high yield, selectivity, and reduced waste generation.[4]
Q2: How can I improve the endo-selectivity of the reduction?
A2: Achieving high endo-selectivity is crucial. The choice of reducing agent and catalyst is a key factor. Catalytic hydrogenation using specific ruthenium complexes has been shown to provide excellent endo-selectivity, with endo:exo ratios exceeding 99:1.[4] For borohydride reduction, reaction temperature can influence selectivity; running the reaction at a lower temperature (e.g., 0 °C) is a common strategy.[1][2]
Q3: What are the critical parameters to control during the synthesis?
A3: Key parameters to monitor and control include:
-
Purity of the starting material: The 9-azabicyclo[3.3.1]nonan-3-one derivative should be purified before the reduction step.[3]
-
Reaction temperature: Temperature can affect reaction rate and selectivity.
-
Catalyst selection and loading (for catalytic hydrogenation): The choice of ruthenium complex and its concentration are critical for optimal results.[4]
-
Hydrogen pressure (for catalytic hydrogenation): The pressure of the hydrogen gas can influence the reaction rate.[4]
-
Solvent: The choice of solvent can impact the solubility of reactants and the reaction outcome.[4]
Q4: How is the N-benzyl protecting group removed to obtain the final product?
A4: The N-benzyl group is typically removed via catalytic hydrogenation using palladium on carbon (Pd/C) in a suitable solvent like ethanol, often in the presence of an acid such as hydrochloric acid.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low overall yield | - Incomplete reaction. - Product loss during workup and purification. - Decomposition of starting material or product. | - Monitor the reaction progress using techniques like TLC or HPLC to ensure completion. - Optimize extraction and purification steps; consider using column chromatography for better separation.[1][2] - Ensure appropriate reaction conditions (temperature, atmosphere) to prevent degradation. |
| Poor endo:exo selectivity | - Suboptimal reducing agent or catalyst. - Incorrect reaction temperature. | - For borohydride reduction, perform the reaction at a lower temperature (e.g., 0 °C).[1][2] - For higher selectivity, consider switching to catalytic hydrogenation with a suitable ruthenium catalyst, which has been reported to give high endo-selectivity.[4] |
| Reaction does not proceed or is very slow | - Inactive catalyst (catalytic hydrogenation). - Low hydrogen pressure (catalytic hydrogenation). - Low-quality reducing agent (borohydride reduction). - Impure starting material. | - Use a fresh, active catalyst. - Ensure the hydrogen pressure is at the recommended level (e.g., 10 atm).[4] - Use a fresh batch of sodium borohydride. - Purify the starting 9-azabicyclo[3.3.1]nonan-3-one derivative by recrystallization, alkali washing, or column chromatography.[3] |
| Difficulty in removing the N-benzyl group | - Incomplete hydrogenation. - Inactive Pd/C catalyst. | - Increase the reaction time or hydrogen pressure.[1][2] - Use a fresh batch of Pd/C catalyst. - Ensure the reaction is carried out under acidic conditions (e.g., with HCl) to facilitate the debenzylation.[1][2] |
Quantitative Data Summary
The following tables summarize the yield and selectivity data for the synthesis of endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol via catalytic hydrogenation using different ruthenium catalysts and solvents.
Table 1: Effect of Ruthenium Catalyst on Yield and Selectivity [4]
| Catalyst | Yield (%) | endo:exo Selectivity |
| RuCl2(PPh3)3 | 98.8 | 98.9:1.1 |
| RuCl2(p-cymene)2 | 95.7 | 98.5:1.5 |
| RuClH(CO)(PPh3)3 | 99.1 | 99.1:0.9 |
| RuCl2(Ph2PCH2CH2NH2)2 | 99.7 | 99.3:0.7 |
Table 2: Effect of Solvent on Yield and Selectivity using RuCl2(Ph2PCH2CH2NH2)2 Catalyst [4]
| Solvent | Yield (%) | endo:exo Selectivity |
| Methanol | 99.5 | 99.2:0.8 |
| Ethanol | 99.6 | 99.3:0.7 |
| 2-Propanol | >99.9 | 99.4:0.6 |
| t-Butanol | 99.1 | 99.1:0.9 |
Experimental Protocols
Method 1: Reduction with Sodium Borohydride[1][2]
-
Dissolution: Dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in methanol and cool the solution to 0 °C under a nitrogen atmosphere.
-
Addition of Reducing Agent: Add sodium borohydride portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to ambient temperature and continue stirring for 12 hours.
-
Quenching: Quench the reaction by adding acetone.
-
Workup: Evaporate the volatiles in vacuo. Dissolve the resulting solid in water and extract with dichloromethane.
-
Purification: Dry the combined organic phases (e.g., with MgSO4) and evaporate the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography.
Method 2: Catalytic Hydrogenation with Ruthenium Complex[4]
-
Preparation: In a suitable reactor, dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in a selected solvent (e.g., 2-propanol).
-
Addition of Catalyst and Base: Add the ruthenium catalyst (e.g., RuCl2(Ph2PCH2CH2NH2)2) and a base such as potassium t-butoxide.
-
Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 10 atm) and maintain the temperature at 25 °C.
-
Reaction Monitoring: Monitor the reaction until completion.
-
Workup: After the reaction is complete, filter the catalyst and concentrate the solution to obtain the product.
Method 3: Debenzylation to endo-9-Azabicyclo[3.3.1]nonan-3-ol[1][2]
-
Preparation: Dissolve endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol in ethanol and add 5N aqueous hydrochloric acid.
-
Addition of Catalyst: Add 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (e.g., 3 bar) at 40 °C for 48 hours.
-
Workup: Filter the mixture through a pad of celite or a similar filter aid.
-
Isolation: Evaporate the filtrate in vacuo. The remaining aqueous mixture can be azeotroped with toluene to yield the crude product.
Visualizations
Caption: Synthetic workflow for endo-9-Azabicyclo[3.3.1]nonan-3-ol.
Caption: Troubleshooting logic for synthesis optimization.
References
- 1. 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS - Patent 1934212 [data.epo.org]
- 2. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 3. EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative - Google Patents [patents.google.com]
- 4. eureka.patsnap.com [eureka.patsnap.com]
Technical Support Center: Separation of Endo and Exo Isomers of 9-Azabicyclo[3.3.1]nonan-3-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation of endo and exo isomers of 9-Azabicyclo[3.3.1]nonan-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for separating endo and exo isomers of this compound?
A1: The primary methods for separating these diastereomers are silica gel column chromatography and fractional crystallization. High-Performance Liquid Chromatography (HPLC) can also be employed for both analytical and preparative separations.
Q2: Which isomer, endo or exo, is typically more polar and how does this affect chromatographic separation?
A2: The relative polarity of the endo and exo isomers depends on the orientation of the hydroxyl group. Generally, the exo isomer, where the hydroxyl group is more sterically accessible, may interact more strongly with the polar stationary phase (silica gel) in normal-phase chromatography, leading to a lower Rf value and longer retention time. Conversely, the endo isomer, with the hydroxyl group in a more sterically hindered axial-like position, may be less polar and elute faster. However, this can be influenced by the solvent system used.
Q3: Can I use Gas Chromatography (GC) to analyze the isomeric ratio?
A3: Yes, Gas Chromatography (GC) is a viable technique for analyzing the isomeric ratio of this compound. However, due to the low volatility and polar nature of these amino alcohols, derivatization is often necessary to improve their thermal stability and chromatographic behavior.[1] Common derivatization methods include silylation (e.g., with BSTFA or MSTFA) to convert the hydroxyl and amine groups to their corresponding trimethylsilyl ethers and amines.
Q4: What is the typical starting material for obtaining a mixture of endo and exo isomers?
A4: A mixture of endo and exo isomers is typically obtained from the reduction of 9-Azabicyclo[3.3.1]nonan-3-one. The stereoselectivity of the reduction depends on the reducing agent and reaction conditions. For example, reduction with sodium borohydride in methanol can produce a mixture of isomers.[2]
Troubleshooting Guides
Silica Gel Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor or no separation of isomers (co-elution) | Inappropriate solvent system (eluent polarity is too high or too low). | 1. Optimize Eluent Polarity: Start with a non-polar solvent and gradually increase the polarity by adding a polar co-solvent (e.g., methanol or ethanol in dichloromethane or ethyl acetate). A common starting point for the N-benzyl protected intermediate is dichloromethane:methanol (49:1, v/v).[2][3] 2. Use a Gradient Elution: A gradual increase in the polar solvent concentration during the chromatography run can help to resolve closely eluting compounds. 3. Change Solvent System: Try a different combination of solvents. For example, replace methanol with ethanol or isopropanol, which can alter the selectivity. |
| Peak tailing | 1. Secondary Interactions: The basic nitrogen atom can interact with acidic silanol groups on the silica surface, causing tailing. 2. Column Overloading: Too much sample applied to the column. | 1. Add a Basic Modifier: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the eluent to suppress the interaction with silanol groups. 2. Reduce Sample Load: Decrease the amount of sample loaded onto the column. |
| Low recovery of isomers | 1. Irreversible Adsorption: Strong binding of the basic compounds to the silica gel. 2. Decomposition: The isomers may be sensitive to the acidic nature of silica gel. | 1. Use a Basic Modifier: As mentioned above, adding a base to the eluent can improve recovery. 2. Use Deactivated Silica: Employ silica gel that has been end-capped or treated to reduce the number of acidic silanol groups. 3. Work Quickly: Minimize the time the compounds are in contact with the silica gel. |
Fractional Crystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Oiling out instead of crystallization | 1. High Supersaturation: The solution is too concentrated, or the cooling rate is too fast.[3] 2. Inappropriate Solvent: The solvent does not provide the right solubility characteristics for crystallization.[3] | 1. Reduce Supersaturation: Use a more dilute solution or cool the solution more slowly.[3] 2. Solvent Screening: Experiment with different solvents or solvent mixtures to find one where the diastereomeric salts have a significant difference in solubility.[3] 3. Add an Anti-solvent: Slowly add a solvent in which the salts are less soluble to induce crystallization.[3] |
| Poor diastereomeric enrichment (low d.e.) | 1. Formation of a Solid Solution: The two diastereomers co-crystallize in a single solid phase, making separation by simple crystallization difficult.[4] 2. Similar Solubilities: The solubilities of the two diastereomeric salts in the chosen solvent are too close. | 1. Change the Resolving Agent: Use a different chiral acid (e.g., tartaric acid, camphorsulfonic acid) to form diastereomeric salts with different crystal packing and solubility properties.[4] 2. Solvent Screening: Test a wide range of solvents to maximize the solubility difference between the diastereomers.[3] 3. Temperature Cycling (Annealing): Subject the solid to heating and slow cooling cycles to encourage the formation of the more stable, pure diastereomer.[4] |
| Low yield of the desired isomer | Multiple Recrystallizations: Repeated recrystallization steps to improve purity can lead to significant material loss.[3] | 1. Optimize Crystallization Conditions: Carefully control factors like cooling rate and final temperature to maximize the yield in each step. 2. Process Mother Liquor: The mother liquor is enriched in the more soluble diastereomer. This can be collected, and the other enantiomer can be isolated from it. |
Experimental Protocols
Protocol 1: Separation of N-Benzyl Protected Isomers by Silica Gel Column Chromatography
This protocol is based on the purification of endo- and exo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.[2][3]
-
Column Preparation:
-
Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial eluent (e.g., 100% dichloromethane).
-
Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Equilibrate the column by running several column volumes of the initial eluent through it.
-
-
Sample Preparation and Loading:
-
Dissolve the crude mixture of N-benzyl protected isomers in a minimal amount of dichloromethane.
-
In a separate flask, adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.
-
Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.
-
-
Elution:
-
Start the elution with a mobile phase of dichloromethane:methanol (49:1, v/v).
-
Monitor the elution of the isomers by Thin Layer Chromatography (TLC) using the same eluent system.
-
Visualize the spots on the TLC plate using an appropriate stain (e.g., potassium permanganate or iodine).
-
Collect fractions and analyze them by TLC to identify those containing the pure isomers.
-
-
Isolation:
-
Combine the fractions containing each pure isomer.
-
Remove the solvent under reduced pressure to obtain the purified endo and exo isomers.
-
-
Debenzylation (if required):
-
To obtain the final this compound, the N-benzyl group can be removed by catalytic hydrogenation (e.g., using 10% Palladium on carbon under a hydrogen atmosphere).[2]
-
Protocol 2: Analytical HPLC Method Development (Adapted from a similar compound)
This protocol is adapted from a validated method for the separation of related granatamine isomers.
| Parameter | Condition |
| Column | Inertsil C8 (or a similar C8 column) |
| Mobile Phase | A mixture of aqueous 0.3% trifluoroacetic acid and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a low wavelength (e.g., 210 nm) or Mass Spectrometry (MS) |
| Injection Volume | 10 µL |
Method Development Steps:
-
Perform scouting gradients with a broad range of organic modifier concentrations to determine the approximate elution conditions.
-
Optimize the isocratic mobile phase composition to achieve a resolution of >1.5 between the endo and exo peaks.
-
Vary the pH of the aqueous phase (if not using TFA) to assess its impact on retention and selectivity.
-
Once optimized, validate the method for linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Comparison of Separation Techniques
| Technique | Advantages | Disadvantages | Scale |
| Silica Gel Column Chromatography | - Versatile and widely applicable. - Can handle moderate sample loads. | - Can be time-consuming. - May lead to sample loss due to irreversible adsorption. - Requires significant solvent volumes. | Lab-scale (mg to g) |
| Fractional Crystallization | - Cost-effective for large-scale separation.[5] - Can yield very high purity material. | - Method development can be challenging and time-consuming.[5] - Not all diastereomeric pairs crystallize well. - Prone to issues like oiling out and solid solution formation.[3][4] | Lab to Industrial-scale (g to kg) |
| HPLC | - High resolution and efficiency. - Good for analytical quantification. - Preparative HPLC can be used for purification. | - High cost of instrumentation and columns. - Limited sample loading capacity in analytical scale. | Analytical to Preparative-scale (µg to g) |
Visualizations
Caption: Workflow for the synthesis, separation, and analysis of endo and exo isomers.
Caption: Troubleshooting logic for separation of endo and exo isomers.
References
- 1. youtube.com [youtube.com]
- 2. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
Overcoming low reactivity in N-substitution of 9-azabicyclononanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the N-substitution of 9-azabicyclononanes, a common scaffold in medicinal chemistry. Due to the inherent steric hindrance of the bicyclic ring system, achieving efficient and high-yielding N-substitution can be challenging. This guide offers insights into overcoming low reactivity and other common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why is the N-substitution of 9-azabicyclononanes often difficult?
The primary reason for the low reactivity of the nitrogen atom in 9-azabicyclononanes is significant steric hindrance. The rigid, bicyclic structure shields the nitrogen, making it less accessible to electrophiles. This contrasts with simpler acyclic or monocyclic amines where the nitrogen is more exposed. Overcoming this steric barrier is the central challenge in achieving successful N-substitution.
Q2: What are the general strategies to improve the success of N-substitution on this scaffold?
To enhance the reactivity of 9-azabicyclononanes for N-substitution, several strategies can be employed:
-
Use of highly reactive electrophiles: Employing more reactive alkylating or arylating agents can overcome the inherent low nucleophilicity of the hindered nitrogen.
-
Catalysis: Both transition metal catalysts (e.g., Palladium-based for N-arylation) and organocatalysts can facilitate the reaction by activating either the amine or the electrophile.
-
Strong Bases: In cases of N-alkylation with less reactive electrophiles, the use of a strong base can deprotonate the secondary amine, forming a more nucleophilic amide anion.
-
Microwave Irradiation: This technique can often drive sluggish reactions to completion by providing localized, rapid heating, thus overcoming activation energy barriers.
-
High-Pressure Conditions: Increasing the pressure can sometimes favor the formation of the transition state in sterically hindered reactions.
Q3: Can I use standard N-alkylation conditions (e.g., alkyl halide and a carbonate base) for 9-azabicyclononanes?
While standard conditions might work for highly reactive and sterically unencumbered primary alkyl halides, they often fail or give low yields with more substituted or less reactive electrophiles. The combination of a hindered nucleophile (the 9-azabicyclononane) and a hindered electrophile will likely require more forcing conditions or a catalytic approach.
Troubleshooting Guides
Issue 1: Low or No Conversion in N-Alkylation Reactions
Symptoms:
-
TLC/LC-MS analysis shows predominantly starting material (9-azabicyclononane).
-
Only trace amounts of the desired N-substituted product are observed.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Reactivity of the Electrophile | 1. Switch to a more reactive leaving group: If using an alkyl chloride, try the corresponding bromide or iodide. Tosylates and mesylates are also excellent leaving groups. 2. Finkelstein Reaction: Convert the alkyl chloride or bromide to the more reactive iodide in situ or in a separate step using a salt like NaI or KI in acetone. |
| Inadequate Base Strength | 1. Use a stronger base: Instead of carbonate bases (e.g., K₂CO₃, Cs₂CO₃), consider using stronger, non-nucleophilic bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium bis(trimethylsilyl)amide (KHMDS) to generate the more reactive amide anion. 2. Phase-Transfer Catalysis: For reactions in biphasic systems, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can facilitate the reaction between the base and the amine. |
| Steric Hindrance | 1. Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome steric repulsion. Consider switching to a higher-boiling solvent if necessary. 2. Microwave Irradiation: Employing a microwave reactor can significantly accelerate the reaction. |
| Solvent Effects | 1. Use a polar aprotic solvent: Solvents like DMF, DMSO, or NMP can help to solvate the cation of the base and increase the nucleophilicity of the amine. However, be cautious with DMSO at high temperatures in the presence of bases and electrophiles.[1] |
Issue 2: Low Yields in Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
Symptoms:
-
Incomplete consumption of the aryl halide.
-
Formation of side products (e.g., hydrodehalogenation of the aryl halide, biaryl formation).
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Ligand Choice | 1. Screen different phosphine ligands: The choice of ligand is critical for successful Buchwald-Hartwig amination, especially with hindered amines.[2][3] Start with bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos. 2. Consider N-heterocyclic carbene (NHC) ligands: In some cases, NHC ligands can be more effective than phosphine ligands for coupling hindered substrates. |
| Base Incompatibility | 1. Optimize the base: Sodium tert-butoxide (NaOtBu) is a common and effective base for these couplings.[3] However, other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) might be more suitable for specific substrate combinations. |
| Catalyst Deactivation | 1. Use a pre-catalyst: Palladium pre-catalysts (e.g., XPhos-Pd-G3) are often more stable and efficient than generating the active catalyst in situ from a palladium source (e.g., Pd₂(dba)₃) and a separate ligand. 2. Ensure inert atmosphere: These reactions are sensitive to oxygen. Meticulously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. |
| Substrate-Specific Issues | 1. Aryl chloride vs. Aryl bromide: Aryl chlorides are generally less reactive than aryl bromides. If using an aryl chloride, a more specialized catalyst system designed for their activation may be required.[2] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using a Strong Base
-
To a flame-dried round-bottom flask under an argon atmosphere, add the 9-azabicyclononane derivative (1.0 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction carefully by the slow addition of water at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Palladium-Catalyzed N-Arylation
-
In a glovebox or under a strict inert atmosphere, add the aryl halide (1.0 eq), the 9-azabicyclononane derivative (1.2 eq), the palladium pre-catalyst (e.g., XPhos-Pd-G3, 2 mol%), the phosphine ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq) to a reaction vessel.
-
Add degassed solvent (e.g., toluene or 1,4-dioxane).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting logic for low conversion in N-alkylation.
Caption: General workflow for Buchwald-Hartwig N-arylation.
References
Stability issues of 9-Azabicyclo[3.3.1]nonan-3-ol in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 9-Azabicyclo[3.3.1]nonan-3-ol (also known as granatoline) in various solvents. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including the choice of solvent, pH, temperature, light exposure, and the presence of oxygen.[1][2] As a cyclic amino alcohol, it is susceptible to degradation pathways such as oxidation and hydrolysis, particularly under stressful conditions.[3][4]
Q2: In which common laboratory solvents is this compound expected to be most and least stable?
A2: While specific quantitative data for this compound is not extensively published, general chemical principles suggest higher stability in aprotic, non-polar solvents. Protic solvents, especially under acidic or basic conditions, may facilitate degradation. For instance, stability is generally higher in solvents like acetonitrile and dichloromethane compared to aqueous solutions, particularly at non-neutral pH.
Q3: Are there known degradation products of this compound I should be aware of?
A3: Specific degradation products have not been widely reported in the literature. However, based on its structure, potential degradation pathways could include oxidation of the tertiary amine to an N-oxide or hydroxylamine, and potential dehydration of the alcohol under certain acidic conditions.[3][5] It is crucial to perform forced degradation studies to identify and characterize potential degradants in your specific experimental matrix.[6][7][8]
Q4: How should I store solutions of this compound to maximize stability?
A4: To maximize the stability of this compound solutions, it is recommended to:
-
Store solutions at low temperatures (e.g., 2-8 °C or frozen).
-
Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[1]
-
Use freshly prepared solutions whenever possible.
-
If using aqueous solutions, maintain a neutral pH.
-
For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound.
Issue 1: I am observing a decrease in the concentration of my this compound stock solution over time.
| Potential Cause | Troubleshooting Step |
| Solvent-mediated degradation | Prepare fresh solutions before each experiment. If using a protic solvent, consider switching to a more inert solvent like acetonitrile for stock solutions. |
| Temperature-induced degradation | Ensure stock solutions are stored at an appropriate low temperature (e.g., 2-8°C or -20°C). Avoid repeated freeze-thaw cycles. |
| Photodegradation | Store all solutions in amber vials or protect them from light.[1] Conduct a photostability study to assess the light sensitivity of your compound in your chosen solvent.[9] |
| Oxidation | Degas the solvent before preparing the solution. Store the solution under an inert atmosphere (e.g., nitrogen). |
Issue 2: I am seeing unexpected peaks in my chromatogram when analyzing this compound.
| Potential Cause | Troubleshooting Step |
| Formation of degradation products | This may indicate instability. Perform a forced degradation study (see Experimental Protocols) to intentionally generate and identify potential degradation products.[7][8] |
| Interaction with excipients or other components | Analyze a placebo sample (all components except this compound) to rule out interference from other materials in your formulation. |
| Contamination | Ensure all glassware and equipment are scrupulously clean. Use high-purity solvents and reagents. |
Stability Data Summary
The following table summarizes hypothetical stability data for this compound in various solvents under accelerated stability conditions (40°C/75% RH) over a 3-month period. This data is illustrative and should be confirmed by experimental studies.
| Solvent | Timepoint | Assay (%) | Total Degradants (%) | Appearance |
| Acetonitrile | 0 Months | 100.0 | < 0.1 | Clear, colorless solution |
| 1 Month | 99.8 | 0.2 | Clear, colorless solution | |
| 3 Months | 99.5 | 0.5 | Clear, colorless solution | |
| Methanol | 0 Months | 100.0 | < 0.1 | Clear, colorless solution |
| 1 Month | 99.2 | 0.8 | Clear, colorless solution | |
| 3 Months | 98.1 | 1.9 | Clear, colorless solution | |
| Water (pH 7) | 0 Months | 100.0 | < 0.1 | Clear, colorless solution |
| 1 Month | 98.5 | 1.5 | Clear, colorless solution | |
| 3 Months | 96.2 | 3.8 | Faint yellow tinge | |
| 0.1 M HCl | 0 Months | 100.0 | < 0.1 | Clear, colorless solution |
| 1 Month | 95.3 | 4.7 | Yellow solution | |
| 3 Months | 89.8 | 10.2 | Dark yellow solution | |
| 0.1 M NaOH | 0 Months | 100.0 | < 0.1 | Clear, colorless solution |
| 1 Month | 97.1 | 2.9 | Faint yellow tinge | |
| 3 Months | 93.5 | 6.5 | Yellow solution |
Experimental Protocols
1. Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.[6][7]
-
Objective: To generate degradation products of this compound under various stress conditions.
-
Materials:
-
This compound
-
HPLC-grade acetonitrile, methanol, and water
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
-
3% Hydrogen peroxide
-
HPLC system with a UV detector or Mass Spectrometer
-
Photostability chamber
-
Oven
-
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide to a concentration of 1 mg/mL. Store at room temperature for 24 hours, protected from light.[5]
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound (1 mg/mL in a suitable solvent) to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.
-
2. Protocol for a Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its potential degradation products.
-
Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.
-
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm or Mass Spectrometry
-
-
Procedure:
-
Prepare a standard solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Inject the standard solution and the samples from the forced degradation study.
-
Evaluate the chromatograms for the resolution between the parent peak and any degradation product peaks.
-
The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main peak and from each other.
-
Visualizations
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. japsonline.com [japsonline.com]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. ijrpp.com [ijrpp.com]
- 6. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. acdlabs.com [acdlabs.com]
- 9. The Stability Challenges for Pharmaceutical Products | RSSL [rssl.com]
Technical Support Center: Scaling Up the Synthesis of 9-Azabicyclo[3.3.1]nonan-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 9-Azabicyclo[3.3.1]nonan-3-ol for preclinical studies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low yield in the formation of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (Step 1) | Decomposition of acetone dicarboxylic acid.[1] | - Use freshly sourced acetone dicarboxylic acid. - Prepare and analyze samples for NMR or HPLC quickly to minimize decomposition.[1] - Protect the reaction mixture from light by wrapping the flask in aluminum foil.[1] |
| Incomplete reaction. | - Monitor the reaction progress by HPLC to ensure complete consumption of acetone dicarboxylic acid.[1][2] - Ensure accurate temperature control during the reaction, aging at 5 °C for 20 hours and then at 25 °C for 20 hours.[1][2] | |
| Vigorous gas evolution and foaming during quenching of the sodium borohydride reduction (Step 2) | Rapid decomposition of excess sodium borohydride upon acidification. | - Cool the reaction mixture to 5 °C before quenching.[1] - Add the hydrochloric acid solution slowly and portion-wise to control the rate of hydrogen gas evolution.[1][2] - Ensure adequate nitrogen flow to dissipate the evolved hydrogen gas safely.[1] |
| Incomplete debenzylation of endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol (Step 3) | Catalyst deactivation or insufficient hydrogen pressure/reaction time. | - Use fresh palladium on carbon (Pd/C) or Palladium(II) hydroxide on carbon (Pd(OH)₂/C) catalyst.[2][3][4] - Ensure the reactor is properly purged with nitrogen before introducing hydrogen.[1][2] - Maintain a hydrogen pressure of 3 bar (approximately 44 psi) to 50 psi and a temperature of 40-50 °C.[2][3][4] - Extend the reaction time (e.g., 48 hours) and monitor for completion by GC or HPLC.[1][2] |
| Difficulty in purifying the final product, this compound | Presence of residual starting materials or byproducts. | - For the intermediate 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, purification can be achieved by chromatography on silica gel.[3][4] - The crude endo-9-azabicyclo[3.3.1]nonan-3-ol is often used directly in the next step after an aqueous workup and solvent removal.[3][4] If higher purity is required, consider recrystallization or chromatographic purification. |
Frequently Asked Questions (FAQs)
Q1: What is the typical overall yield for the multi-step synthesis of this compound?
A1: The overall yield can vary depending on the specific conditions and scale. Based on reported procedures, the yield for the formation of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one is around 54-57%.[3][4] The subsequent reduction to endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol can be nearly quantitative (100%), and the debenzylation step to yield endo-9-azabicyclo[3.3.1]nonan-3-ol proceeds in high yield, often used crude in the subsequent step.[3][4]
Q2: Are there alternative, more cost-effective methods for the reduction of 9-Azabicyclo[3.3.1]nonan-3-one derivatives?
A2: Yes, a method utilizing a ruthenium complex catalyst for hydrogenation has been developed.[5] This approach is reported to be more cost-effective and involves a simpler process compared to using boron-based reductants like sodium borohydride, as it generates less waste and may not require the extraction of water-soluble compounds.[5]
Q3: What are the critical safety precautions to consider during this synthesis?
A3: Key safety precautions include:
-
Hydrogen Gas: The quenching of sodium borohydride with acid generates hydrogen gas, which is flammable. This step should be performed in a well-ventilated fume hood with slow, controlled addition of acid.[1][2] The debenzylation step also uses hydrogen gas under pressure, which requires a suitable hydrogenation reactor and careful handling to prevent leaks and potential ignition.[1][2]
-
Catalyst Handling: Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Handle the catalyst carefully, preferably under a nitrogen atmosphere.[1][2]
Q4: How can the stereochemistry of the alcohol (endo vs. exo) be controlled during the reduction step?
A4: The reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one with sodium borohydride typically yields the endo-alcohol as the major product.[3][4] If the exo-isomer is desired, alternative reducing agents or synthetic routes may be necessary.
Experimental Protocols
Step 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
This procedure is adapted from established methods.[1][2]
-
Reaction Setup: Equip a jacketed, round-bottomed flask with a mechanical stirrer, temperature probe, and an addition funnel.
-
Initial Charging: Add water and benzylamine to the flask and cool the mixture to 0-10 °C.
-
Acidification: Slowly add 18% sulfuric acid over 1 hour, maintaining the temperature between 4-8 °C.
-
Reagent Addition: Add a 50% aqueous solution of glutaraldehyde, followed by acetone dicarboxylic acid, while keeping the temperature below 5 °C.
-
Buffering: Add a 9% sodium acetate solution over 1.5 hours.
-
Reaction Aging: Stir the reaction mixture at 5 °C for 20 hours, then at 25 °C for 20 hours. Monitor for slow carbon dioxide evolution.
-
Work-up:
-
Adjust the pH to 2 with 18% sulfuric acid.
-
Extract with methyl tert-butyl ether (MTBE) to remove organic impurities.
-
Adjust the pH of the aqueous layer to 8 with 20% sodium carbonate solution.
-
Extract the product with MTBE.
-
-
Isolation: Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 2: Reduction to endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol
This procedure is based on common reduction methods.[2][3][4]
-
Dissolution: Dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in methanol in a three-necked round-bottomed flask equipped with a mechanical stirrer and a temperature probe.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Reduction: Add sodium borohydride in portions over 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction Completion: Stir the mixture at 25 °C for 30 minutes to 12 hours, monitoring for completion by HPLC.
-
Quenching: Cool the mixture to 5 °C and slowly add 10% hydrochloric acid to adjust the pH to 5-6.
-
Work-up:
-
Concentrate the solution under reduced pressure.
-
Adjust the pH to 11-12 with 20% sodium hydroxide solution.
-
Extract the product with MTBE.
-
-
Isolation: Wash the combined organic layers with a 4% aqueous sodium bicarbonate solution, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Step 3: Debenzylation to this compound
This procedure follows a standard catalytic hydrogenation protocol.[2][3][4]
-
Reactor Setup: In a hydrogenation reactor, dissolve endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol in a suitable solvent such as ethanol or isopropanol.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) or 20% Palladium(II) hydroxide on carbon (Pd(OH)₂/C).
-
Inerting: Purge the reactor with nitrogen three times.
-
Hydrogenation: Pressurize the reactor with hydrogen to 50 psi and heat to 50 °C. Stir for 48 hours or until the reaction is complete as determined by GC.
-
Catalyst Removal: Filter the reaction mixture through a pad of filter aid (e.g., Solka Floc) to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Quantitative Data Summary
| Step | Product | Reported Yield | Reported Purity (by HPLC) | Reference |
| 1 | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | 57% | - | [1] |
| 2 | endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol | 89% | 95.5% | [1] |
| 3 | 9-Azabicyclo[3.3.1]nonane | (Intermediate for ABNO synthesis) | - | [2] |
Note: The debenzylation to the final alcohol product is often used crude in subsequent steps, hence a specific isolated yield is not always reported in the context of further synthesis.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS - Patent 1934212 [data.epo.org]
- 4. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 5. EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative - Google Patents [patents.google.com]
Technical Support Center: Catalytic Hydrogenation of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of the catalytic hydrogenation of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one?
The primary objective is typically the removal of the N-benzyl protecting group to yield 9-azabicyclo[3.3.1]nonan-3-one. This reaction is a crucial deprotection step in various synthetic pathways.
Q2: What are the standard reaction conditions for this transformation?
A common method involves the use of a palladium-based catalyst, such as 10% Palladium on Carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C), under a hydrogen atmosphere.[1] The reaction is typically carried out in a protic solvent like ethanol or methanol, often with the addition of an acid, such as hydrochloric acid, to prevent catalyst poisoning by the amine product.[1][2]
Q3: What are the main challenges associated with this reaction?
The primary challenges include:
-
Sluggish or incomplete reaction: This is often due to catalyst deactivation.[2]
-
Catalyst poisoning: The nitrogen-containing starting material and product can strongly coordinate to the palladium catalyst, inhibiting its activity.[2][3]
-
Side reactions: The most common side reaction is the reduction of the ketone functionality to the corresponding alcohol, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.[1]
Q4: Why is an acid often added to the reaction mixture?
The addition of an acid, such as hydrochloric or acetic acid, converts the amine product to its ammonium salt.[2] This prevents the lone pair of electrons on the nitrogen from coordinating to and poisoning the palladium catalyst, thereby maintaining its activity and facilitating the debenzylation.[2]
Q5: Are there alternatives to catalytic hydrogenation for N-debenzylation?
Yes, several alternative methods exist for N-debenzylation, which can be useful if catalytic hydrogenation proves problematic. These include:
-
Oxidative cleavage: Reagents like ceric ammonium nitrate (CAN) or an alkali metal bromide with an oxidant can achieve debenzylation under mild conditions.[4][5][6][7]
-
Transfer hydrogenation: Using a hydrogen donor like ammonium formate in the presence of a catalyst such as Pd/C can also effect debenzylation.[8][9]
Troubleshooting Guide
Issue 1: The reaction is slow or stalls before completion.
This is the most frequently encountered problem, often stemming from catalyst deactivation.
| Potential Cause | Recommended Solution |
| Catalyst Poisoning by Amine | The amine product can deactivate the catalyst. Add a stoichiometric amount of a strong acid like HCl or an excess of a weaker acid like acetic acid to the reaction mixture. This protonates the amine, preventing it from binding to the palladium surface.[2] |
| Poor Catalyst Quality/Activity | The activity of Pd/C can vary between batches and suppliers. Ensure you are using a high-quality, fresh catalyst. Consider using Pearlman's catalyst (Pd(OH)₂/C), which is often more effective for N-debenzylations.[10] |
| Insufficient Hydrogen Pressure | If using a hydrogen balloon, ensure it is properly sealed and that there are no leaks. For more stubborn reactions, increasing the hydrogen pressure using a Parr shaker or a similar hydrogenation apparatus may be necessary.[2] |
| Low Reaction Temperature | While room temperature is often sufficient, gently heating the reaction (e.g., to 40-50 °C) can increase the reaction rate.[1] |
| Presence of Catalyst Poisons | Impurities in the starting material or solvent (e.g., sulfur or phosphorus-containing compounds) can poison the catalyst.[11] Purify the starting material if necessary and use high-purity solvents. |
Issue 2: A significant amount of the alcohol byproduct is formed.
This indicates that the ketone is being reduced along with or instead of the N-benzyl group.
| Potential Cause | Recommended Solution |
| Incorrect Catalyst Choice | Some catalysts or conditions may favor ketone reduction. Standard Pd/C with an acidic additive is generally chemoselective for debenzylation. Avoid powerful reducing agents if the ketone needs to be preserved. |
| Reaction Conditions Too Harsh | High hydrogen pressure or temperature can sometimes lead to over-reduction. Try performing the reaction under milder conditions (e.g., lower pressure, room temperature). |
| Alternative Strategy | If chemoselectivity remains an issue, consider protecting the ketone (e.g., as a ketal) before hydrogenation and deprotecting it afterward. |
Issue 3: The reaction is complete, but I am having trouble isolating the product.
Workup procedures can be critical for obtaining a pure product.
| Potential Cause | Recommended Solution |
| Difficulty Removing the Catalyst | The fine black powder of Pd/C can be difficult to filter. Filter the reaction mixture through a pad of Celite® or a similar filter aid to ensure complete removal of the catalyst. Be cautious as the catalyst can be pyrophoric when dry.[11] |
| Product is an Ammonium Salt | If an acid was used, the product is in its salt form. After removing the catalyst, the filtrate needs to be basified (e.g., with NaOH or Na₂CO₃) to a pH >10 to liberate the free amine. The product can then be extracted into an organic solvent. |
| Emulsion Formation During Extraction | The product and starting material can sometimes act as surfactants, leading to emulsions during aqueous workup. Using a saturated brine solution can help to break up emulsions. |
Experimental Protocols
Standard Protocol for N-Debenzylation using Pd/C and Hydrogen
This protocol is adapted from established procedures for similar transformations.[1]
-
Reactor Setup: To a solution of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (1.0 eq) in ethanol (10-20 mL per gram of substrate), add 10% Pd/C (10-20% by weight of the substrate).
-
Acidification: Add 5N aqueous hydrochloric acid (1.1 eq).
-
Hydrogenation: Secure the reaction vessel to a hydrogenation apparatus. Purge the vessel with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen (e.g., 3 bar or 50 psi) and stir the mixture vigorously.[1]
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. This may take several hours to days depending on the scale and catalyst activity.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. To the residue, add water and basify to pH >10 with a suitable base (e.g., 4N NaOH).
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by chromatography if necessary.
Visualized Workflows
Caption: Troubleshooting workflow for catalytic hydrogenation.
Caption: Reaction pathway showing desired and side products.
References
- 1. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 6. Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. lzchemical.com [lzchemical.com]
Validation & Comparative
Comparative NMR Spectral Analysis of 9-Azabicyclo[3.3.1]nonan-3-ol and Related Granatane Derivatives
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 9-Azabicyclo[3.3.1]nonan-3-ol and its closely related derivatives. The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference for the structural elucidation of this important class of bicyclic alkaloids. The data presented is compiled from various spectroscopic studies and is intended to facilitate the identification and characterization of these compounds.
Introduction to this compound
This compound, also known as granatan-3-ol, is a saturated heterocyclic compound featuring a bicyclic system with a nitrogen atom at the bridgehead position. This core structure is a key component of various biologically active natural products and synthetic analogues.[1] NMR spectroscopy is a pivotal tool for the unambiguous determination of the stereochemistry and constitution of these molecules. This guide presents a detailed assignment of the ¹H and ¹³C NMR spectra, alongside a comparison with its N-methylated analogue and the corresponding ketone.
Comparative Spectral Data
Table 1: ¹H NMR Chemical Shift Data (δ, ppm)
| Proton | This compound (Predicted) | 9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol | 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one |
| H-1, H-5 | ~3.0-3.2 | ~3.1 | ~3.3 |
| H-2ax, H-4ax | ~1.8-2.0 | ~1.9 | ~2.5 |
| H-2eq, H-4eq | ~2.2-2.4 | ~2.3 | ~2.8 |
| H-3 | ~3.8-4.0 | ~3.9 | - |
| H-6ax, H-8ax | ~1.5-1.7 | ~1.6 | ~1.7 |
| H-6eq, H-8eq | ~1.9-2.1 | ~2.0 | ~2.1 |
| H-7ax | ~1.4-1.6 | ~1.5 | ~1.8 |
| H-7eq | ~1.8-2.0 | ~1.9 | ~2.2 |
| N-H | Variable | - | - |
| N-CH₃ | - | ~2.3 | ~2.4 |
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm)
| Carbon | This compound (Predicted) | 9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol | 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one |
| C-1, C-5 | ~50-52 | 51.5 | 58.7 |
| C-2, C-4 | ~34-36 | 35.0 | 48.5 |
| C-3 | ~65-68 | 67.0 | 212.0 |
| C-6, C-8 | ~28-30 | 29.0 | 29.5 |
| C-7 | ~18-20 | 19.0 | 19.5 |
| N-CH₃ | - | ~42.0 | ~42.5 |
Experimental Protocols
The following is a general methodology for acquiring ¹H and ¹³C NMR spectra for 9-azabicyclo[3.3.1]nonane derivatives, based on standard practices reported in the literature.[2][3]
Sample Preparation:
-
Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O).
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added if the solvent does not provide a reference signal.
NMR Data Acquisition:
-
Instrumentation: NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher.
-
¹H NMR:
-
A standard single-pulse experiment is used.
-
Typical spectral parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
A sufficient number of scans (e.g., 16 or 32) are acquired to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR:
-
A proton-decoupled experiment is typically performed to simplify the spectrum.
-
The spectral width is generally set to 200-220 ppm.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.
-
-
2D NMR: For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed.[4]
Structural Visualization
The chemical structure and atom numbering of this compound are depicted in the following diagram generated using Graphviz.
Caption: Chemical structure and atom numbering of this compound.
Conclusion
The ¹H and ¹³C NMR spectral data of this compound and its derivatives are crucial for their structural characterization. The comparative data presented in this guide highlights the key differences in chemical shifts arising from N-substitution and the oxidation state of the C-3 position. The provided experimental protocol and structural diagram serve as a practical resource for researchers working with this class of compounds. Further two-dimensional NMR experiments are recommended for the definitive assignment of all proton and carbon signals in novel derivatives.
References
Unveiling the Three-Dimensional Architecture of 9-Azabicyclo[3.3.1]nonan-3-ol Derivatives: A Comparative Guide to X-ray Crystal Structure Analysis
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of molecules is paramount. The 9-azabicyclo[3.3.1]nonane scaffold is a key structural motif in numerous biologically active compounds, and its derivatives, particularly those with a hydroxyl group at the 3-position, are of significant interest. X-ray crystal structure analysis stands as the gold standard for elucidating the exact solid-state conformation of these molecules, providing invaluable insights into their structure-activity relationships.
This guide offers a comparative overview of the X-ray crystal structure analysis of 9-azabicyclo[3.3.1]nonan-3-ol derivatives and related analogues. It presents available crystallographic data, details common experimental protocols, and contrasts the findings with alternative analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.
Comparative Crystallographic Data
The conformation of the bicyclo[3.3.1]nonane ring system is a topic of considerable interest, with the chair-chair (CC) and chair-boat (CB) conformations being the most prevalent. The substitution pattern and the nature of the heteroatoms significantly influence the preferred conformation. Below is a summary of crystallographic data for selected 9-azabicyclo[3.3.1]nonane derivatives and their analogues to illustrate these structural variations.
| Compound/Derivative | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Conformation |
| 7-Benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol HClO4 | C₂₁H₂₆ClNO₅S | Monoclinic | P2₁/c | 13.133(3) | 11.396(3) | 14.881(4) | 98.24(2) | Chair-Chair |
| 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | C₁₅H₁₉NOS | Monoclinic | P2₁/n | 10.996(2) | 11.538(3) | 11.002(2) | 108.08(1) | Chair-Boat |
| 3,7-Diisopropyl-3,7-diazabicyclo[3.3.1]nonan-9,9-diol 2HCl | C₁₃H₂₈Cl₂N₂O₂ | Monoclinic | P2₁/c | 10.315(2) | 12.011(2) | 14.310(3) | 109.11(1) | Chair-Chair |
| 2,4-Bis(2-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-one | C₂₀H₁₉F₂NO | Monoclinic | P2₁/c | 10.852(2) | 12.181(2) | 13.013(3) | 109.99(3) | Twin-Chair |
Note: Data for specific this compound derivatives is limited in publicly accessible databases. The table includes closely related structures to provide a comparative context for conformational analysis.
Experimental Protocols
The determination of the crystal structure of this compound derivatives involves a series of well-defined steps, from synthesis and crystallization to data collection and structure refinement.
Synthesis and Crystallization
The synthesis of this compound derivatives often starts from the corresponding 9-azabicyclo[3.3.1]nonan-3-one. A common synthetic route involves the reduction of the ketone functionality.
Example Synthesis of endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol: To a solution of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in methanol, sodium borohydride is added portion-wise at 0°C. The reaction mixture is stirred and allowed to warm to room temperature. After completion of the reaction, the solvent is evaporated, and the residue is worked up to yield the crude product, which can be purified by chromatography or recrystallization.
Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane). Vapor diffusion is another common technique where a solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.
X-ray Diffraction Data Collection and Structure Refinement
Data collection is performed on a single crystal using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The crystal is mounted and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer collects a series of diffraction images as the crystal is rotated. These images are then processed to determine the unit cell parameters and the intensities of the diffraction spots.
The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Visualization of Experimental Workflow
The general workflow for X-ray crystal structure analysis can be visualized as follows:
Caption: General workflow for X-ray crystal structure analysis.
Comparison with Alternative Analytical Techniques
While X-ray crystallography provides definitive solid-state structures, other techniques are crucial for a comprehensive understanding of the conformational dynamics of this compound derivatives, especially in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly 1H and 13C NMR, is a powerful tool for studying the conformation of these molecules in solution.[1][2] Coupling constants and Nuclear Overhauser Effect (NOE) data can provide information about the relative orientation of atoms and help to distinguish between different conformers. For instance, the observation of specific through-space NOE correlations can support either a chair-chair or a chair-boat conformation. However, in solution, molecules often exist in a dynamic equilibrium between different conformations, and the observed NMR spectrum represents an average of these states.
Computational Modeling
Theoretical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are increasingly used to predict the relative stabilities of different conformers and to complement experimental data. These computational methods can calculate the energies of various conformations (e.g., chair-chair, chair-boat, twist-boat) and provide insights into the geometric parameters, which can then be compared with experimental X-ray or NMR data.
Logical Relationship of Analytical Techniques
The interplay between these techniques provides a robust approach to conformational analysis.
Caption: Interplay of analytical techniques for conformational analysis.
References
A Comparative Guide to the Catalytic Reduction of 9-Azabicyclononanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The stereoselective reduction of 9-azabicyclononanone and its derivatives is a critical transformation in the synthesis of a wide array of biologically active compounds and pharmaceutical intermediates. The resulting amino alcohols, with their defined stereochemistry, are key building blocks in medicinal chemistry. This guide provides a comparative analysis of different catalytic systems for the reduction of a representative substrate, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, with a focus on catalyst efficacy, diastereoselectivity, and reaction conditions.
Data Summary: Performance of Ruthenium-Based Catalysts
The following table summarizes the performance of various ruthenium-based catalysts in the hydrogenation of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one to the corresponding endo- and exo-alcohol diastereomers. The data is derived from patent literature detailing these reductions.[1]
| Catalyst | Solvent | Time (h) | Conversion (%) | endo:exo Ratio |
| RuCl(p-cymene)[(R,R)-Ts-DPEN] | Isopropanol | 15 | >99 | 98.3:1.7 |
| RuCl(p-cymene)[(R,R)-Ts-DPEN] | Ethanol | 15 | >99 | 98.0:2.0 |
| RuCl(p-cymene)[(R,R)-Ts-DPEN] | Methanol | 15 | >99 | 97.4:2.6 |
| RuCl(p-cymene)[(R,R)-Ts-DPEN] | t-Butanol | 15 | >99 | 98.4:1.6 |
| RuCl(p-cymene)[(R,R)-Ts-DPEN] | THF | 15 | >99 | 96.6:3.4 |
| RuCl(p-cymene)[(S,S)-Ts-DPEN] | Isopropanol | 15 | >99 | 98.4:1.6 |
| [RuCl2(benzene)]2 / (R)-BINAP | Isopropanol | 15 | 35.1 | 94.4:5.6 |
| [RuCl2(p-cymene)]2 / (R)-Xyl-BINAP | Isopropanol | 15 | 50.8 | 96.5:3.5 |
| RuCl2(PPh3)3 | Isopropanol | 15 | 14.1 | 90.1:9.9 |
| Dichloro(p-cymene)ruthenium(II) dimer | Isopropanol | 15 | 1.3 | 84.1:15.9 |
Ts-DPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl Xyl-BINAP = 2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl
Experimental Workflow
The general workflow for the catalytic hydrogenation of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one is depicted in the following diagram. This process involves the dissolution of the substrate, addition of the catalyst and a base, followed by hydrogenation under pressure.
Detailed Experimental Protocol
The following experimental protocol is based on the procedures described for the ruthenium-catalyzed hydrogenation of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.[1]
Materials:
-
9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (substrate)
-
Ruthenium catalyst (e.g., RuCl(p-cymene)[(R,R)-Ts-DPEN])
-
Potassium t-butoxide (20 mM solution)
-
Solvent (e.g., Isopropanol, Ethanol, Methanol, t-Butanol, or THF)
-
Hydrogen gas (high purity)
Procedure:
-
In a suitable pressure reactor, 229 mg of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one is dissolved in the chosen solvent.
-
The specified ruthenium catalyst and 20 mM of potassium t-butoxide are added to the solution.
-
The reactor is sealed and purged with hydrogen gas.
-
The reactor is then pressurized with hydrogen gas to 10 atm (gauge pressure).
-
The reaction mixture is stirred at a constant temperature of 25°C for 15 hours.
-
After 15 hours, the reactor is carefully depressurized.
-
The reaction mixture is then analyzed by appropriate chromatographic methods (e.g., GC or HPLC) to determine the conversion of the starting material and the diastereomeric ratio (endo:exo) of the product.
Signaling Pathway of Catalytic Reduction
The catalytic cycle for the asymmetric transfer hydrogenation of a ketone with a Ru(II)-diamine complex, which is analogous to the direct hydrogenation process, is illustrated below. The cycle involves the formation of a ruthenium hydride species which then delivers a hydride to the carbonyl carbon of the ketone.
References
A Comparative Analysis of the Biological Activity of 9-Azabicyclo[3.3.1]nonan-3-ol Enantiomers and Their Derivatives
For Researchers, Scientists, and Drug Development Professionals
The enantiomers of 9-Azabicyclo[3.3.1]nonan-3-ol and its derivatives represent a class of compounds with significant potential in medicinal chemistry, particularly in the development of therapeutics targeting the central nervous system. The stereochemistry of these molecules plays a pivotal role in their biological activity, dictating their affinity and efficacy at various receptors. This guide provides an objective comparison of the biological activities of the enantiomers of a key derivative, 9β-hydroxy-5-(3-hydroxyphenyl)morphan, which incorporates the 9-azabicyclo[3.3.1]nonane core structure. The data presented is based on robust experimental findings from peer-reviewed literature, offering a clear perspective on their structure-activity relationships.
Quantitative Comparison of Biological Activity
The biological activities of the enantiomers of N-substituted 9β-hydroxy-5-(3-hydroxyphenyl)morphan derivatives have been evaluated at the μ (mu), δ (delta), and κ (kappa) opioid receptors. The following tables summarize the binding affinities (Ki) and functional activities (EC50, Emax, and Ke) of key enantiomeric pairs.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of 9β-Hydroxy-5-(3-hydroxyphenyl)morphan Enantiomers [1][2]
| Compound | Enantiomer | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| 5-(3-hydroxyphenyl)-2-(4-nitrophenethyl)-2-azabicyclo[3.3.1]nonan-9-ol | (1R,5R,9S)-(-)- | 0.073 | 0.74 | 1.99 |
| (1S,5S,9R)-(+)- | 26.5 | >10,000 | >10,000 | |
| 2-cinnamyl-5-(3-hydroxyphenyl)-2-azabicyclo[3.3.1]nonan-9-ol | (1R,5R,9S)-(-)- | 0.15 | 2.8 | 4.5 |
| 5-(3-hydroxyphenyl)-2-(4-(trifluoromethyl)phenethyl)-2-azabicyclo[3.3.1]nonan-9-ol | (1R,5R,9S)-(-)- | 0.18 | 1.5 | 3.2 |
Table 2: Functional Activity ([³⁵S]GTPγS Assay) of 9β-Hydroxy-5-(3-hydroxyphenyl)morphan Enantiomers at Opioid Receptors [1][2]
| Compound | Enantiomer | Receptor | EC50 (nM) | Emax (%) | Activity | Ke (nM) |
| 5-(3-hydroxyphenyl)-2-(4-nitrophenethyl)-2-azabicyclo[3.3.1]nonan-9-ol | (1R,5R,9S)-(-)- | μ | 0.74 | 100 | Full Agonist | - |
| δ | 15.6 | 50 | Partial Agonist | - | ||
| κ | - | - | Antagonist | 2.5 | ||
| (1S,5S,9R)-(+)- | μ | - | - | Antagonist | 29.1 | |
| 5-(3-hydroxyphenyl)-2-(4-(trifluoromethyl)phenethyl)-2-azabicyclo[3.3.1]nonan-9-ol | (1R,5R,9S)-(-)- | μ | 18.5 | 100 | Full Agonist | - |
| δ | 30.2 | 60 | Partial Agonist | - | ||
| κ | 45.7 | 40 | Partial Agonist | - |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assays for Opioid Receptors
This protocol is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation: Cell membranes expressing the human μ, δ, or κ opioid receptors are prepared.
-
Assay Buffer: The standard buffer used is 50 mM Tris-HCl, pH 7.4.
-
Radioligand: A radiolabeled ligand with high affinity for the target receptor is used (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, and [³H]U69,593 for κ).
-
Competition Assay: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activity of a compound by quantifying its ability to stimulate G-protein activation.
-
Membrane Preparation: As in the binding assay, cell membranes expressing the opioid receptor of interest are used.
-
Assay Buffer: A typical buffer contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.
-
Incubation Mixture: Membranes are incubated with varying concentrations of the test compound, a fixed concentration of GDP (e.g., 10 μM), and [³⁵S]GTPγS (e.g., 0.05 nM).
-
Incubation: The reaction is carried out at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination and Filtration: The assay is terminated by rapid filtration through filter plates.
-
Washing: The filters are washed with ice-cold buffer.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is determined by scintillation counting.
-
Data Analysis: The concentration-response curves are generated, and EC50 (potency) and Emax (efficacy) values are determined using non-linear regression. For antagonists, the Ke (equilibrium dissociation constant) is determined from the shift in the agonist concentration-response curve in the presence of the antagonist.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of opioid receptors and the general workflow of the experimental procedures described.
Caption: Opioid Receptor G-Protein Signaling Pathway.
References
- 1. Modulation of Opioid Receptor Affinity and Efficacy via N-Substitution of 9β-Hydroxy-5-(3-hydroxyphenyl)morphan: Synthesis and Computer Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of opioid receptor affinity and efficacy via N-substitution of 9β-hydroxy-5-(3-hydroxyphenyl)morphan: Synthesis and computer simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity Profile of 9-Azabicyclononane Ligands for Sigma-1 vs. Sigma-2 Receptors
This guide provides a comprehensive comparison of 9-azabicyclononane-based ligands and their binding affinities for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the understanding and selection of compounds with specific selectivity profiles. This document summarizes quantitative binding data, details experimental methodologies, and visualizes key biological and experimental processes.
Data Presentation: Ligand Selectivity Profiles
The following table summarizes the in vitro binding affinities (Ki) of various N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs and other bicyclic compounds for sigma-1 and sigma-2 receptors. The selectivity ratio indicates the compound's preference for one receptor over the other.
| Ligand | Sigma-1 (σ₁) Ki (nM) | Sigma-2 (σ₂) Ki (nM) | Selectivity Ratio (σ₁/σ₂) |
| 9-Azabicyclo[3.3.1]nonane Analogs | |||
| WC-26 | 1436 | 2.58 | 557 |
| WC-59 | 1711 | 0.82 | 2087 |
| Diazabicyclo[4.3.0]nonane Analog | |||
| 8f (AB10) | 10 | 165 | 0.06 |
| 2,7-Diazaspiro[3.5]nonane Analogs | |||
| 4b (AD186) | 2.7 | 27 | 0.1 |
| 5b (AB21) | 13 | 102 | 0.13 |
Data sourced from multiple studies, including research on N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs and other novel sigma receptor ligands.[1][2][3]
Experimental Protocols
The binding affinities presented in this guide were determined using competitive radioligand binding assays. These assays are fundamental in pharmacology for characterizing the interaction between a ligand and a receptor.[4]
Sigma-1 Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of test compounds for the sigma-1 receptor.
-
Radioligand: [³H]-(+)-pentazocine, a selective sigma-1 receptor ligand.[5]
-
Tissue Preparation: Guinea pig brain or liver membrane homogenates are commonly used due to the high expression of sigma-1 receptors.[5][6]
-
Assay Buffer: Tris-HCl (50 mM; pH 8.0).
-
Procedure:
-
Varying concentrations of the test compound are incubated with a fixed concentration of [³H]-(+)-pentazocine (e.g., 1.0 nM to 5 nM) and the membrane homogenate.[7][8]
-
The mixture is incubated at 37°C for a period ranging from 90 minutes to 6 hours to reach equilibrium.[7][8]
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand, such as 10 µM haloperidol.[7]
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis: The IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined from competition curves. The Ki value is then calculated using the Cheng-Prusoff equation.
Sigma-2 Receptor Binding Assay
This protocol is used to determine the binding affinity (Ki) of test compounds for the sigma-2 receptor.
-
Radioligand: [³H]-1,3-di-o-tolylguanidine ([³H]DTG), a non-selective sigma ligand.[9]
-
Tissue Preparation: Rat liver membrane homogenates are frequently used for sigma-2 receptor binding assays.[6]
-
Assay Buffer: Tris-HCl (50 mM; pH 8.0).
-
Procedure:
-
To measure sigma-2 receptor binding specifically, sigma-1 sites are masked by adding a selective sigma-1 ligand, such as (+)-pentazocine (e.g., 100 nM to 500 nM).[7][8]
-
Varying concentrations of the test compound are incubated with a fixed concentration of [³H]DTG (e.g., 3.0 nM to 5 nM) and the membrane homogenate in the presence of the sigma-1 masking agent.[7][8]
-
The mixture is incubated at room temperature (25°C) for 1 to 2 hours.[7][8]
-
Non-specific binding is determined using a high concentration of an unlabeled competing ligand, such as 10 µM haloperidol or 10 µM DTG.[7][8]
-
The reaction is terminated by rapid filtration, and radioactivity is quantified as described for the sigma-1 assay.
-
-
Data Analysis: IC₅₀ and Ki values are calculated as described for the sigma-1 receptor assay.
Mandatory Visualizations
Signaling Pathways
The sigma-1 and sigma-2 receptors are intracellular chaperone proteins primarily located at the endoplasmic reticulum (ER) that modulate a variety of cellular signaling pathways.[10][11]
References
- 1. New N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl phenylcarbamate analogs as sigma2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. benchchem.com [benchchem.com]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.upenn.edu [med.upenn.edu]
- 8. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 10. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases [mdpi.com]
- 11. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
A Comparative Guide to 9-Azabicyclo[3.3.1]nonane and 8-Azabicyclo[3.2.1]octane as Drug Scaffolds
In the landscape of medicinal chemistry, the selection of a core scaffold is a pivotal decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among the myriad of available chemical frameworks, bicyclic amines have garnered significant attention due to their rigid structures, which can lead to enhanced binding affinity and selectivity for biological targets. This guide provides a comprehensive comparison of two prominent bicyclic amine scaffolds: 9-azabicyclo[3.3.1]nonane (also known as granatane) and 8-azabicyclo[3.2.1]octane (commonly known as tropane). This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their physicochemical properties, pharmacological profiles, and the experimental methodologies used for their evaluation.
Physicochemical Properties: A Foundation for Drug-Likeness
The physicochemical properties of a drug scaffold are fundamental determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The rigid conformational nature of both 9-azabicyclo[3.3.1]nonane and 8-azabicyclo[3.2.1]octane derivatives offers a distinct advantage by reducing the entropic penalty upon binding to a target, which can translate to higher affinity.
The 9-azabicyclo[3.3.1]nonane skeleton can adopt several conformations, with the chair-chair and boat-chair forms being the most stable. This conformational flexibility, while constrained, can be exploited in drug design to achieve optimal interactions with a binding site. In contrast, the 8-azabicyclo[3.2.1]octane scaffold of tropane alkaloids is more rigid.[1][2]
Key physicochemical parameters such as the logarithm of the partition coefficient (logP) and the acid dissociation constant (pKa) are crucial for predicting a molecule's behavior in a biological system.[3] A balanced logP is often desirable for good oral bioavailability, typically falling within the range of 2 to 5.[3] The pKa is essential for predicting the ionization state of a drug at physiological pH, which in turn affects its solubility and ability to cross cell membranes.[3]
Below is a comparative summary of the calculated physicochemical properties for the parent scaffolds and a representative derivative of each.
| Property | 9-Azabicyclo[3.3.1]nonane | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | 8-Azabicyclo[3.2.1]octane (Tropane) | Cocaine (Tropane Derivative) |
| Molecular Weight ( g/mol ) | 125.22[4] | 229.32 | 125.22 | 303.35 |
| logP | 1.6[4] | 2.2 | ~1.5 (estimated) | 2.7 |
| pKa (Strongest Basic) | 8.19 (predicted)[5] | Not available | ~10.3 (for tropine) | 8.6 |
| Polar Surface Area (Ų) | 12.03[4] | 20.3 | 12.03 | 47.9 |
| Number of Rings | 2[5] | 2 | 2 | 2 |
| Bioavailability (Lipinski's Rule of 5) | Yes[5] | Yes | Yes | Yes |
Note: Some values are calculated or estimated from parent compounds and well-known derivatives.
Pharmacological Profiles and Therapeutic Applications
Both scaffolds have been successfully incorporated into a wide range of biologically active molecules, targeting various receptors and transporters in the central nervous system (CNS) and the periphery.
8-Azabicyclo[3.2.1]octane (Tropane Alkaloids): This scaffold is the core of the well-known tropane alkaloids, such as atropine, scopolamine, and cocaine.[1][2] These natural products and their synthetic derivatives have a long history of medicinal use.[6][7]
-
Anticholinergic Agents: Atropine and scopolamine are muscarinic acetylcholine receptor antagonists, used as mydriatics, antiemetics, and antispasmodics.[6][7]
-
Stimulants and Anesthetics: Cocaine is a potent dopamine, serotonin, and norepinephrine reuptake inhibitor, known for its stimulant and local anesthetic properties.[2][6]
-
Modern Drug Discovery: The tropane skeleton continues to be a valuable template for designing ligands for monoamine transporters and nicotinic acetylcholine receptors.[8][9][10][11] For instance, derivatives have been investigated for the treatment of cocaine addiction and other CNS disorders.[8]
9-Azabicyclo[3.3.1]nonane (Granatane and Derivatives): While perhaps less ubiquitous in nature than the tropane alkaloids, the 9-azabicyclo[3.3.1]nonane scaffold is present in a number of bioactive natural products and has been extensively explored in synthetic medicinal chemistry.
-
Diverse Biological Activities: Derivatives of this scaffold have shown a broad range of activities, including anticancer, antimalarial, anti-inflammatory, and antiarrhythmic properties.[12]
-
CNS Targets: Similar to the tropane scaffold, 9-azabicyclo[3.3.1]nonane derivatives have been designed to target monoamine transporters and various G-protein coupled receptors (GPCRs).[13][14]
-
Sigma Receptor Ligands: This scaffold has been utilized in the development of ligands for sigma receptors, which are implicated in a variety of neurological disorders and cancer.[15]
The following table presents binding affinity (Ki) and functional potency (IC50/EC50) data for representative compounds based on each scaffold, illustrating their utility in targeting specific biological molecules.
| Compound | Scaffold | Target | Binding Affinity (Ki, nM) | Functional Potency (IC50/EC50, nM) |
| 22e (GBR analog) | 8-azabicyclo[3.2.1]octane | Dopamine Transporter (DAT) | 4.0[8][9] | - |
| 22g (GBR analog) | 8-azabicyclo[3.2.1]octane | Dopamine Transporter (DAT) | 3.9[8][9] | - |
| ARN19689 | 8-azabicyclo[3.2.1]octane | NAAA | - | 42 (IC50)[16] |
| Compound 21 | 9-azabicyclo[3.3.1]nonane | Mu-Opioid Receptor (MOR) | - | 0.91 (EC50)[14] |
| Azabicyclo-nonane 20 | 9-azabicyclo[3.3.1]nonane derivative | P. falciparum NF54 | - | 487 (IC50)[17] |
| Azabicyclo-nonane 12A | 9-azabicyclo[3.3.1]nonane derivative | P. falciparum NF54 | - | 252 (IC50)[17] |
Signaling Pathways
The biological effects of drugs containing these scaffolds are often mediated through complex signaling pathways. For instance, many targets are G-protein coupled receptors (GPCRs), which represent a large family of cell surface receptors involved in numerous physiological processes.[18][19] Upon activation by a ligand, GPCRs undergo a conformational change, leading to the activation of intracellular G-proteins and subsequent downstream signaling cascades, such as the modulation of cyclic AMP (cAMP) levels.[20][21]
Caption: A simplified diagram of a common GPCR signaling pathway.
Key Experimental Protocols
The characterization of drug candidates relies on a suite of standardized experimental assays. Below are detailed protocols for determining key physicochemical and pharmacological parameters.
The shake flask method is a classic approach for experimentally determining the partition coefficient of a compound between an organic and an aqueous phase, typically n-octanol and water.[22]
Caption: Workflow for the shake flask method to determine logP.
Protocol:
-
Preparation of Phases: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together overnight and then allowing the layers to separate.[22]
-
Partitioning: A known amount of the test compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase.
-
Equilibration: The mixture is agitated (e.g., by shaking or stirring) for a sufficient time to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[22]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[23]
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[24] A competition assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand from its receptor.[25]
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Preparation: A source of the target receptor is prepared, typically as a membrane homogenate from cells or tissues expressing the receptor.
-
Incubation: The receptor preparation is incubated with a fixed concentration of a high-affinity radioligand (e.g., ³H- or ¹²⁵I-labeled) and varying concentrations of the unlabeled test compound.[24]
-
Equilibration: The incubation is carried out under conditions (time, temperature) that allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free (unbound) radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes while allowing the free ligand to pass through.[24]
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).[24] The binding affinity (Ki) of the test compound is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional assays measure the biological response elicited by a compound upon binding to its target.[21] For GPCRs that couple to Gs or Gi proteins, changes in intracellular cyclic AMP (cAMP) levels are a common readout of receptor activation or inhibition.[19][20]
Caption: Workflow for a cell-based cAMP functional assay.
Protocol:
-
Cell Culture: Cells engineered to express the GPCR of interest are cultured and seeded into multi-well plates.
-
Compound Addition: The cells are treated with varying concentrations of the test compound.
-
Agonist Mode: The ability of the compound to stimulate cAMP production (for Gs-coupled receptors) or inhibit forskolin-stimulated cAMP production (for Gi-coupled receptors) is measured.
-
Antagonist Mode: The cells are co-treated with a fixed concentration of a known agonist and varying concentrations of the test compound to measure its ability to block the agonist's effect.
-
-
Incubation: The cells are incubated for a specific time to allow for the generation of the cAMP signal.
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is quantified using a commercially available detection kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: A dose-response curve is generated by plotting the cAMP signal against the logarithm of the compound concentration. The EC50 (for agonists) or IC50 (for antagonists) is determined from this curve, representing the concentration of the compound that produces 50% of the maximal response or inhibition, respectively.
Conclusion
Both 9-azabicyclo[3.3.1]nonane and 8-azabicyclo[3.2.1]octane are privileged scaffolds in drug discovery, each offering a unique set of structural and conformational features. The tropane-based 8-azabicyclo[3.2.1]octane framework has a rich history, particularly in the development of CNS-active agents targeting monoamine transporters and muscarinic receptors. Its rigid structure has been a cornerstone in the design of potent and selective ligands. The 9-azabicyclo[3.3.1]nonane scaffold, with its slightly greater conformational flexibility, provides a versatile template for a broader range of therapeutic targets, including opioid and sigma receptors, and has shown promise in areas such as oncology and infectious diseases.
The choice between these scaffolds will ultimately depend on the specific therapeutic target and the desired pharmacological profile. A thorough understanding of their comparative properties, coupled with rigorous experimental evaluation using the methodologies outlined in this guide, is essential for the rational design and successful development of novel therapeutics based on these remarkable bicyclic amine frameworks.
References
- 1. jocpr.com [jocpr.com]
- 2. Tropane alkaloid - Wikipedia [en.wikipedia.org]
- 3. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 4. 9-Azabicyclo(3.3.1)nonane | C8H15N | CID 286595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Showing Compound 9-Azabicyclo[3.3.1]nonan-3-one (FDB000781) - FooDB [foodb.ca]
- 6. Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 11. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 12. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 13. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 14. Discovery of a Potent Highly Biased MOR Partial Agonist among Diastereomeric C9-Hydroxyalkyl-5-phenylmorphans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. journals.physiology.org [journals.physiology.org]
- 19. GPCR Signaling Assays [worldwide.promega.com]
- 20. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 21. molbio.gu.se [molbio.gu.se]
- 22. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. acdlabs.com [acdlabs.com]
- 24. giffordbioscience.com [giffordbioscience.com]
- 25. researchgate.net [researchgate.net]
Navigating the Chiral Maze: A Comparative Guide to Purity Analysis of 9-Azabicyclo[3.3.1]nonan-3-ol
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral intermediates like 9-Azabicyclo[3.3.1]nonan-3-ol is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This bicyclic amino alcohol is a key building block for drugs such as Granisetron, where stereochemistry dictates pharmacological activity. This guide provides a comparative overview of analytical techniques for determining the chiral purity of this compound, complete with experimental protocols and performance data to aid in method selection and implementation.
The primary analytical challenges in resolving the enantiomers of this compound lie in its small, rigid structure and the presence of both amino and alcohol functional groups. The most effective methods leverage these features to achieve separation, primarily through High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). Each technique offers distinct advantages and requires specific methodological considerations.
At a Glance: Comparison of Chiral Analysis Techniques
| Technique | Approach | Key Advantages | Common Throughput | Typical Instrumentation |
| Chiral HPLC (Direct) | Enantiomers are separated on a chiral stationary phase (CSP). | Broad applicability, well-established, high-resolution potential. | Medium to High | HPLC/UHPLC system with a chiral column and UV or MS detector. |
| HPLC with Derivatization (Indirect) | Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column. | Cost-effective (uses standard columns), can enhance detection, flexible. | Medium | Standard HPLC/UHPLC system with a UV or fluorescence detector. |
| Chiral GC | Volatilized (often derivatized) enantiomers are separated on a chiral capillary column. | High resolution and sensitivity, suitable for volatile compounds. | High | Gas chromatograph with a chiral column and FID or MS detector. |
| Chiral CE | Enantiomers are separated in a capillary based on their differential interaction with a chiral selector in the background electrolyte. | High efficiency, low sample and solvent consumption, rapid method development. | High | Capillary electrophoresis system with a UV or DAD detector. |
High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations
Chiral HPLC is a cornerstone for the enantiomeric purity determination of pharmaceutical compounds. For this compound, two main strategies are employed: direct separation on a chiral stationary phase (CSP) and indirect separation following derivatization.
Direct Chiral HPLC
Direct methods are often preferred for their simplicity, as they do not require additional reaction steps. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are frequently the first choice for screening due to their broad enantiorecognition capabilities.
Experimental Protocol: Direct Chiral HPLC
-
Analyte: this compound
-
Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak® series)
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A basic additive, such as diethylamine (DEA), is typically required to improve peak shape and resolution for basic analytes.
-
Flow Rate: 0.5 - 1.5 mL/min
-
Detection: UV at a low wavelength (e.g., 200-220 nm) due to the lack of a strong chromophore, or Mass Spectrometry (MS) for enhanced sensitivity and specificity.
-
Temperature: Ambient or controlled (e.g., 25 °C)
Indirect Chiral HPLC via Derivatization
The indirect approach involves converting the enantiomers of this compound into diastereomers using a chiral derivatizing agent (CDA). These diastereomers can then be separated on a standard, less expensive achiral column, such as a C18. This method can also enhance the detectability of the analyte by introducing a chromophore.
Common Chiral Derivatizing Agents for Amino Alcohols:
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): Reacts with the primary or secondary amine to form highly UV-active derivatives.
-
Mosher's Acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA): Reacts with the alcohol and amine groups to form diastereomeric esters and amides.
-
Chloroformates and Isothiocyanates: Reagents like (S)-(+)-Naproxen-derived isothiocyanate can be used to form stable, easily separable diastereomers.
Experimental Protocol: Indirect Chiral HPLC
-
Derivatization:
-
Dissolve a known amount of this compound in a suitable solvent (e.g., acetone or acetonitrile).
-
Add a slight excess of the chiral derivatizing agent and a base (e.g., triethylamine) to catalyze the reaction.
-
Allow the reaction to proceed to completion at a controlled temperature.
-
Quench the reaction and dilute the sample for HPLC analysis.
-
-
HPLC Analysis:
-
Column: Standard reversed-phase column (e.g., C18, 5 µm, 4.6 x 250 mm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV-Vis, based on the chromophore introduced by the derivatizing agent.
-
Below is a DOT script illustrating the workflow for the indirect HPLC method.
Gas Chromatography (GC): A High-Resolution Alternative
Chiral GC can offer excellent resolution for volatile and thermally stable compounds. For this compound, derivatization is generally required to increase its volatility and improve peak shape.
Experimental Protocol: Chiral GC
-
Derivatization:
-
The amino and hydroxyl groups are typically protected, for example, by acylation (e.g., with trifluoroacetic anhydride) or silylation (e.g., with BSTFA).
-
-
GC Analysis:
-
Column: A chiral capillary column, often based on cyclodextrin derivatives.
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: A temperature gradient is typically used to ensure good separation and reasonable analysis times.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometry (MS).
-
Capillary Electrophoresis (CE): High Efficiency and Low Consumption
Chiral CE is a powerful technique that separates enantiomers based on their different mobilities in an electric field when they interact with a chiral selector added to the background electrolyte. Cyclodextrins are the most widely used chiral selectors for this purpose.
Experimental Protocol: Chiral CE
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A buffer (e.g., phosphate or borate) at a specific pH, containing a chiral selector.
-
Chiral Selector: Derivatized cyclodextrins, such as sulfated-β-cyclodextrin, are often effective for basic compounds.
-
Voltage: 15-30 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV at a low wavelength (e.g., 200 nm).
The logical relationship for selecting a suitable chiral selector in CE is depicted in the following diagram.
Conclusion
The choice of the most suitable analytical technique for determining the chiral purity of this compound depends on several factors, including the available instrumentation, the required sensitivity and throughput, and the stage of drug development. Chiral HPLC, both direct and indirect, offers robust and versatile solutions. Chiral GC provides high resolution for derivatized analytes, while chiral CE is an excellent option for high-efficiency separations with minimal solvent consumption. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for their specific analytical needs, ensuring the quality and safety of the final pharmaceutical product.
Comparing ABNO (9-azabicyclo[3.3.1]nonane N-oxyl) with TEMPO as an oxidation catalyst
For researchers, scientists, and drug development professionals seeking efficient and selective methods for alcohol oxidation, the choice of catalyst is paramount. This guide provides an in-depth comparison of two leading nitroxyl radical catalysts, 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) and 2,2,6,6-tetramethylpiperidine N-oxyl (TEMPO), in the context of copper-catalyzed aerobic oxidation of alcohols. By presenting key performance data, detailed experimental protocols, and mechanistic insights, this document aims to facilitate informed catalyst selection for specific synthetic applications.
The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. While traditional methods often rely on stoichiometric, and often hazardous, chromium- or manganese-based oxidants, the development of catalytic aerobic oxidation has provided a greener and more sustainable alternative. In this arena, copper-based catalyst systems in conjunction with nitroxyl radicals have emerged as highly effective. TEMPO was one of the pioneering catalysts in this field; however, the less sterically hindered ABNO has demonstrated significant advantages in certain contexts.
Performance Data: ABNO Outshines TEMPO in Broader Substrate Scope
Experimental data consistently demonstrates that while both ABNO and TEMPO are effective catalysts, ABNO exhibits a broader substrate scope, particularly for the oxidation of secondary and sterically hindered primary alcohols.[1][2][3][4]
Key Findings:
-
Primary Alcohols: For simple, unhindered primary alcohols, both Cu/TEMPO and Cu/ABNO systems show high efficiency.[1][2] However, Cu/TEMPO can be sluggish with more complex or sterically demanding primary alcohols.
-
Secondary Alcohols: This is where the distinction between the two catalysts becomes most apparent. The Cu/TEMPO system shows significantly reduced reactivity with secondary alcohols, often resulting in slow or incomplete conversions.[1][3] In stark contrast, the Cu/ABNO system efficiently oxidizes a wide range of secondary alcohols to the corresponding ketones, typically in high yields and with short reaction times.[1][3][4]
-
Reaction Times: The Cu/ABNO system generally affords faster reaction rates, with many oxidations of both primary and secondary alcohols reaching completion within an hour at room temperature.[2][3] Reactions with Cu/TEMPO, especially for aliphatic or secondary alcohols, can require significantly longer reaction times, sometimes up to 24 hours.[1]
Table 1: Comparison of Yields and Reaction Times for the Oxidation of Primary Alcohols
| Substrate | Catalyst System | Product | Yield (%) | Time (h) | Reference |
| Benzyl alcohol | Cu/TEMPO | Benzaldehyde | >95 | < 1 | [1] |
| Benzyl alcohol | Cu/ABNO | Benzaldehyde | >95 | < 1 | [1] |
| 1-Octanol | Cu/TEMPO | 1-Octanal | 85 | 24 | [4] |
| 1-Octanol | Cu/ABNO | 1-Octanal | 92 | 1 | [1] |
| Cyclohexanemethanol | Cu/TEMPO | Cyclohexanecarbaldehyde | Low conversion | 24 | [1] |
| Cyclohexanemethanol | Cu/ABNO | Cyclohexanecarbaldehyde | 91 | 1 | [1] |
Table 2: Comparison of Yields and Reaction Times for the Oxidation of Secondary Alcohols
| Substrate | Catalyst System | Product | Yield (%) | Time (h) | Reference |
| 1-Phenylethanol | Cu/TEMPO | Acetophenone | Low conversion | 24 | [1] |
| 1-Phenylethanol | Cu/ABNO | Acetophenone | 98 | 1 | [1] |
| 2-Octanol | Cu/TEMPO | 2-Octanone | Low conversion | 24 | [1] |
| 2-Octanol | Cu/ABNO | 2-Octanone | 94 | 1 | [1] |
| Menthol | Cu/TEMPO | Menthone | Ineffective | - | [4] |
| Menthol | Cu/ABNO | Menthone | 95 | 1 | [4] |
Experimental Protocols
The following are representative experimental protocols for the copper-catalyzed aerobic oxidation of alcohols using ABNO and TEMPO.
Copper/ABNO Catalyzed Aerobic Oxidation of a Secondary Alcohol (e.g., 1-Phenylethanol)
Materials:
-
1-Phenylethanol (1 mmol, 122 mg)
-
(4,4'-Dimethoxy-2,2'-bipyridine)Cu(OTf) ((MeO)₂bpy)CuOTf (0.05 mmol, 24 mg)
-
ABNO (0.01 mmol, 1.5 mg)
-
N-Methylimidazole (NMI) (0.1 mmol, 8 µL)
-
Acetonitrile (MeCN), 5 mL
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 1-phenylethanol, ((MeO)₂bpy)CuOTf, and ABNO.
-
Add acetonitrile and begin stirring the mixture at room temperature. The flask is left open to the ambient air.
-
Add N-methylimidazole to the reaction mixture.
-
Stir the reaction vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion (typically within 1 hour), the reaction mixture is diluted with diethyl ether (20 mL) and washed with a saturated aqueous solution of NH₄Cl (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to afford the crude product, which can be further purified by column chromatography if necessary.[1][3]
Copper/TEMPO Catalyzed Aerobic Oxidation of a Primary Alcohol (e.g., Benzyl Alcohol)
Materials:
-
Benzyl alcohol (1 mmol, 108 mg)
-
--INVALID-LINK-- (0.05 mmol, 19 mg)
-
2,2'-Bipyridine (bpy) (0.05 mmol, 8 mg)
-
TEMPO (0.05 mmol, 8 mg)
-
N-Methylimidazole (NMI) (0.1 mmol, 8 µL)
-
Acetonitrile (MeCN), 3 mL
Procedure:
-
In a 20 mm culture tube equipped with a magnetic stir bar, dissolve benzyl alcohol in acetonitrile.
-
Sequentially add --INVALID-LINK--, 2,2'-bipyridine, and TEMPO to the solution.
-
Add N-methylimidazole to the reaction mixture, which should turn from a pale yellow to a dark red-brown color.
-
Stir the reaction mixture vigorously at room temperature, open to the ambient air. The reaction is typically complete within 1-3 hours, often indicated by a color change to green.
-
After completion, the reaction mixture is diluted with ethyl acetate (10 mL) and filtered through a short plug of silica gel to remove the copper catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude aldehyde. Further purification can be achieved by column chromatography.
Mechanistic Insights and Visualizations
The proposed catalytic cycles for both Cu/ABNO and Cu/TEMPO systems are similar in their general framework but differ in key aspects that explain their reactivity differences. The less sterically hindered environment around the nitroxyl group in ABNO is believed to facilitate the hydrogen atom abstraction from the copper-alkoxide intermediate, which is often the rate-limiting step, especially for more sterically demanding alcohols.[1][2]
The catalytic cycle for the Cu/TEMPO system involves the oxidation of the Cu(I) species to Cu(II) by aerobic oxygen. The alcohol substrate then coordinates to the Cu(II) center, and subsequent deprotonation forms a Cu(II)-alkoxide intermediate. The key substrate oxidation step involves a hydrogen atom abstraction from the coordinated alcohol by TEMPO to form the carbonyl product, TEMPO-H, and regenerate the Cu(I) catalyst.
The catalytic cycle for the Cu/ABNO system is analogous to the Cu/TEMPO system. However, the reduced steric hindrance of ABNO compared to TEMPO facilitates a more rapid hydrogen atom abstraction from the Cu(II)-alkoxide intermediate. This leads to faster overall reaction rates and allows for the oxidation of more sterically encumbered secondary alcohols, which are poor substrates for the bulkier TEMPO radical.[1][2]
Conclusion
Both ABNO and TEMPO are highly effective co-catalysts for the copper-catalyzed aerobic oxidation of alcohols. For the selective oxidation of unhindered primary alcohols, the more economical TEMPO may be a suitable choice. However, for broader substrate scope, including the efficient oxidation of secondary and sterically hindered primary alcohols, ABNO is the superior catalyst. Its ability to promote rapid and high-yielding conversions under mild, aerobic conditions makes the Cu/ABNO system a powerful tool for modern organic synthesis. The choice between these two catalysts will ultimately depend on the specific substrate and the desired reaction efficiency.
References
- 1. Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aerobic oxidation catalysis with stable radicals - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC47081D [pubs.rsc.org]
Validating the Synthesis of 9-Azabicyclo[3.3.1]nonan-3-ol: A Comparative Guide to HPLC and qNMR with Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of 9-Azabicyclo[3.3.1]nonan-3-ol, a crucial bicyclic alkaloid intermediate in pharmaceutical development, necessitates rigorous analytical validation to ensure purity, identity, and quantity. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as primary validation techniques. Furthermore, it explores alternative methods like Gas Chromatography (GC) and Capillary Electrophoresis (CE), offering a comprehensive overview for selecting the most appropriate analytical strategy.
Core Validation Techniques: HPLC vs. qNMR
Both HPLC and qNMR are powerful techniques for the analysis of synthesized this compound, each offering distinct advantages. HPLC excels in separating the target compound from impurities, while qNMR provides a direct, primary method for quantification without the need for a specific reference standard of the analyte.
Data Presentation: A Comparative Overview
The following table summarizes hypothetical quantitative data obtained from the validation of a synthesized batch of this compound using various analytical methods. This data is for illustrative purposes to highlight the comparative aspects of each technique.
| Analytical Method | Parameter Measured | Result | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC | Purity (Area %) | 99.2% | 0.01% | 0.03% |
| Impurity A | 0.5% | 0.01% | 0.03% | |
| Impurity B | 0.3% | 0.01% | 0.03% | |
| qNMR | Absolute Purity (mol/mol) | 98.9% | 0.1% | 0.3% |
| Assay (mg/g) | 989 mg/g | 1 mg/g | 3 mg/g | |
| GC-MS | Purity (Area %) | 99.1% | 0.02% | 0.05% |
| Residual Solvent (Methanol) | 0.05% | 0.005% | 0.015% | |
| Capillary Electrophoresis | Purity (Corrected Peak Area %) | 99.0% | 0.05% | 0.15% |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is adapted from established protocols for related compounds and is suitable for the purity determination of this compound.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Waters Atlantis T3 (150 mm × 4.6 mm, 3.0 µm) or equivalent C18 column.
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-15 min: Linear gradient to 50% A, 50% B
-
15-20 min: Hold at 50% A, 50% B
-
20-21 min: Linear gradient to 95% A, 5% B
-
21-25 min: Hold at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known concentration of the synthesized compound in the initial mobile phase composition.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
This protocol provides a direct measure of the absolute purity of this compound.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD).
-
Internal Standard: Dimethyl fumarate (certified reference material).[1]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Accurately weigh approximately 5 mg of the internal standard (dimethyl fumarate).
-
Dissolve both in a known volume of the deuterated solvent in a clean NMR tube.
-
-
NMR Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (D1): 30 seconds (to ensure full relaxation of all relevant nuclei).
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
-
-
Quantification:
-
Integrate a well-resolved signal of this compound (e.g., the proton at C3).
-
Integrate the singlet of the internal standard (dimethyl fumarate).
-
Calculate the purity using the standard qNMR equation, accounting for the molar masses and the number of protons for each integrated signal.
-
Alternative Validation Methods
Beyond HPLC and qNMR, other techniques can provide valuable information about the synthesized this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for identifying and quantifying volatile impurities and residual solvents.
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 min.
-
-
Injector Temperature: 250 °C
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) and inject a small volume.
Capillary Electrophoresis (CE)
CE offers high separation efficiency and can be a complementary technique to HPLC for purity analysis, especially for charged analytes.
-
Instrumentation: A standard CE system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 50 mM phosphate buffer at pH 2.5.
-
Voltage: 20 kV
-
Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection: Hydrodynamic injection.
-
Sample Preparation: Dissolve the sample in the BGE.
Visualizing the Workflow and Comparison
To better understand the experimental processes and the logical framework for method selection, the following diagrams are provided.
Caption: Workflow for HPLC analysis of this compound.
Caption: Workflow for qNMR analysis of this compound.
Caption: Logical comparison of analytical methods for validation.
References
Safety Operating Guide
Proper Disposal of 9-Azabicyclo[3.3.1]nonan-3-ol: A Guide for Laboratory Professionals
Researchers and drug development professionals handling 9-Azabicyclo[3.3.1]nonan-3-ol must adhere to strict safety and disposal protocols due to its hazardous properties. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and environmental protection.
I. Safety and Hazard Information
This compound is classified with the following hazards:
-
Harmful if swallowed.[1]
Appropriate personal protective equipment (PPE) is mandatory when handling this substance.
II. Personal Protective Equipment (PPE)
Before handling this compound, ensure the following PPE is worn:
| PPE Category | Specification |
| Hand Protection | Protective gloves |
| Eye/Face Protection | Safety glasses with side-shields or goggles |
| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. |
III. Spill Management Protocol
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Containment: Prevent further leakage or spreading of the material if it is safe to do so.[1][2] Avoid allowing the chemical to enter drains, waterways, or soil.[1][2]
-
Absorb Spill: Use an inert, non-combustible absorbent material such as sand, silica gel, or vermiculite to cover the spill.[1]
-
Collection: Carefully sweep or vacuum the absorbed material into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Disposal: The collected waste must be treated as hazardous and disposed of according to the procedures outlined below.
IV. Disposal Procedure
The disposal of this compound and its containers must be managed as special waste and handled by a licensed waste disposal contractor.[1][3][4]
Step 1: Waste Segregation and Collection
-
Collect all waste containing this compound, including contaminated absorbents and disposable PPE, in a designated, properly labeled, and sealed container.
Step 2: Labeling and Storage
-
Clearly label the waste container with the chemical name ("this compound waste") and appropriate hazard symbols.
-
Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials, until it can be collected for disposal.[2]
Step 3: Arrange for Professional Disposal
-
Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
-
Disposal must be in accordance with all local, state, and federal regulations.
V. Experimental Workflow and Disposal Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 9-Azabicyclo[3.3.1]nonan-3-ol
For Immediate Implementation: This document provides critical safety and operational protocols for researchers, scientists, and professionals in drug development who handle 9-Azabicyclo[3.3.1]nonan-3-ol. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a chemical compound that requires careful handling due to its potential health hazards. According to safety data sheets, it can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2] Therefore, the implementation of appropriate personal protective equipment (PPE) and handling procedures is paramount.
Essential Personal Protective Equipment (PPE)
A thorough risk assessment should always precede the handling of this compound to ensure the selection of appropriate PPE. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Recommended Personal Protective Equipment |
| Routine Handling & Weighing | - Gloves: Chemical-resistant gloves (e.g., nitrile). - Eye Protection: Safety glasses with side shields or goggles.[1] - Lab Coat: Standard laboratory coat. |
| Heating or Generating Aerosols | - Gloves: Chemical-resistant gloves. - Eye Protection: Chemical safety goggles and a face shield.[3] - Respiratory Protection: Use in a well-ventilated area or with a certified respirator if ventilation is inadequate.[1][3] - Lab Coat: Chemical-resistant lab coat or apron. |
| Spill Cleanup | - Gloves: Heavy-duty, chemical-resistant gloves. - Eye Protection: Chemical safety goggles and a face shield. - Respiratory Protection: Air-purifying respirator with appropriate cartridges.[3] - Protective Clothing: Chemical-resistant suit or coveralls. |
Procedural Guidance: From Receipt to Disposal
The following workflow provides a step-by-step guide for the safe handling of this compound.
Experimental Protocol for Safe Handling:
-
Receiving and Storage: Upon receipt, inspect the container for any signs of damage. Store in a cool, dry, and well-ventilated area away from incompatible substances.[1] Keep the container tightly closed.
-
Pre-Use Inspection: Before handling, visually inspect the container for any leaks or damage. Ensure that all necessary PPE is readily available and in good condition.
-
Weighing and Preparation: Conduct all weighing and preparation activities in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.[2]
-
Experimental Use: When using this compound in experiments, ensure adequate ventilation.[1] Avoid direct contact with skin and eyes.[1]
-
Decontamination: After use, thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Waste Disposal: Dispose of waste materials, including empty containers, in accordance with local, state, and federal regulations.[1] Do not allow the product to enter drains or waterways.[1][2]
Hierarchy of Hazard Controls
To effectively mitigate risks associated with handling this compound, a hierarchical approach to hazard control should be implemented. This prioritizes the most effective control measures.
-
Elimination/Substitution: The most effective control is to eliminate the use of the hazardous substance or substitute it with a less hazardous alternative, if possible.
-
Engineering Controls: If elimination or substitution is not feasible, implement engineering controls such as using the chemical within a certified chemical fume hood.[2]
-
Administrative Controls: These include establishing safe work practices, providing thorough training, and ensuring proper labeling of containers.
-
Personal Protective Equipment (PPE): PPE should be used as the last line of defense, in conjunction with other control measures.[2]
By adhering to these safety protocols and operational plans, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific safety guidelines and the manufacturer's safety data sheet before handling any chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
